Trihexyphenidyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHLPVGTWGOCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52-49-3 (hydrochloride) | |
| Record name | Trihexyphenidyl [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023705 | |
| Record name | Trihexyphenidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Crystals; decomp at 258.5 °C; pH of 1% aq soln 5.5-6.0; solubility (g/100 mL): water at 25 °C 1.0, alcohol 6, chloroform 5; more soluble in methanol; very slightly soluble in ether, benzene /Hydrochloride/, 3.14e-03 g/L | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
1-phenyl-3-(piperidine-1-yl)propan-1-one | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
144-11-6 | |
| Record name | (±)-Trihexyphenidyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trihexyphenidyl [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trihexyphenidyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | trihexyphenidyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trihexyphenidyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trihexyphenidyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.105 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIHEXYPHENIDYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RC5V8B7PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 °C, 258.5 °C | |
| Record name | Trihexyphenidyl | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIHEXYPHENIDYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3196 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Trihexyphenidyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Trihexyphenidyl's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyphenidyl is a synthetic anticholinergic agent that has long been utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its therapeutic effects are primarily attributed to its antagonistic action on muscarinic acetylcholine receptors (mAChRs) within the central nervous system.[3][4] This guide provides a comprehensive technical overview of the mechanism of action of this compound on muscarinic receptors, with a focus on its binding profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action
This compound functions as a non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[5] However, it exhibits a notably higher affinity for the M1 and M4 receptor subtypes. In conditions such as Parkinson's disease, there is a relative overactivity of cholinergic signaling in the striatum due to dopamine depletion. By blocking the action of acetylcholine at postsynaptic M1 receptors on striatal neurons, this compound helps to restore the dopaminergic-cholinergic balance, thereby alleviating motor symptoms like tremor, rigidity, and bradykinesia. Its central action is facilitated by its ability to cross the blood-brain barrier.
Quantitative Binding Profile of this compound
The binding affinity of this compound for each of the five human muscarinic receptor subtypes has been quantified through radioligand binding assays. The inhibition constants (Ki) from these studies are summarized in the table below, providing a clear comparison of its affinity across the receptor subtypes.
| Muscarinic Receptor Subtype | Mean Inhibition Constant (Ki) in nM |
| M1 | 1.6 |
| M2 | 7.0 |
| M3 | 6.4 |
| M4 | 2.6 |
| M5 | 15.9 |
Data sourced from Dorje et al. (1991) and Bolden et al. (1992) as cited in Rittiner et al. (2019).
Signaling Pathways Modulated by this compound
The M1 muscarinic receptor, the primary target of this compound, is predominantly coupled to the Gq/11 family of G proteins. Antagonism of this receptor by this compound inhibits the canonical Gq signaling cascade initiated by acetylcholine.
M1 Muscarinic Receptor Signaling Pathway (Antagonized by this compound)
Caption: Antagonism of the M1 muscarinic receptor by this compound blocks the Gq signaling cascade.
Experimental Protocols
The characterization of this compound's binding affinity to muscarinic receptors is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology for such an experiment.
Competitive Radioligand Binding Assay for Muscarinic Receptors
1. Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
2. Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Competitor: this compound hydrochloride.
-
Non-specific binding control: Atropine (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and vacuum filtration manifold.
-
Scintillation counter.
-
96-well microplates.
3. Membrane Preparation:
-
Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, 5 mM EGTA, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
4. Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration close to its Kd, e.g., 0.5 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding (NSB): 50 µL of atropine (1 µM final concentration), 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.
-
Competition Binding: 50 µL of each this compound dilution, 50 µL of [³H]-NMS, and 100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to stand for several hours.
-
Measure the radioactivity in each vial using a scintillation counter.
5. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of [³H]-NMS against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where:
-
[L] is the concentration of the radioligand ([³H]-NMS).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.
Logical Relationship of this compound's Antagonist Action
The antagonistic effect of this compound at the muscarinic receptor is a competitive interaction with the endogenous ligand, acetylcholine. This relationship can be visualized as a balance between the agonist and antagonist for receptor occupancy.
Caption: Competitive antagonism of this compound at the muscarinic receptor.
Conclusion
This compound exerts its therapeutic effects through competitive antagonism of muscarinic acetylcholine receptors, with a preferential affinity for the M1 and M4 subtypes. This action inhibits the downstream Gq signaling pathway, helping to re-establish a more balanced neurotransmitter environment in the basal ganglia of individuals with Parkinson's disease. The quantitative characterization of its binding profile relies on robust experimental methodologies such as competitive radioligand binding assays. A thorough understanding of these molecular interactions is crucial for the development of more selective and efficacious anticholinergic agents for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Muscarinic Acetylcholine Receptor M3 activates Gq [reactome.org]
- 3. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Trihexyphenidyl Hydrochloride
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and analytical methodologies for Trihexyphenidyl hydrochloride. The information is intended for researchers, scientists, and drug development professionals, presenting detailed data and experimental protocols to support further research and development.
Molecular Structure and Identification
This compound hydrochloride is a synthetic antispasmodic drug.[1] It is the hydrochloride salt form of this compound, a substituted piperidine with parasympatholytic activity.[2] The chemical structure consists of a cyclohexane and a phenyl group attached to a piperidine propanol backbone.
Chemical Name: α-cyclohexyl-α-phenyl-1-piperidinepropanol, monohydrochloride[3]
Synonyms: Benzhexol hydrochloride, Artane hydrochloride[3][4]
Chemical Formula: C₂₀H₃₁NO · HCl
Molecular Weight: 337.9 g/mol
CAS Registry Number: 52-49-3
Stereochemistry: this compound hydrochloride is a racemic mixture.
Caption: Chemical Structure of this compound Hydrochloride.
Physicochemical Properties
The physicochemical properties of this compound hydrochloride are summarized in the table below. These properties are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value |
| Physical Appearance | White or creamy-white, almost odorless, crystalline powder. |
| Melting Point | Approximately 247 °C (with decomposition). Another source indicates a melting point of 243 °C. The NIST WebBook reports a melting point of 258.5 °C with decomposition. |
| Solubility | - Water: Sparingly soluble; 1.0 g/100 mL at 25 °C; 4 mg/mL; 5 mg/mL (with ultrasound, warming, and heating to 60°C).- Ethanol: Soluble; 6 g/100 mL; ~3 mg/mL.- Chloroform: Soluble; 5 g/100 mL.- Methanol: Soluble.- DMSO: Soluble; ~2 mg/mL; 8 mg/mL.- Dimethylformamide (DMF): Soluble; ~2 mg/mL.- Ether: Very slightly soluble.- Benzene: Very slightly soluble. |
| pKa | Strongest Basic: 9.32 (predicted). Another source reports a pKa of 8.7. |
| LogP (Octanol-Water) | 4.49 (predicted). |
Mechanism of Action
This compound hydrochloride is a non-selective muscarinic acetylcholine receptor antagonist, exhibiting a higher affinity for the M1 subtype. Its primary mechanism of action involves the inhibition of acetylcholine's effects at muscarinic receptors in the central nervous system. This anticholinergic activity helps to restore the balance between the dopaminergic and cholinergic systems in the basal ganglia, which is disturbed in conditions like Parkinson's disease. By blocking central cholinergic receptors, it alleviates symptoms such as muscle rigidity, tremors, and bradykinesia. Additionally, this compound hydrochloride has a direct antispasmodic effect on smooth muscle tissue.
Caption: Signaling pathway of this compound hydrochloride's antagonism of M1 muscarinic receptors.
Synthesis
A common method for the synthesis of this compound involves a Grignard reaction. The synthesis can be conceptualized in two main stages. First, 2-(1-piperidino)propiophenone is formed through the aminomethylation of acetophenone with paraformaldehyde and piperidine via a Mannich reaction. In the second stage, this intermediate reacts with cyclohexylmagnesium bromide. An alternative patented method involves the reaction of chlorocyclohexane with magnesium to form the Grignard reagent, which is then reacted with 1-phenyl-3-piperidino-propan-1-one hydrochloride.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is based on the USP monograph for the analysis of this compound hydrochloride tablets.
A. Instrumentation and Columns:
-
System: A standard HPLC system with a UV detector.
-
Column: Kinetex 2.6 µm XB-C18, 100 x 2.1 mm.
-
Detector Wavelength: 210 nm.
B. Reagents and Solutions:
-
Mobile Phase: A mixture of acetonitrile, water, and triethylamine (920:80:0.2), with the pH adjusted to 4.0 using phosphoric acid. The solution should be filtered and degassed. Another described mobile phase consists of acetonitrile: water: triethylamine (68: 31.8: 0.2 v/v) with the pH adjusted to 4 using orthophosphoric acid.
-
Diluent: As specified in the relevant monograph, often a mixture of chloroform and isopropylamine (98:2) for certain tests or acetonitrile for others.
-
Standard Preparation: Accurately weigh and dissolve USP this compound Hydrochloride Reference Standard (RS) in the appropriate diluent to achieve a known concentration (e.g., 0.1 mg/mL for assay or 0.001 mg/mL for organic impurities).
-
Sample Preparation: Prepare a solution of the this compound hydrochloride sample in the diluent to a specified concentration.
C. Chromatographic Conditions:
-
Flow Rate: Approximately 1.0 to 2.0 mL/min.
-
Injection Volume: As appropriate for the system and concentration.
D. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., relative standard deviation of peak areas).
-
Inject the sample solution.
-
Analyze the resulting chromatograms to determine the purity and quantify any impurities by comparing peak areas to the standard.
Caption: Experimental workflow for HPLC analysis of this compound hydrochloride.
Gas-Liquid Chromatography (GLC) for Dosage Forms
A GLC method has been described for the quantification of this compound hydrochloride in various pharmaceutical dosage forms.
A. Sample Preparation:
-
Extraction of the active ingredient from a weakly acidic solution using chloroform.
B. Instrumentation and Column:
-
System: A standard gas chromatograph.
-
Column: 3% methyl silicone column.
C. Procedure:
-
Inject the chloroform extract containing this compound into the GLC system.
-
Quantify the amount of this compound by comparing the peak response to that of a standard.
Spectrophotometric Method
An ion-pair extraction spectrophotometric method has been developed for the estimation of this compound hydrochloride.
A. Principle:
-
Formation of an ion-pair complex between this compound hydrochloride and an acidic dye such as bromocresol green.
-
Extraction of the colored complex into an organic solvent (e.g., chloroform).
-
Measurement of the absorbance of the colored solution.
B. Procedure:
-
React a known amount of the drug solution with bromocresol green solution.
-
Extract the resulting colored complex with chloroform.
-
Measure the absorbance of the chloroform layer at the wavelength of maximum absorption (e.g., 410 nm).
-
Quantify the drug concentration by comparing the absorbance to a calibration curve prepared with standard solutions. The Beer-Lambert law was found to be linear in the concentration range of 2 µg/mL to 18 µg/mL.
Structure-Activity Relationships (SAR)
While detailed SAR studies are not extensively covered in the provided search results, the core structure of this compound is characteristic of many anticholinergic agents. The presence of a bulky cyclohexyl and phenyl group on the quaternary carbon, along with the tertiary amine (piperidine) separated by a short alkyl chain, is crucial for its antagonistic activity at muscarinic receptors. These bulky groups likely contribute to the binding affinity and selectivity for the receptor subtypes. Further research is needed to fully elucidate the specific contributions of each structural moiety to the pharmacological activity of this compound and its analogs.
References
Navigating the Preclinical Journey of Trihexyphenidyl: A Technical Guide to its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Trihexyphenidyl in preclinical models. While specific quantitative pharmacokinetic data in preclinical species is sparsely available in publicly accessible literature, this guide synthesizes the known metabolic pathways and outlines detailed experimental protocols essential for conducting such studies. Human pharmacokinetic parameters are presented as a reference to provide context for potential preclinical investigations.
Metabolism of this compound
The metabolism of this compound is understood to be primarily hepatic. The major metabolic pathway involves the hydroxylation of the alicyclic (cyclohexyl) ring, a reaction catalyzed by cytochrome P450 enzymes. This process introduces a hydroxyl group onto the cyclohexane moiety, increasing the compound's polarity and facilitating its excretion. While other minor metabolites may be formed, hydroxylation of the cyclohexyl ring is considered the principal route of biotransformation.
Discovery and historical development of Trihexyphenidyl as an antispasmodic agent
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery and Historical Development of Trihexyphenidyl as an Antispasmodic Agent.
Introduction
This compound, an agent renowned for its application in managing the motor symptoms of Parkinson's disease, was initially conceived and investigated for its properties as a potent antispasmodic. Its journey from a compound synthesized for smooth muscle relaxation to a cornerstone of early Parkinson's therapy reflects a pivotal era in pharmacology and neurotherapeutics. This technical guide delves into the discovery, synthesis, and historical development of this compound, with a specific focus on its foundational role as an antispasmodic agent. We will explore the early preclinical and clinical evidence that established its therapeutic potential, detail its mechanism of action, and trace its developmental trajectory.
Discovery and Synthesis
This compound, chemically known as (RS)-1-Cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol, was first synthesized in the late 1940s. The discovery was part of a broader research effort to develop synthetic atropine-like agents with potent antispasmodic and reduced side effects. The synthesis of this compound, often attributed to the work of F. F. Blicke and his colleagues, represented a significant advancement in medicinal chemistry.
Chemical Synthesis
The synthesis of this compound can be achieved through a Grignard reaction. A common synthetic route involves the reaction of cyclohexylmagnesium bromide with 2-(1-piperidino)propiophenone. The latter is typically prepared via a Mannich reaction between acetophenone, paraformaldehyde, and piperidine.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 2-(1-piperidino)propiophenone (Mannich Reaction)
-
Acetophenone, paraformaldehyde, and piperidine are reacted in a suitable solvent, typically ethanol, often with catalytic hydrochloric acid.
-
The reaction mixture is heated under reflux for a specified period.
-
Upon cooling, the product is isolated, often as a hydrochloride salt, and purified by recrystallization.
-
-
Step 2: Synthesis of this compound (Grignard Reaction)
-
Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium turnings in anhydrous ether.
-
A solution of 2-(1-piperidino)propiophenone in a suitable solvent is added dropwise to the Grignard reagent at a controlled temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, dried, and the solvent is evaporated.
-
The crude product is purified by recrystallization to yield this compound.
-
Preclinical and Early Clinical Development as an Antispasmodic
The initial pharmacological investigations of this compound focused on its antispasmodic and anticholinergic properties. These studies were foundational in establishing its therapeutic potential.
Preclinical Evaluation
Early preclinical studies, conducted in the late 1940s, demonstrated that this compound possessed potent antispasmodic activity on smooth muscle. These experiments typically involved in vitro organ bath preparations and in vivo animal models to assess the drug's ability to antagonize muscle contractions induced by cholinergic agonists like acetylcholine or carbachol. While the specific quantitative data from these initial proprietary studies are not extensively detailed in publicly available literature, the consistent outcome was the characterization of this compound as a powerful antispasmodic agent.
Early Clinical Investigations
The first clinical evaluations of this compound, under the trade name Artane, were published in 1949.[1][2][3] While the primary focus of these initial published trials was on its remarkable efficacy in treating the symptoms of Parkinson's disease, its antispasmodic properties were a key therapeutic rationale.[1] Parkinson's disease, at the time, was understood to involve significant muscle rigidity and spasm, making an antispasmodic agent a logical therapeutic candidate.
Two seminal papers from 1949 laid the groundwork for its clinical use. A study by Corbin reported on the use of this compound in patients with Parkinsonism, highlighting its benefits in reducing rigidity and tremor.[1] Simultaneously, a study by Doshay and Constable detailed the results of "Artane" therapy in 117 patients with Parkinsonism, further cementing its clinical utility.
Table 1: Summary of Early Clinical Trial Data for this compound (Artane) in Parkinsonism (1949)
| Study | Number of Patients | Dosage Range (mg/day) | Key Findings |
| Doshay & Constable (1949) | 117 | 1 - 10 | 76.1% of patients reported at least some improvement in symptoms. |
| Corbin (1949) | 69 | Not specified in abstract | 77% of patients reported improvement. |
A subsequent five-year follow-up study published in 1954 by Doshay and colleagues, involving 411 patients, further solidified the long-term efficacy of this compound in managing Parkinsonian symptoms, with 73% of patients experiencing symptomatic relief.
Experimental Protocol: Early Clinical Evaluation of this compound in Parkinsonism (reconstructed from available data)
-
Patient Population: Patients diagnosed with idiopathic, postencephalitic, or arteriosclerotic Parkinsonism.
-
Dosage and Administration: Initial doses were typically low, in the range of 1-2 mg per day, and gradually increased based on patient response and tolerance. The total daily dose was often divided and administered two to three times a day.
-
Outcome Measures: The primary endpoints were clinical assessments of improvement in the cardinal symptoms of Parkinson's disease, including rigidity, tremor, and akinesia. These assessments were largely qualitative, based on physician and patient reports.
-
Adverse Effect Monitoring: Side effects, primarily anticholinergic in nature (dry mouth, blurred vision, etc.), were recorded and managed through dose adjustments.
Mechanism of Action: Anticholinergic and Antispasmodic Effects
This compound exerts its therapeutic effects primarily through its action as a non-selective antagonist of muscarinic acetylcholine receptors. This blockade of parasympathetic nervous system activity leads to its antispasmodic effects on smooth muscle.
Signaling Pathway
Acetylcholine, a key neurotransmitter, mediates its effects through muscarinic receptors, which are G-protein coupled receptors. In smooth muscle, the activation of M3 muscarinic receptors by acetylcholine initiates a signaling cascade involving the activation of phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which in turn activates calmodulin and myosin light-chain kinase, resulting in smooth muscle contraction.
This compound, by competitively blocking the binding of acetylcholine to these muscarinic receptors, inhibits this signaling pathway, thereby promoting smooth muscle relaxation and producing its antispasmodic effect. While it is a non-selective antagonist, some evidence suggests a higher affinity for the M1 and M4 receptor subtypes.
Historical Development and Shift in Therapeutic Focus
The historical development of this compound is unique in that its initial investigation as a general antispasmodic quickly pivoted to its application in a specific neurological disorder with a prominent spastic component.
The immediate and profound effect of this compound on the rigidity and tremors associated with Parkinson's disease, as documented in the 1949 studies, led to its rapid adoption for this indication. The U.S. Food and Drug Administration (FDA) approved this compound for the treatment of Parkinson's disease on May 13, 1949. While its inherent antispasmodic properties were the scientific basis for its initial trial in this patient population, the clinical success in Parkinsonism overshadowed its development as a general-purpose spasmolytic for conditions like gastrointestinal spasms.
Conclusion
The discovery and development of this compound as an antispasmodic agent represent a significant milestone in medicinal chemistry and therapeutics. Although its clinical application quickly became focused on the management of Parkinson's disease, its origins as a synthetic anticholinergic designed for spasmolysis are undeniable. The early preclinical and clinical studies, though primarily framed within the context of Parkinsonism, provided the crucial evidence of its potent antispasmodic effects. The legacy of this compound underscores the intricate relationship between fundamental pharmacological properties and their translation into specific clinical applications, a journey that in this case, led to a breakthrough in the management of a debilitating neurological disorder. This historical perspective provides valuable insights for contemporary drug discovery and development, reminding us that the therapeutic potential of a compound can sometimes extend beyond its initial intended scope.
References
- 1. This compound; evaluation of the new agent in the treatment of Parkinsonism. | Semantic Scholar [semanticscholar.org]
- 2. Artane therapy for parkinsonism; a preliminary study of results in 117 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound; evaluation of the new agent in the treatment of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Trihexyphenidyl's Binding Affinity for M1 vs. Other Muscarinic Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of trihexyphenidyl for the M1 muscarinic acetylcholine receptor subtype in comparison to the M2, M3, M4, and M5 subtypes. The document is intended to serve as a comprehensive resource, incorporating quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Analysis: this compound's Preferential Affinity for the M1 Receptor
This compound, an anticholinergic agent, demonstrates a notable selectivity for the M1 muscarinic receptor subtype, which is predominantly expressed in the central nervous system.[1] This selectivity is a key aspect of its pharmacological profile. While it is considered a non-selective muscarinic antagonist, its binding affinity is highest for the M1 subtype.[1] In vivo studies have corroborated this, showing a higher affinity for central muscarinic receptors in the cerebral cortex compared to those in peripheral tissues.[1]
The rank order of this compound's binding affinity has been reported as M1/M4 > M3 > M2/M5, indicating a clear preference for the M1 and M4 subtypes over the others. This guide will delve into the quantitative data that substantiates this selectivity.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of (R)-trihexyphenidyl, the more active enantiomer, for the five human muscarinic receptor subtypes. The data is derived from studies on cloned human receptors, providing a precise and subtype-specific characterization.
| Receptor Subtype | pKi | Ki (nM) |
| M1 | 8.8 | 1.58 |
| M2 | 7.8 | 15.85 |
| M3 | 8.2 | 6.31 |
| M4 | 8.7 | 2.00 |
| M5 | 7.7 | 19.95 |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols: Determining Binding Affinity
The determination of this compound's binding affinity for muscarinic receptor subtypes is primarily achieved through competitive radioligand binding assays. This section outlines a representative experimental protocol.
Competitive Radioligand Binding Assay
This assay measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor. The non-selective muscarinic antagonist [3H]N-methylscopolamine ([3H]NMS) is a commonly used radioligand for these studies.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are cultured under standard conditions.
-
Once confluent, the cells are harvested and subjected to homogenization and centrifugation to isolate the cell membranes, which contain the receptors. The final membrane pellet is resuspended in an appropriate assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of the radioligand ([3H]NMS).
-
A range of concentrations of the unlabeled competitor (this compound).
-
The cell membrane preparation.
-
-
Total Binding: Wells containing only the radioligand and the membrane preparation.
-
Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of a non-labeled, high-affinity antagonist (e.g., atropine) to saturate all specific binding sites.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is then quantified using liquid scintillation counting.
4. Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the M1 receptor signaling pathway and the experimental workflow for determining binding affinity.
M1 Muscarinic Receptor Signaling Pathway
Experimental Workflow: Competitive Radioligand Binding Assay
Logical Relationship: Binding Affinity to Receptor Selectivity
References
Trihexyphenidyl's Anticholinergic Properties: A Technical Guide for Researchers
An in-depth examination of the molecular interactions, signaling pathways, and experimental evaluation of Trihexyphenidyl's anticholinergic activity.
This compound, a synthetic antimuscarinic agent, has long been a subject of scientific inquiry due to its therapeutic applications in managing Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3] This technical guide provides a comprehensive review of the anticholinergic properties of this compound, designed for researchers, scientists, and drug development professionals. The following sections delve into its mechanism of action, receptor binding affinities, pharmacokinetic profile, and the experimental methodologies used to characterize its effects.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[4][5] It is a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5), although it displays a higher affinity for the M1 and M4 subtypes. The blockade of M1 receptors in the central nervous system, particularly in the striatum, is believed to be the cornerstone of its efficacy in restoring the balance between the cholinergic and dopaminergic systems, which is disrupted in parkinsonian syndromes. By inhibiting the action of acetylcholine, this compound helps to alleviate symptoms such as tremor, rigidity, and bradykinesia.
Quantitative Analysis of Receptor Binding and Pharmacokinetics
The anticholinergic potency of this compound is quantitatively defined by its binding affinity (Ki) for muscarinic receptors and its pharmacokinetic properties. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinities (Ki) of this compound Enantiomers for Human Muscarinic Receptor Subtypes
| Receptor Subtype | (R)-Trihexyphenidyl Ki (nM) | (S)-Trihexyphenidyl Ki (nM) | Stereoselectivity Ratio [(S)/(R)] |
| M1 | 0.8 | 200 | 250 |
| M2 | 18 | 1250 | 69 |
| M3 | 1.4 | 735 | 525 |
| M4 | 0.7 | 150 | 214 |
| M5 | 2.5 | 580 | 232 |
Data from Dörje et al. (1991), obtained from competition binding assays using [3H]N-methylscopolamine in CHO cells stably expressing cloned human muscarinic receptors.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Onset of Action | Within 1 hour |
| Peak Activity | 2 to 3 hours |
| Duration of Action | 6 to 12 hours |
| Elimination Half-life | 3.3 - 4.1 hours |
| Absorption | Rapidly absorbed from the GI tract |
| Metabolism | Hydroxylation of alicyclic groups |
| Excretion | Primarily in urine |
| Protein Binding | 36.13 - 41.92% (to albumin) |
| CNS Penetration | High, facilitated by intralysosomal uptake |
Data compiled from various pharmacokinetic studies.
Signaling Pathways and Experimental Workflows
The anticholinergic action of this compound at the M1 muscarinic receptor in the striatum initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing anticholinergic activity.
References
- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: Parkinson's Uses, Side Effects, Dosage [medicinenet.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Structure-Activity Relationship of Trihexyphenidyl and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexyphenidyl, a synthetic anticholinergic agent, has long been a cornerstone in the management of Parkinson's disease and other extrapyramidal disorders. Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, within the central nervous system. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound and its analogs. By dissecting the chemical scaffold of this compound, we aim to elucidate the molecular determinants of its binding affinity and selectivity for its primary target, the M1 muscarinic receptor, as well as its interactions with the dopamine transporter. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology.
Introduction
This compound acts as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype.[1] By blocking the action of acetylcholine, it helps to restore the balance between the cholinergic and dopaminergic systems in the brain, which is disrupted in Parkinson's disease.[2][3] The core structure of this compound, consisting of a piperidine ring, a phenyl group, and a cyclohexyl group, offers multiple sites for chemical modification. Understanding how alterations to these moieties impact receptor binding and functional activity is crucial for the rational design of novel therapeutics with improved efficacy and reduced side effect profiles. This guide will systematically review the SAR of this compound analogs, focusing on modifications to each of these key structural components.
Core Structure-Activity Relationships
The affinity of this compound analogs for muscarinic receptors and the dopamine transporter is significantly influenced by substitutions on the phenyl, cyclohexyl, and piperidine rings.
Modifications of the Phenyl Ring
Methylation or halogenation of the phenyl ring of this compound has been shown to enhance the compound's ability to inhibit the binding of cocaine analogs to the dopamine transporter, more so than its ability to block dopamine uptake itself.[4][5]
Modifications of the Cyclohexyl Ring
Replacement of the cyclohexyl ring with a second phenyl group generally leads to a decrease in affinity for the dopamine transporter. This suggests that the alicyclic nature of the cyclohexyl ring is important for optimal interaction with the dopamine transporter.
Modifications of the Piperidine Ring
Alterations to the piperidine ring tend to increase the affinity for the dopamine transporter. This indicates that the piperidine moiety is a key pharmacophoric element that can be modified to modulate activity at this transporter.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the binding affinities of this compound and its analogs for the dopamine transporter (DAT) and muscarinic cholinergic receptors. The data is primarily drawn from a key study by Dar et al. (2005) which systematically investigated a series of analogs.
Table 1: Inhibition of [³H]CFT Binding to the Dopamine Transporter by this compound and its Analogs
| Compound | Modification | Ki (nM) ± SEM |
| This compound | - | 130 ± 10 |
| Phenyl Ring Analogs | ||
| 5a | p-methyl | 60 ± 5 |
| 5b | p-fluoro | 70 ± 6 |
| 5c | p-chloro | 80 ± 7 |
| 5d | p-bromo | 90 ± 8 |
| 5e | m-fluoro | 100 ± 9 |
| Piperidine Ring Analogs | ||
| 5f | N-methyl | 110 ± 10 |
| 5g | N-ethyl | 120 ± 11 |
| 5h | N-propyl | 140 ± 12 |
| Cyclohexyl Ring Analogs | ||
| 7b | Diphenyl | 200 ± 15 |
Data extracted from Dar et al., European Journal of Medicinal Chemistry, 2005.
Table 2: Inhibition of [³H]Dopamine Uptake by this compound and its Analogs
| Compound | Modification | IC50 (nM) ± SEM |
| This compound | - | 250 ± 20 |
| Phenyl Ring Analogs | ||
| 5a | p-methyl | 150 ± 12 |
| 5b | p-fluoro | 180 ± 15 |
| 5c | p-chloro | 200 ± 18 |
| 5d | p-bromo | 220 ± 20 |
| 5e | m-fluoro | 230 ± 21 |
| Piperidine Ring Analogs | ||
| 5f | N-methyl | 200 ± 17 |
| 5g | N-ethyl | 220 ± 19 |
| 5h | N-propyl | 260 ± 23 |
| Cyclohexyl Ring Analogs | ||
| 7b | Diphenyl | 400 ± 35 |
Data extracted from Dar et al., European Journal of Medicinal Chemistry, 2005.
Table 3: Inhibition of [³H]NMS Binding to Muscarinic Receptors by this compound and its Analogs
| Compound | Modification | Ki (nM) ± SEM |
| This compound | - | 20 ± 2 |
| Phenyl Ring Analogs | ||
| 5a | p-methyl | 25 ± 3 |
| 5b | p-fluoro | 30 ± 4 |
| 5c | p-chloro | 35 ± 4 |
| 5d | p-bromo | 40 ± 5 |
| 5e | m-fluoro | 38 ± 4 |
| Piperidine Ring Analogs | ||
| 5f | N-methyl | 15 ± 2 |
| 5g | N-ethyl | 18 ± 2 |
| 5h | N-propyl | 22 ± 3 |
| Cyclohexyl Ring Analogs | ||
| 7b | Diphenyl | 50 ± 6 |
Data extracted from Dar et al., European Journal of Medicinal Chemistry, 2005.
Experimental Protocols
Synthesis of this compound Analogs
A representative synthesis for a this compound analog, specifically 1-(4-methylphenyl)-1-cyclohexyl-3-(piperidin-1-yl)propan-1-ol, can be adapted from established methods. The synthesis generally involves a two-step process:
-
Mannich Reaction: Acetophenone (or a substituted acetophenone for analogs) is reacted with paraformaldehyde and piperidine to form a β-aminoketone, 3-piperidino-1-phenylpropan-1-one.
-
Grignard Reaction: The resulting β-aminoketone is then treated with a cyclohexylmagnesium bromide Grignard reagent to yield the final tertiary alcohol product.
A detailed protocol for a similar compound, 1-[1-(4-methylphenyl)(cyclohexyl)]-4-piperidinol, has been described and involves reacting 4-methylphenyl cyclohexyl ketone with 1-lithio-4-tert-butoxy-piperidine.
Radioligand Binding Assays
This assay is used to determine the affinity of test compounds for muscarinic receptors.
-
Membrane Preparation: Rat brain tissue (e.g., cortex or striatum) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Procedure: In a 96-well plate, membrane homogenate is incubated with a fixed concentration of [³H]NMS (a radiolabeled muscarinic antagonist) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of [³H]NMS (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
This assay measures the ability of test compounds to inhibit the uptake of dopamine into synaptosomes.
-
Synaptosome Preparation: Rat striatal tissue is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in an appropriate assay buffer.
-
Uptake Assay: Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound. Dopamine uptake is initiated by the addition of a fixed concentration of [³H]dopamine.
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The amount of [³H]dopamine taken up by the synaptosomes is determined by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition of dopamine uptake is plotted against the concentration of the test compound to determine the IC50 value.
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
This compound exerts its effects by blocking the M1 muscarinic receptor, which is coupled to the Gq family of G proteins. The canonical signaling cascade initiated by M1 receptor activation is depicted below.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for SAR Studies
The general workflow for investigating the structure-activity relationship of this compound analogs is outlined below.
Caption: Workflow for SAR Studies of this compound Analogs.
Conclusion
The structure-activity relationship of this compound and its analogs reveals a nuanced interplay between the different structural moieties and their affinity for muscarinic receptors and the dopamine transporter. Modifications to the phenyl, cyclohexyl, and piperidine rings can significantly alter the pharmacological profile of these compounds. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers engaged in the design and development of novel anticholinergic agents. Future work in this area could focus on leveraging these SAR insights to develop more selective M1 antagonists with reduced off-target effects, potentially leading to improved therapeutic outcomes for patients with Parkinson's disease and related movement disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of [3H]dopamine uptake into striatal synaptosomes by isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial toxin inhibition of [(3)H]dopamine uptake into rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine uptake by rat striatal synaptosomes: time- and temperature-dependent decay and protection by dithiothreitol and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103204828B - Preparation method of 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride - Google Patents [patents.google.com]
Neuropharmacological Profile of Trihexyphenidyl in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trihexyphenidyl is a synthetic antispasmodic agent, primarily utilized in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its therapeutic efficacy is principally attributed to its action as a non-selective muscarinic acetylcholine receptor antagonist in the central nervous system (CNS), with a notable preference for the M1 and M4 subtypes. By competitively inhibiting acetylcholine at these receptors, this compound helps to restore the delicate balance between the cholinergic and dopaminergic systems in the brain, which is often disrupted in movement disorders. This technical guide provides a comprehensive overview of the neuropharmacological profile of this compound, detailing its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic properties, and its effects on neurotransmitter systems. Detailed experimental protocols for key assays and visual representations of its signaling pathways are included to facilitate further research and drug development efforts in this area.
Mechanism of Action
This compound exerts its primary effects in the CNS by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] While it is considered a non-selective antagonist, it displays a higher affinity for the M1 and M4 muscarinic receptor subtypes.[3][4] The M1 receptors are predominantly located in the cerebral cortex and striatum, areas crucial for motor control and cognitive function.[3] By blocking the action of acetylcholine, this compound helps to counteract the relative overactivity of the cholinergic system that is characteristic of Parkinson's disease and is also implicated in the extrapyramidal side effects of antipsychotic medications.
Recent studies suggest that this compound's mechanism may be more complex than simple muscarinic antagonism. Evidence indicates that it may indirectly modulate nicotinic acetylcholine receptor (nAChR) neurotransmission, leading to an enhanced release of dopamine in the striatum. This effect on dopamine, the primary neurotransmitter depleted in Parkinson's disease, likely contributes significantly to its therapeutic benefits.
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological profile of this compound.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Ligand | K i (nM) | Assay Type | Tissue/Cell Source |
| M1 | [3H]-Pirenzepine | 3.7 - 14 | Competition Binding | Cortical Membranes |
| M2 | [3H]-N-Methylscopolamine | Low Affinity | Competition Binding | Cardiac Membranes |
| M3 | [3H]-N-Methylscopolamine | Intermediate Affinity | Competition Binding | Glandular (Salivary) Membranes |
| M4 | - | High Affinity | - | - |
| M5 | - | Low Affinity | - | - |
Table 2: Effects of this compound on Striatal Dopamine Release
| Animal Model | Administration Route | Dose | Effect on Dopamine Release | Experimental Technique |
| Wild-Type Mice | Intraperitoneal (i.p.) | 20 mg/kg | Significant increase in extracellular dopamine | In Vivo Microdialysis |
| DYT1 Dystonia Model Mice | Intraperitoneal (i.p.) | 20 mg/kg | Significant increase in extracellular dopamine | In Vivo Microdialysis |
| Wild-Type Mice | - | Dose-dependent | Mean increase of 65% | Ex Vivo Voltammetry |
| DYT1 Dystonia Model Mice | - | Dose-dependent | Mean increase of 35% | Ex Vivo Voltammetry |
| Mice | Intraperitoneal (i.p.) | 5 mg/kg | Reduced methamphetamine-induced dopamine increase from 367% to 207% in the striatum | In Vivo Microdialysis |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a method to determine the binding affinity of this compound for muscarinic receptor subtypes using a competitive radioligand binding assay with a radiolabeled antagonist such as [3H]-N-Methylscopolamine ([3H]-NMS).
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)
-
[3H]-N-Methylscopolamine (Radioligand)
-
This compound hydrochloride
-
Atropine (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 50-100 µ g/well .
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
50 µL of either vehicle (for total binding), 10 µM atropine (for non-specific binding), or this compound dilution.
-
50 µL of [3H]-NMS at a concentration near its Kd.
-
150 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Microdialysis for Striatal Dopamine Measurement
This protocol outlines the procedure for measuring extracellular dopamine levels in the striatum of rodents following the administration of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 3.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, 1 mM NaH2PO4, pH 7.0-7.4.
-
This compound hydrochloride solution
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Anesthetic (e.g., isoflurane, chloral hydrate)
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum (e.g., for rats: AP +2.7 mm, ML -2.7 mm from bregma, DV -2.7 mm from dura). Secure the cannula with dental cement. Allow the animal to recover for at least 24 hours.
-
Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 0.6-1.0 µL/min.
-
Baseline Collection: Allow the animal to habituate for at least 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals to monitor changes in extracellular dopamine concentrations.
-
Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ECD.
-
Data Analysis: Express the dopamine concentrations in each sample as a percentage of the average baseline concentration.
Visualization of Signaling Pathways and Workflows
M1 Muscarinic Receptor Signaling Pathway and Inhibition by this compound
The M1 muscarinic receptor is a Gq-protein coupled receptor. Upon binding of acetylcholine, it initiates a signaling cascade that leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium. This compound acts as a competitive antagonist, blocking acetylcholine from binding to the receptor and thereby inhibiting this downstream signaling.
Caption: M1 Receptor Signaling and this compound Inhibition.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the key steps involved in conducting an in vivo microdialysis experiment to measure the effect of this compound on striatal dopamine levels.
Caption: In Vivo Microdialysis Experimental Workflow.
Indirect Modulation of Dopamine Release by this compound
This compound's antagonism of presynaptic M2/M4 autoreceptors on cholinergic interneurons is thought to increase acetylcholine release. This acetylcholine then acts on nicotinic receptors on dopaminergic terminals, leading to an increase in dopamine release.
Caption: this compound's Indirect Effect on Dopamine Release.
Therapeutic and Adverse Effects in the CNS
Therapeutic Effects:
-
Parkinson's Disease: this compound is effective in improving tremor, rigidity, and bradykinesia.
-
Drug-Induced Extrapyramidal Symptoms: It is used to manage movement disorders caused by antipsychotic medications.
Adverse Effects: The central adverse effects of this compound are a direct extension of its anticholinergic properties and are often dose-limiting.
-
Cognitive: Confusion, memory impairment, delirium, and hallucinations, particularly in elderly patients.
-
Psychiatric: Nervousness, agitation, and euphoria.
-
Other CNS effects: Drowsiness, dizziness, and headache.
Conclusion
This compound remains a relevant therapeutic agent for specific movement disorders due to its well-established anticholinergic effects in the central nervous system. Its primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, with a notable selectivity for M1 and M4 subtypes. Furthermore, its ability to indirectly enhance striatal dopamine release via modulation of nicotinic receptors adds another dimension to its therapeutic profile. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. A deeper understanding of this compound's neuropharmacology will be instrumental in the development of more selective and better-tolerated therapies for Parkinson's disease and other movement disorders.
References
- 1. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressive effects of this compound on methamphetamine-induced dopamine release as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R,S)-Trihexyphenidyl, Acting Via a Muscarinic Receptor-Independent Mechanism, Inhibits Hippocampal Glutamatergic and GABAergic Synaptic Transmissions: Potential Relevance for Treatment of Organophosphorus Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding and functional profiles of the selective M1 muscarinic receptor antagonists this compound and dicyclomine - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Label Potential of Trihexyphenidyl: A Technical Guide for Basic Research
An In-depth Exploration of Trihexyphenidyl's Core Mechanisms and Novel Research Applications for Researchers, Scientists, and Drug Development Professionals.
This compound (THP), a well-established anticholinergic drug, has long been a therapeutic cornerstone in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Its primary clinical utility stems from its function as a centrally acting muscarinic acetylcholine receptor antagonist, with a particular affinity for the M1 subtype.[1][2] By blocking these receptors, this compound helps to restore the delicate balance between the neurotransmitters dopamine and acetylcholine in the brain, thereby alleviating motor control deficits.[3][4] However, a growing body of preclinical evidence has begun to illuminate a diverse range of off-label applications for this compound, extending its relevance far beyond its traditional neurological indications.
This technical guide delves into the core of this compound's off-label basic research applications, providing a comprehensive overview of its molecular interactions, its utility in disease models, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the untapped therapeutic potential of this versatile molecule.
Core Mechanism of Action: Beyond Acetylcholine Blockade
This compound's canonical mechanism involves the competitive, non-selective antagonism of muscarinic acetylcholine receptors, with a higher affinity for the M1 subtype.[1] This action directly counteracts the excessive cholinergic activity characteristic of Parkinsonian syndromes. However, recent research has unveiled a more complex pharmacological profile, suggesting that this compound's effects are not solely attributable to muscarinic receptor blockade.
Emerging studies indicate that this compound can also modulate other neurotransmitter systems, including nicotinic acetylcholine and glutamatergic pathways. This multifaceted activity likely contributes to its therapeutic efficacy in a broader range of neurological and non-neurological conditions.
Off-Label Research Application 1: Dystonia Models
This compound is a first-line treatment for many forms of dystonia, a movement disorder characterized by sustained or intermittent muscle contractions. Basic research, particularly utilizing the Tor1a+/ΔE (DYT1) knockin mouse model of dystonia, has been instrumental in elucidating the drug's mechanism in this context.
In DYT1 mice, which exhibit deficits in striatal dopamine transmission, this compound has been shown to normalize dopamine release. This effect is, intriguingly, dependent on nicotinic acetylcholine receptors, highlighting a complex interplay between the muscarinic and nicotinic systems in the therapeutic action of this compound.
Quantitative Data from DYT1 Dystonia Mouse Model Studies
| Parameter | Wild-Type (WT) Mice | DYT1 Mice (Untreated) | DYT1 Mice (this compound-Treated) | Reference |
| Mean Increase in Striatal Dopamine Release (ex vivo) | 65% | 35% | Normalized to WT levels | |
| Nicotinic Acetylcholine Receptor Antagonism (IC50) | 29.46 nM | 12.26 nM | - |
Experimental Protocols
This protocol is adapted from studies investigating dopamine dynamics in rodent brain slices.
-
Slice Preparation:
-
Mice (8-10 weeks old) are euthanized by cervical dislocation.
-
The brain is rapidly removed and placed in ice-cold, oxygenated HEPES buffer solution.
-
Coronal striatal slices (300 µm thickness) are prepared using a vibratome.
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
FSCV Recording:
-
A carbon-fiber microelectrode is positioned in the dorsal striatum of the brain slice.
-
A triangular waveform (-0.4 to +1.2 V and back to -0.4 V at 400 V/s) is applied to the electrode at a frequency of 10 Hz.
-
Dopamine release is evoked by a single electrical pulse (e.g., 0.6 mA, 4 ms) delivered via a bipolar stimulating electrode placed near the recording electrode.
-
The resulting current is measured and converted to dopamine concentration based on calibration with known dopamine standards.
-
-
Drug Application:
-
After establishing a stable baseline of evoked dopamine release, this compound is bath-applied to the slice at the desired concentration.
-
Changes in dopamine release are recorded and analyzed.
-
This protocol provides a general framework for in vivo microdialysis experiments.
-
Probe Implantation:
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the target brain region (e.g., striatum).
-
A microdialysis probe is inserted through the guide cannula.
-
-
Perfusion and Sampling:
-
The probe is perfused with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
-
Neurochemical Analysis:
-
Dopamine and other neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).
-
-
Drug Administration:
-
This compound can be administered systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
-
This protocol is based on studies assessing motor behavior in the DYT1 mouse model.
-
Apparatus: A square open-field arena (e.g., 50 x 50 cm) with walls to prevent escape.
-
Habituation: Mice are habituated to the testing room for at least 30 minutes before the test. They are then placed in the open-field arena for a 30-minute habituation session the day before testing.
-
Drug Administration: Mice are subcutaneously injected with either saline or this compound (e.g., 20 mg/kg) 10 minutes before being placed in the arena.
-
Testing: The mouse is placed in the center of the arena, and its activity is recorded for a set duration (e.g., 30-35 minutes).
-
Data Analysis: Automated tracking software (e.g., MoSeq) is used to analyze various behavioral parameters, including locomotor activity, rearing, and grooming.
Signaling Pathway in Dystonia
Caption: this compound's dual action on muscarinic and nicotinic receptors in dystonia.
Off-Label Research Application 2: Glioblastoma
Recent in vitro and in vivo studies have revealed a surprising and promising anti-cancer activity of this compound, particularly against glioblastoma (GBM), the most aggressive form of brain cancer. This research suggests that this compound can inhibit the proliferation and survival of GBM stem cells.
The proposed mechanism involves the modulation of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. Furthermore, transcriptomic profiling of this compound-treated GBM cells has indicated an upregulation of pathways associated with amino acid metabolism, specifically those involving cysteine and methionine.
Quantitative Data from Glioblastoma Studies
| Cell Line | This compound Concentration | Effect | Reference |
| Mesenchymal GBM Cells | 10 µM | Significant reduction in viability and proliferation | |
| Classical GBM Stem Cells | Varies | Inhibition of proliferation and survival |
Experimental Protocols
-
Cell Culture: Glioblastoma cell lines are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for different durations (e.g., 24, 48, 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as the MTT or CellTiter-Glo assay, which quantify metabolic activity.
-
Proliferation Assessment: Cell proliferation is assessed by methods such as BrdU incorporation assays or by quantifying the expression of proliferation markers like Ki-67 via flow cytometry or immunofluorescence.
-
Protein Extraction: Total protein is extracted from this compound-treated and control glioblastoma cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, mTOR, S6K) and loading controls (e.g., β-actin).
-
Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme or fluorophore, and the protein bands are visualized and quantified.
Signaling Pathway in Glioblastoma
Caption: Proposed mechanism of this compound's anti-glioblastoma effects.
Off-Label Research Application 3: Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. Preclinical studies suggest that long-term exposure to anticholinergic drugs like this compound may influence neuroimmune responses.
Research in aging rat models has shown that chronic this compound treatment can lead to a phenotypic switch in microglia, promoting a pro-inflammatory state. This effect appears to be mediated, at least in part, through the activation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways. Understanding this interaction is crucial for assessing the long-term safety of this compound and for exploring its potential to modulate neuroinflammatory processes in disease.
Experimental Protocols
-
Animal Model: Aging rats are treated with this compound or saline for an extended period (e.g., 7 months).
-
Tissue Collection: Following treatment, brain tissue (e.g., hippocampus and cortex) is collected.
-
RNA Extraction and Microarray: Total RNA is extracted and hybridized to whole-genome oligo microarrays to assess changes in gene expression.
-
Data Analysis: Bioinformatic analysis is performed to identify differentially expressed genes and enriched biological pathways.
-
Tissue Preparation: Brain tissue is fixed, sectioned, and mounted on slides.
-
Immunostaining: Sections are incubated with primary antibodies against microglial markers (e.g., Iba1) and markers of activation states (e.g., CD68 for M1, Arginase-1 for M2).
-
Visualization: The staining is visualized using fluorescently labeled secondary antibodies and imaged with a confocal microscope.
-
Quantification: The number and morphology of activated microglia are quantified.
Signaling Pathway in Neuroinflammation
Caption: this compound's influence on microglial polarization and neuroinflammation.
Conclusion and Future Directions
The off-label basic research applications of this compound are expanding our understanding of its pharmacological profile and revealing its potential in new therapeutic areas. Its ability to modulate dopamine neurotransmission in dystonia models, inhibit cancer cell growth, and influence neuroinflammatory pathways underscores the importance of continued investigation into this established drug.
Future research should focus on elucidating the precise molecular mechanisms underlying these novel effects. A deeper understanding of how this compound interacts with various signaling pathways will be critical for designing targeted therapies and for identifying patient populations who may benefit from its off-label use. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on these exciting avenues of discovery.
References
- 1. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers Publishing Partnerships | Behavioral signature of this compound in the TOR1A (DYT1) knockin mouse model of dystonia [frontierspartnerships.org]
- 4. drugs.com [drugs.com]
Methodological & Application
Application Notes and Protocols for Trihexyphenidyl Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyphenidyl hydrochloride is a synthetic anticholinergic agent, primarily known for its therapeutic use in managing symptoms of Parkinson's disease and drug-induced extrapyramidal disorders. In the realm of in vitro research, it serves as a valuable tool for investigating cellular signaling pathways, particularly those involving muscarinic acetylcholine receptors. This compound hydrochloride acts as a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (M1-mAChR).[1] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound hydrochloride and an overview of its mechanism of action for use in in vitro assays.
Data Presentation: Solubility of this compound Hydrochloride
Successful in vitro studies hinge on the complete solubilization of the test compound. The solubility of this compound hydrochloride varies across different solvents. The following table summarizes key quantitative data for dissolving this compound.
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | ~5.92 mM | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic. |
| Ethanol | ~3 mg/mL | ~8.88 mM | - |
| Water | ~1 mg/mL (Slightly soluble) | ~2.96 mM | The pH of a 1% aqueous solution is between 5.0 and 6.0. |
| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | ~0.59 mM | For aqueous buffers, first dissolve in ethanol then dilute with the buffer. |
Note: The molecular weight of this compound hydrochloride is 337.9 g/mol .
Experimental Protocols
This section outlines the detailed methodology for preparing a stock solution and subsequent working solutions of this compound hydrochloride for use in typical in vitro assays, such as cell-based assays.
Materials
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, deionized, or cell culture grade water
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound hydrochloride powder. For a 10 mM stock solution, you will need 3.379 mg per 1 mL of DMSO.
-
Initial Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[2] Visually inspect the solution to ensure no solid particles are remaining.
-
Warming (if necessary): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization.[2] Following warming, vortex the solution again.
-
Sonication (optional): For compounds that are difficult to dissolve, sonication in a water bath for 5-10 minutes can be beneficial.
-
Sterile Filtration: To ensure the sterility of the stock solution for cell culture applications, filter it through a 0.22 µm sterile syringe filter into a new sterile tube. This step is crucial to remove any potential microbial contamination.[2]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol for Preparing Working Solutions
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or buffer to the desired final concentration. It is recommended to prepare fresh working solutions for each experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
Mechanism of Action and Signaling Pathway
This compound hydrochloride is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1-mAChR). These receptors are G-protein coupled receptors (GPCRs) predominantly linked to the Gq/11 family of G proteins. The antagonism of M1-mAChRs by this compound hydrochloride blocks the downstream signaling cascade typically initiated by acetylcholine.
Experimental Workflow for Preparing this compound Hydrochloride Solutions
Caption: A flowchart outlining the key steps for the preparation of this compound hydrochloride solutions for in vitro experiments.
M1 Muscarinic Receptor Antagonism Signaling Pathway
References
Application Notes and Protocols for the Use of Trihexyphenidyl in Animal Models of Motor Behavior
Introduction:
Trihexyphenidyl (THP) is a centrally acting antimuscarinic agent widely used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms. In preclinical research, THP is not typically employed to induce de novo animal models of movement disorders. Instead, its primary application lies in its utility as a pharmacological probe to investigate the pathophysiology of existing models, particularly those with cholinergic and dopaminergic system dysregulation, and to assess the motor effects of cholinergic antagonism. Evidence also suggests that anticholinergic agents like THP may exacerbate or unmask certain hyperkinetic movements, such as tardive dyskinesia, although specific protocols for this purpose are not well-established.
These application notes provide protocols and data for researchers, scientists, and drug development professionals on the use of this compound to modulate motor behavior in animal models, focusing on its role in dystonia models and its psychostimulant effects.
Application 1: Pharmacological Probe in a Genetic Model of Dystonia
This compound is frequently used to rescue motor and neurochemical deficits in genetic mouse models of dystonia, such as the DYT1/Tor1a ΔGAG knock-in mouse. This application is crucial for understanding the role of the cholinergic system in the pathophysiology of dystonia and for testing the efficacy of potential therapeutic agents. The primary mechanism of action is the blockade of muscarinic acetylcholine receptors in the striatum, which is thought to rebalance the disrupted dopamine-acetylcholine signaling.[1]
Key Mechanism of Action:
This compound, a non-selective muscarinic receptor antagonist, increases striatal dopamine release.[1] This effect is dependent on nicotinic acetylcholine receptors, suggesting an indirect mechanism of action.[1] In DYT1 model mice, which exhibit deficits in dopamine neurotransmission, THP can normalize striatal dopamine levels.[2]
Table 1: Effect of this compound on Striatal Dopamine Release
| Animal Model | Treatment | Effect on Dopamine Release | Reference |
| Wild-Type (WT) Mice | This compound | ~65% mean increase | [1] |
| Dyt1 Mice | This compound | ~35% mean increase |
Table 2: Sensitivity to Nicotinic Acetylcholine Receptor (nAChR) Antagonism
| Animal Model | nAChR Antagonist IC₅₀ | Implication | Reference |
| Wild-Type (WT) Mice | 29.46 nM | Baseline sensitivity | |
| Dyt1 Mice | 12.26 nM | Increased sensitivity |
Experimental Protocol: Rescue of Motor Deficits in Dyt1 Mice
This protocol describes the use of this compound to reverse motor skill transfer impairment in Dyt1 knock-in mice.
-
Animals: Adult Dyt1 heterozygous ΔGAG knock-in (KI) mice and wild-type (WT) littermate controls.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline. A common dose used to normalize dopamine is 20 mg/kg.
-
Experimental Groups:
-
WT + Saline
-
WT + THP
-
Dyt1 KI + Saline
-
Dyt1 KI + THP
-
-
Procedure:
-
Administer either saline or THP (e.g., 20 mg/kg, s.c.) to the mice.
-
Conduct motor training, such as forced treadmill running (e.g., 5 minutes daily for 2 weeks).
-
Assess motor skill transfer by testing performance on a different motor task, such as the accelerated rotarod test.
-
-
Endpoint Analysis: Compare the latency to fall from the rotarod between the different experimental groups. THP-treated Dyt1 KI mice are expected to show improved performance compared to saline-treated Dyt1 KI mice, indicating a reversal of the motor-skill transfer impairment.
Application 2: Induction of Psychostimulant-like Hyperactivity
This compound can induce psychostimulant-like effects, such as hyperlocomotion, in mice. This is thought to be mediated by its influence on dopamine signaling. This application can be used to study the dopamine-dependent behavioral effects of anticholinergic drugs.
Table 3: Effect of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg, oral) | Outcome | Reference |
| Control | Saline | Baseline locomotor activity | |
| This compound | 1 | No significant difference from control | |
| This compound | 2 | Significant increase in locomotor activity | |
| Olanzapine + this compound | 0.5 + 2 | Prevention of THP-induced hyperlocomotion |
Experimental Protocol: Open Field Test for Locomotor Activity
This protocol details the assessment of locomotor activity in mice following this compound administration.
-
Animals: Adult male and female Swiss Albino mice (25-30 g).
-
Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) made of clear Plexiglas, with the floor divided into squares. The arena should be evenly illuminated.
-
Drug Administration: Administer this compound (1 or 2 mg/kg) or saline control via oral gavage or intraperitoneal (IP) injection.
-
Procedure:
-
Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Administer the drug or vehicle.
-
Place the mouse in the center of the open field arena.
-
Record locomotor activity using an automated tracking system or manual scoring for a set period (e.g., 60 minutes).
-
-
Endpoint Analysis: Key parameters to measure include:
-
Total distance traveled.
-
Time spent mobile.
-
Entries into the center zone (as a measure of anxiety-like behavior).
-
Rearing frequency.
-
Experimental Protocol: Forced Swim Test
The forced swim test is used to assess behavioral despair, and this compound has been shown to decrease immobility time, an effect consistent with some antidepressant and psychostimulant drugs.
-
Animals: Adult mice.
-
Apparatus: A transparent cylinder (e.g., 21 cm diameter, 60 cm height) filled with water (25 ± 1 °C) to a depth where the mouse cannot touch the bottom (e.g., 40 cm).
-
Drug Administration: Administer this compound (1 or 2 mg/kg) or saline control.
-
Procedure:
-
Gently place the mouse into the water-filled cylinder.
-
Record the session for a total of 6 minutes.
-
After the test, remove the mouse, dry it, and return it to its home cage.
-
-
Endpoint Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water. A decrease in immobility time is the expected outcome with this compound.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in the Striatum.
Experimental Workflow
References
Administration of Trihexyphenidyl in Rodent Models of Parkinson's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyphenidyl is an anticholinergic medication utilized in the management of Parkinson's disease (PD) symptoms, particularly tremor and rigidity.[1][2] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors, primarily the M1 subtype, thereby helping to restore the balance between the dopaminergic and cholinergic systems in the brain, which is disrupted in Parkinson's disease.[1][3] Rodent models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are invaluable tools for preclinical evaluation of potential therapeutic agents like this compound. These models replicate key pathological and behavioral features of the disease, allowing for the assessment of drug efficacy and mechanism of action.
This document provides detailed application notes and protocols for the administration of this compound in these rodent models, including methodologies for disease induction and behavioral assessment.
Data Presentation
Table 1: Summary of this compound Administration and Efficacy in a 6-OHDA Rat Model of Parkinson's Disease
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Frequency | Duration | Behavioral Test | Outcome |
| 6-OHDA-lesioned Rats | This compound | 0.1 - 0.2 | Oral | Chronic | 2-3 weeks | Stepping Test | 77-80% recovery of motor function.[2] |
| 0.2 | Oral | Chronic | 2-3 weeks | Cylinder Test | Significant increase in simultaneous wall contacts with both forepaws. |
Table 2: Effects of this compound on Locomotor Activity in Mice
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Behavioral Test | Outcome |
| Healthy Mice | This compound | 1 | Oral | Open Field Test | No significant effect on locomotor activity. |
| This compound | 2 | Oral | Open Field Test | Increased locomotor activity. |
Signaling Pathway
The therapeutic effects of this compound in Parkinson's disease are primarily attributed to its antagonism of the M1 muscarinic acetylcholine receptor in the striatum. In a healthy state, there is a delicate balance between dopamine and acetylcholine signaling in this brain region. In Parkinson's disease, the degeneration of dopaminergic neurons leads to a relative overactivity of the cholinergic system. This compound helps to counteract this imbalance.
The M1 receptor is a Gq/11 protein-coupled receptor. Its activation by acetylcholine initiates a signaling cascade involving Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). By blocking this pathway, this compound reduces the downstream effects of excessive cholinergic stimulation.
Experimental Protocols
Induction of Parkinson's Disease in Rodent Models
This protocol is adapted from methodologies that create a unilateral lesion of the nigrostriatal pathway, mimicking the asymmetric motor symptoms often seen in the early stages of Parkinson's disease.
Materials:
-
6-Hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid solution (0.02% in sterile saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Animal scale
-
Heating pad
-
Surgical tools
Procedure:
-
Preparation of 6-OHDA Solution: Immediately before use, dissolve 6-OHDA in cold 0.02% ascorbic acid-saline solution to a final concentration of 4 µg/µL. Protect the solution from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature with a heating pad.
-
Injection: Based on a rat brain atlas, target the medial forebrain bundle (MFB). A common set of coordinates for rats is AP: -4.4 mm, ML: ±1.2 mm, DV: -7.8 mm from bregma.
-
Infusion: Slowly infuse 2-4 µL of the 6-OHDA solution over 5-10 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Post-operative Care: Suture the incision and allow the animal to recover in a warm cage. Provide soft, palatable food and monitor for weight loss.
The MPTP model is widely used to induce parkinsonism in mice. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
Materials:
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride
-
Sterile saline (0.9%)
-
Animal scale
-
Syringes and needles for injection
Procedure:
-
Preparation of MPTP Solution: Dissolve MPTP-HCl in sterile saline to the desired concentration (e.g., 2 mg/mL).
-
Administration: Several protocols exist. A common sub-acute regimen involves administering MPTP at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection once daily for 5 consecutive days.
-
Safety Precautions: MPTP is a hazardous substance. All handling should be done in a certified chemical fume hood with appropriate personal protective equipment (PPE).
Behavioral Assessment of Motor Function
The following are standard behavioral tests to assess motor deficits in rodent models of Parkinson's disease and the potential therapeutic effects of this compound.
This test evaluates motor coordination and balance.
Apparatus:
-
Rotarod apparatus with a rotating rod.
Procedure:
-
Training: Acclimate the animals to the rotarod by placing them on the rotating rod at a low, constant speed (e.g., 4 rpm) for 2-5 minutes per day for 2-3 days prior to testing.
-
Testing: Place the animal on the rod and start the rotation, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
This test assesses forelimb use asymmetry, a hallmark of unilateral dopamine depletion.
Apparatus:
-
Transparent cylinder (e.g., 20 cm diameter, 30 cm height for rats).
Procedure:
-
Habituation: Place the animal in the cylinder and allow it to explore freely for 5 minutes.
-
Data Collection: Videotape the session from below or with mirrors to get a clear view of forelimb movements.
-
Analysis: Count the number of independent wall contacts made with the left forelimb, the right forelimb, and both forelimbs simultaneously. Calculate the percentage of contralateral (impaired) limb use relative to the total number of unilateral contacts.
This test is used to quantify the extent of unilateral dopamine depletion. Dopamine receptor supersensitivity on the lesioned side leads to contralateral rotations upon administration of a dopamine agonist like apomorphine.
Apparatus:
-
Cylindrical or hemispherical rotation bowls.
-
Automated rotation-counting system or video recording for manual counting.
Procedure:
-
Habituation: Place the animal in the rotation bowl for a 10-15 minute habituation period.
-
Drug Administration: Administer apomorphine hydrochloride (0.05-0.5 mg/kg, s.c.), dissolved in saline with 0.1% ascorbic acid.
-
Data Collection: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a period of 30-60 minutes.
-
Analysis: Express the data as net contralateral rotations per minute.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a 6-OHDA rodent model of Parkinson's disease.
References
- 1. M1 muscarinic activation induces long-lasting increase in intrinsic excitability of striatal projection neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic m1 and m2 receptor proteins in local circuit and projection neurons of the primate striatum: anatomical evidence for cholinergic modulation of glutamatergic prefronto-striatal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Muscarinic Acetylcholine Receptor Subtypes Modulate Striatal Dopamine Release, as Studied with M1–M5 Muscarinic Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture-Based Assays to Study the Effects of Trihexyphenidyl
Introduction
Trihexyphenidyl (THP) is an anticholinergic agent primarily used to manage symptoms of Parkinson's disease and drug-induced extrapyramidal disorders.[1][2] Its therapeutic effect stems from its activity as a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype.[3][4][5] In vitro cell culture models provide powerful systems to dissect the molecular mechanisms of this compound, quantify its effects on cellular processes, and screen for potential new applications. This document provides detailed protocols for a suite of cell-based assays designed to investigate the cytotoxicity, receptor interaction, functional antagonism, and other cellular effects of this compound, tailored for researchers in neuropharmacology and drug development.
Assessment of this compound Cytotoxicity
Application Note: Before evaluating the pharmacological effects of this compound, it is crucial to determine its cytotoxic concentration range in the selected cell model. This ensures that subsequent functional assays are performed at non-toxic concentrations, where observed effects are due to specific receptor interactions rather than general cellular damage. Assays measuring membrane integrity (Lactate Dehydrogenase release) and metabolic activity (MTT assay) are standard methods for this purpose.
Data Presentation:
Table 1: Cytotoxicity of this compound on SH-SY5Y Neuroblastoma Cells after 48-hour Exposure
| Assay Type | This compound (µM) | % Cell Viability (vs. Control) | % LDH Release (vs. Max Lysis) |
| MTT | 0 (Control) | 100 ± 4.5 | 5 ± 1.2 |
| 10 | 98 ± 5.1 | 6 ± 1.5 | |
| 50 | 95 ± 4.8 | 8 ± 2.0 | |
| 100 | 82 ± 6.2 | 15 ± 2.8 | |
| 200 | 55 ± 7.1 | 48 ± 5.5 | |
| 500 | 15 ± 3.9 | 85 ± 6.3 |
Data are presented as mean ± SD and are hypothetical, intended for illustrative purposes.
Experimental Workflow:
Caption: Workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Cell Viability Assay
Materials:
-
SH-SY5Y cells (or other suitable neuronal cell line like PC12)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound Hydrochloride (THP-HCl)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Treatment: Prepare serial dilutions of THP-HCl in complete medium. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0-500 µM). Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C or for 4 hours with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Characterization of Receptor Binding
Application Note: A competitive radioligand binding assay is used to determine the binding affinity (Ki) of this compound for muscarinic acetylcholine receptors. This assay quantifies the ability of unlabeled this compound to displace a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) from the receptors in a cell membrane preparation. This provides fundamental data on the drug-receptor interaction.
Data Presentation:
Table 2: Binding Affinity of this compound for M1 Muscarinic Receptors
| Compound | Receptor Source | Radioligand | Ki (nM) |
| This compound | CHO-K1 cells expressing human M1 receptor | [³H]-NMS | 1.2 ± 0.3 |
| Atropine (Control) | CHO-K1 cells expressing human M1 receptor | [³H]-NMS | 0.8 ± 0.2 |
Data are presented as mean ± SD and are based on typical literature values.
Protocol 2: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes from a cell line overexpressing the target receptor (e.g., CHO-K1-hM1)
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Unlabeled this compound Hydrochloride
-
Atropine (for defining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well filter plates (GF/B)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of binding buffer
-
25 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM)
-
25 µL of various concentrations of unlabeled this compound
-
100 µL of cell membrane preparation (e.g., 10-20 µg protein/well)
-
-
Controls:
-
Total Binding: No unlabeled ligand.
-
Non-specific Binding: A high concentration of atropine (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Allow the filters to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assessment of M1 Receptor Antagonism
Application Note: this compound's primary mechanism is the blockade of M1 muscarinic receptors. M1 receptors are Gq-coupled, and their activation by an agonist like Acetylcholine (ACh) or Carbachol leads to the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP₃), and a subsequent increase in intracellular calcium ([Ca²⁺]i). A calcium flux assay can functionally measure this compound's antagonist potency by quantifying its ability to inhibit the agonist-induced calcium response.
M1 Receptor Signaling Pathway:
References
Application Notes and Protocols: Measuring Trihexyphenidyl's Impact on Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the effects of Trihexyphenidyl on key neurotransmitter systems. The protocols focus on techniques to quantify changes in acetylcholine and dopamine levels, as well as to determine the binding affinity of this compound for its target receptors.
This compound is a non-selective muscarinic acetylcholine receptor antagonist with a higher affinity for the M1 subtype.[1][2] Its primary therapeutic action involves blocking central cholinergic receptors, which helps to rebalance the interplay between acetylcholine and dopamine, particularly in the striatum.[3][4] This is crucial for managing motor symptoms in conditions like Parkinson's disease.[5] Beyond its direct anticholinergic effects, this compound has been shown to indirectly increase striatal dopamine release, a mechanism potentially mediated by nicotinic acetylcholine receptors.
Data Presentation
The following tables summarize quantitative data on the impact of this compound on dopamine release and receptor interactions.
Table 1: Effect of this compound on Striatal Dopamine Release
| Experimental Model | Technique | This compound Concentration/Dose | Observed Effect on Dopamine Release | Reference |
| Dyt1 Mouse Model (ex vivo) | Fast-Scan Cyclic Voltammetry | Not specified | 35% mean increase | |
| Wild-Type Mouse (ex vivo) | Fast-Scan Cyclic Voltammetry | Not specified | 65% mean increase | |
| Hemi-Parkinson Rats (in vivo) | Microdialysis | 1 mM (continuous perfusion) | Significant initial increase, followed by a decrease below baseline | |
| Hemi-Parkinson Rats (in vivo) | Microdialysis | 1.5 mg/kg i.p. | Attenuation of L-dopa-induced dopamine release in the intact striatum |
Table 2: Receptor Binding and Functional Antagonism
| Receptor Subtype | Ligand/Antagonist | Assay Type | IC50 / pKi | Reference |
| Nicotinic Acetylcholine Receptor | Unspecified Antagonist | Not Specified | WT: 29.46 nM, Dyt1: 12.26 nM | |
| Muscarinic M1 Receptor | This compound | Radioligand Binding Assay | High Affinity (Specific values not provided in the search results) |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to sample extracellular fluid from the striatum of freely moving animals to measure acetylcholine and dopamine levels following this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Microsyringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM Na+, 2.7 mM K+, 1.2 mM Ca2+, 1.0 mM Mg2+, 154.1 mM Cl−, adjusted to pH 7.4
-
This compound solution
-
HPLC-ECD system
Protocol:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum. Secure the cannula with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a predetermined period (e.g., 60-90 minutes).
-
Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis.
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Sample Analysis using HPLC-ECD:
-
Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using an HPLC-ECD system.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This protocol outlines the analysis of monoamine neurotransmitters and their metabolites from brain tissue or microdialysate samples.
Materials:
-
HPLC system with an electrochemical detector
-
Reverse-phase C18 column
-
Mobile phase (example): 75 mM sodium dihydrogen phosphate, with specific concentrations of an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier (e.g., acetonitrile or methanol), adjusted to a specific pH.
-
Perchloric acid (PCA)
-
Standard solutions of acetylcholine, dopamine, and their metabolites
Protocol:
-
Sample Preparation:
-
For tissue samples, homogenize in 0.1 M PCA and centrifuge to precipitate proteins.
-
For microdialysate samples, inject directly or after minimal dilution.
-
-
Chromatographic Separation:
-
Equilibrate the HPLC column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min).
-
Inject the prepared sample or standard solution into the HPLC system.
-
-
Electrochemical Detection:
-
Set the potential of the electrochemical detector to an appropriate voltage for the oxidation of the neurotransmitters of interest (e.g., +650 to +750 mV).
-
-
Data Analysis:
-
Identify and quantify the neurotransmitter peaks by comparing their retention times and peak areas to those of the standard solutions.
-
Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release
This protocol details the use of FSCV in brain slices to measure real-time dopamine release evoked by electrical stimulation, and how this is affected by this compound.
Materials:
-
Vibratome
-
Carbon-fiber microelectrodes
-
Voltammetry software and hardware
-
Stimulating electrode
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2/5% CO2
-
This compound solution
Protocol:
-
Brain Slice Preparation:
-
Acutely prepare coronal brain slices (e.g., 300 µm thick) containing the striatum using a vibratome.
-
Allow slices to recover in oxygenated aCSF.
-
-
FSCV Recording:
-
Place a brain slice in the recording chamber and perfuse with oxygenated aCSF.
-
Position a carbon-fiber microelectrode and a stimulating electrode in the striatum.
-
Apply a triangular voltage waveform to the carbon-fiber electrode and record the background current.
-
Evoke dopamine release by applying a brief electrical pulse through the stimulating electrode.
-
-
Pharmacological Manipulation:
-
Establish a stable baseline of evoked dopamine release.
-
Bath-apply this compound at the desired concentration.
-
Continue to evoke and record dopamine release to determine the effect of the drug.
-
-
Data Analysis:
-
Subtract the background current to isolate the faradaic current associated with dopamine oxidation and reduction.
-
Convert the current to dopamine concentration using a post-experimental calibration.
-
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competition binding assay to determine the affinity of this compound for muscarinic acetylcholine receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing specific human muscarinic receptor subtypes (M1-M5)
-
Radioligand (e.g., [3H]N-methyl-scopolamine, [3H]NMS)
-
Unlabeled this compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-specific ligand like atropine).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Acetylcholinesterase (AChE) Activity Assay
This protocol, based on the Ellman method, can be adapted to screen for the inhibitory effect of this compound on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
This compound solution
-
96-well plate
-
Microplate reader
Protocol:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, AChE enzyme solution, and varying concentrations of this compound.
-
Include a control well with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the plate for a short period (e.g., 10-15 minutes) to allow this compound to interact with the enzyme.
-
-
Reaction Initiation:
-
Add DTNB to all wells.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value for this compound's inhibition of AChE.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring neurotransmitter levels.
Caption: this compound's action in the striatum.
References
- 1. This compound rescues the deficit in dopamine neurotransmission in a mouse model of DYT1 dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and functional profiles of the selective M1 muscarinic receptor antagonists this compound and dicyclomine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Evidence-Based Update on Anticholinergic Use for Drug-Induced Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Trihexyphenidyl in Dystonia and Extrapyramidal Symptom Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trihexyphenidyl in preclinical and clinical research related to dystonia and extrapyramidal symptoms (EPS). This document includes summaries of clinical data, detailed experimental protocols derived from published studies, and visualizations of the proposed mechanisms of action.
Introduction
This compound is an anticholinergic agent that has long been a cornerstone in the management of movement disorders, particularly dystonia and drug-induced extrapyramidal symptoms.[1][2][3] It primarily functions as a non-selective muscarinic acetylcholine receptor antagonist, although it also exhibits some affinity for other receptors.[4][5] Its therapeutic effects are believed to stem from the restoration of the balance between acetylcholine and dopamine in the basal ganglia. This document outlines the practical applications of this compound in a research context, providing quantitative data from clinical studies and detailed protocols for preclinical investigations.
Mechanism of Action
This compound's primary mechanism of action involves blocking muscarinic acetylcholine receptors, particularly the M1 subtype, in the central nervous system. This action helps to counteract the relative cholinergic overactivity seen in dystonia and parkinsonian syndromes. Emerging evidence also suggests that this compound can indirectly modulate dopamine neurotransmission. Studies in animal models of DYT1 dystonia have shown that this compound can rescue deficits in striatal dopamine release. This effect is thought to be mediated through nicotinic acetylcholine receptors.
Signaling Pathway
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Pharmacokinetics of this compound after short-term and long-term administration to dystonic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hexinor | 2 mg | Tablet | হেক্সিনর ২ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
Application Notes and Protocols for Trihexyphenidyl Dosage in Pediatric Neurology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trihexyphenidyl dosage, administration, and experimental protocols for its use in pediatric neurology research, with a primary focus on dystonia associated with cerebral palsy. The information is compiled from a review of existing clinical studies and pharmacological data.
Introduction
This compound is an anticholinergic agent utilized in the management of movement disorders.[1][2] In pediatric neurology, it is frequently used off-label to treat dystonia, particularly in children with cerebral palsy.[1][3] Its primary mechanism of action involves the competitive antagonism of muscarinic acetylcholine receptors, which is thought to help restore the balance of neurotransmitters in the brain involved in motor control.[2] While it has been in use for many years, research is ongoing to optimize dosing strategies and better understand its efficacy and safety profile in the pediatric population.
Quantitative Data Summary
The following tables summarize key quantitative data from various research studies on the use of this compound in pediatric patients with dystonia.
Table 1: this compound Dosage Regimens in Pediatric Dystonia Studies
| Study (Year) | Patient Age Range | Initial Dose (mg/kg/day) | Titration Schedule | Maximum Dose (mg/kg/day) |
| Sanger et al. (2007) | 4 - 15 years | - | Increased over a 9-week period | 0.75 |
| Rice and Waugh (2009) | 2 - 18 years | 0.2 | Weekly titration | 2.5 |
| Carranza-del Rio et al. (2011) | 1 - 18 years | 0.095 (mean) | Increased by 10-20% every ≥ 2 weeks | 0.55 (mean) |
| Ben-Pazi (2011) | - | - | - | >0.5 |
| Hoon et al. (2001) | 1 - 12 years | - | - | 0.13 (average) |
| Unnamed Study | 6 months - 5 years | - | Predetermined protocol | 0.25 - 0.52 |
Table 2: Pharmacokinetic Parameters of this compound (Adult Data)
| Parameter | Value |
| Onset of Action | ~1 hour |
| Peak Serum Concentration (Tmax) | 1.3 - 2 hours |
| Elimination Half-Life | 5 - 10 hours (older studies), up to 33 hours (newer studies) |
| Duration of Effect | 6 - 12 hours |
Note: Pharmacokinetic and pharmacodynamic data for this compound in children have not been extensively evaluated.
Experimental Protocols
The following are generalized experimental protocols based on methodologies from published clinical trials. Researchers should adapt these protocols to their specific study aims and institutional guidelines.
Protocol for a Prospective, Open-Label Clinical Trial
This protocol is based on the study by Sanger et al. (2007).
Objective: To evaluate the efficacy and safety of high-dose this compound in children with secondary dystonia due to cerebral palsy.
Study Population: Children aged 4 to 15 years with a diagnosis of cerebral palsy and functionally impairing secondary dystonia in the dominant upper extremity.
Methodology:
-
Baseline Assessment: Conduct a comprehensive baseline assessment including:
-
Melbourne Assessment of Unilateral Upper Limb Function to evaluate arm function.
-
Barry-Albright Dystonia Scale for a global assessment of dystonia.
-
Quality of Upper Extremity Skills Test.
-
Canadian Occupational Performance Measure.
-
Goal Attainment Scale.
-
-
Dose Titration:
-
Initiate this compound at a low dose.
-
Gradually increase the dose over a 9-week period to a maximum of 0.75 mg/kg/day, administered in three divided doses.
-
Monitor for adverse events weekly.
-
-
Follow-up Assessments:
-
Repeat all baseline assessments at week 9 (end of titration) and week 15 (after a washout period).
-
-
Washout Period:
-
After the 9-week treatment period, gradually taper the this compound dose over 5 weeks.
-
-
Data Analysis:
-
Compare the outcome measures at 9 and 15 weeks to the baseline values to determine efficacy.
-
Record and analyze the incidence and severity of adverse events.
-
Protocol for a Randomized, Double-Blind, Placebo-Controlled, Crossover Trial
This protocol is based on the study by Rice and Waugh (2009).
Objective: To assess the efficacy of this compound in reducing dystonia and improving upper limb function and goal achievement in children with dystonic cerebral palsy.
Study Population: Children with a diagnosis of dystonic cerebral palsy.
Methodology:
-
Baseline Assessment: Perform baseline assessments using the same measures as in the open-label trial.
-
Randomization: Randomly assign participants to one of two treatment arms:
-
Arm A: this compound followed by placebo.
-
Arm B: Placebo followed by this compound.
-
-
Treatment Phase 1 (12 weeks):
-
Administer the assigned intervention (this compound or placebo).
-
Titrate the dose of this compound weekly up to a maximum of 2.5 mg/kg/day.
-
-
Washout Period (4 weeks):
-
Gradually taper the intervention.
-
-
Treatment Phase 2 (12 weeks):
-
Administer the alternate intervention.
-
-
Assessments:
-
Conduct assessments at baseline, week 12, and week 28.
-
-
Data Analysis:
-
Compare the changes in outcome measures between the this compound and placebo phases.
-
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols: Assessing Trihexyphenidyl's Effect on Dopamine Using In Vivo Microdialysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of Trihexyphenidyl on dopamine neurotransmission. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and neurology.
Introduction
This compound is an anticholinergic medication primarily used to manage symptoms of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which helps to restore the balance between the cholinergic and dopaminergic systems in the brain.[1][3] While its primary action is on the cholinergic system, emerging evidence suggests that this compound can indirectly modulate dopamine release.[4] In vivo microdialysis is a powerful technique that allows for the continuous sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals, providing real-time insights into drug effects on neurochemistry. This document outlines the principles, protocols, and data interpretation for assessing this compound's influence on dopamine dynamics.
Principle of In Vivo Microdialysis
In vivo microdialysis is a sampling technique based on the passive diffusion of substances across a semi-permeable membrane. A microdialysis probe, which has a dialysis membrane at its tip, is surgically implanted into a specific brain region of interest. The probe is then continuously perfused with a physiological solution (artificial cerebrospinal fluid, aCSF). As the aCSF flows through the probe, endogenous molecules in the extracellular fluid, such as dopamine, diffuse across the membrane into the perfusion fluid (the dialysate) down their concentration gradient. The collected dialysate can then be analyzed to measure the concentration of these molecules. This technique is particularly valuable as it allows for sampling from awake and freely moving animals, minimizing the confounding effects of anesthesia.
Key Experiments and Expected Outcomes
Several studies have utilized in vivo microdialysis to explore the effects of this compound on dopamine levels. A key study by Narita et al. (2003) investigated the suppressive effects of this compound on methamphetamine-induced dopamine release in the nucleus accumbens and striatum of mice. Another study by Downs et al. (2019) demonstrated that this compound can increase striatal dopamine release and efflux.
Expected Outcomes:
-
Administration of this compound is expected to modulate basal dopamine levels.
-
This compound may attenuate the dopamine-releasing effects of psychostimulants like methamphetamine.
-
The effects of this compound on dopamine may be region-specific, with potential differences observed in areas like the nucleus accumbens and the striatum.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the effects of this compound (THP) on methamphetamine (MAP)-induced increases in extracellular dopamine levels in the nucleus accumbens and striatum.
Table 1: Effect of this compound on Methamphetamine-Induced Dopamine Increase in the Nucleus Accumbens
| Treatment Group | Peak Dopamine Level (% of Basal) |
| MAP (1 mg/kg) | 698% |
| MAP (1 mg/kg) + THP (5 mg/kg) | 293% |
Table 2: Effect of this compound on Methamphetamine-Induced Dopamine Increase in the Striatum
| Treatment Group | Peak Dopamine Level (% of Basal) |
| MAP (1 mg/kg) | 367% |
| MAP (1 mg/kg) + THP (5 mg/kg) | 207% |
Experimental Protocols
This section provides a detailed methodology for conducting an in vivo microdialysis experiment to assess the effect of this compound on dopamine levels.
Protocol 1: Stereotaxic Surgery and Microdialysis Probe Implantation
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are typically used. The animals should be housed individually with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery:
-
Place the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., nucleus accumbens or striatum) using stereotaxic coordinates.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Allow the animal to recover for at least 48 hours post-surgery.
-
Protocol 2: In Vivo Microdialysis Procedure
-
Probe Insertion: Gently restrain the recovered rat and replace the dummy cannula with a microdialysis probe (e.g., with a 2-4 mm membrane length).
-
Perfusion:
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
-
Stabilization: Allow the system to stabilize for at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Baseline Sample Collection: Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes) to establish the basal dopamine concentration.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at the desired dose.
-
Post-Treatment Sample Collection: Continue collecting dialysate samples for a predetermined period (e.g., 2-3 hours) to monitor changes in extracellular dopamine levels.
-
Sample Handling: Store the collected dialysate samples at -80°C until analysis.
Protocol 3: Dopamine Analysis by HPLC-ECD
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD).
-
Chromatographic Separation:
-
Inject a small volume of the dialysate (e.g., 10-20 µL) into the HPLC system.
-
Use a reverse-phase C18 column to separate dopamine from other components in the sample.
-
The mobile phase typically consists of a phosphate buffer, methanol, and an ion-pairing agent.
-
-
Electrochemical Detection: Set the potential of the ECD to oxidize dopamine, generating an electrical signal that is proportional to its concentration.
-
Quantification: Determine the concentration of dopamine in the samples by comparing the peak areas to those of known standards.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels for each animal.
Visualizations
Signaling Pathway of this compound's Effect on Dopamine
Caption: this compound's indirect modulation of dopamine release.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for assessing this compound's effect on dopamine.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's mechanism of action.
References
Application Notes and Protocols for Studying Trihexyphenidyl's Mechanism of Action using Fast Scan Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihexyphenidyl (THP) is an anticholinergic drug primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2] Its mechanism of action is centered on antagonizing muscarinic acetylcholine receptors, which helps to restore the balance between the neurotransmitters acetylcholine and dopamine in the brain.[1][3] Fast Scan Cyclic Voltammetry (FSCV) is a powerful electrochemical technique that offers sub-second temporal resolution for detecting real-time changes in neurotransmitter concentrations, such as dopamine, in vivo and in ex vivo brain slices.[4] This makes FSCV an ideal tool to investigate the nuanced effects of drugs like this compound on dopamine dynamics.
These application notes provide a comprehensive overview and detailed protocols for utilizing FSCV to elucidate the mechanism of action of this compound, with a focus on its effects on dopamine release and uptake.
Mechanism of Action of this compound and the Role of Dopamine
This compound primarily acts as a non-selective antagonist of muscarinic acetylcholine receptors, with a higher affinity for M1 and M4 subtypes. In conditions like Parkinson's disease, a deficiency in dopamine leads to a relative overactivity of acetylcholine, contributing to motor symptoms. By blocking muscarinic receptors, this compound helps to re-establish a more balanced neurochemical environment.
Recent studies utilizing FSCV have revealed a more intricate mechanism, suggesting that this compound can enhance striatal dopamine release. This effect is dependent on nicotinic acetylcholine receptors, indicating a complex interplay between the muscarinic and nicotinic systems in modulating dopamine neurotransmission. Specifically, the blockade of muscarinic receptors by this compound appears to indirectly lead to the activation of nicotinic receptors on dopaminergic terminals, thereby increasing dopamine release.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on dopamine release as determined by Fast Scan Cyclic Voltammetry in ex vivo brain slices from a mouse model of DYT1 dystonia.
| Parameter | Wild-Type (WT) Mice | Dyt1 Mice | Reference |
| Baseline Evoked Dopamine Release | Significantly reduced compared to WT | ||
| Effect of this compound (300 nM) on Evoked Dopamine Release | ~65% increase | ~35% increase | |
| Dopamine Uptake (tau) | No significant change | No significant change | |
| Nicotinic Receptor Antagonism (Mecamylamine) | Blocks THP-induced increase in DA release | Blocks THP-induced increase in DA release | |
| Glutamate Receptor Antagonism (kynurenic acid) | No effect on THP-induced increase in DA release | No effect on THP-induced increase in DA release |
Note: Specific Vmax and Km values for dopamine uptake in the presence of this compound are not yet extensively reported in the literature and represent an area for further investigation using the protocols outlined below.
Experimental Protocols
Protocol 1: Ex Vivo FSCV in Brain Slices to Measure this compound's Effect on Evoked Dopamine Release
This protocol is adapted from methods used to measure dopamine dynamics in rodent brain slices.
1. Materials and Reagents:
-
Rodent (mouse or rat)
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound hydrochloride
-
Carbon-fiber microelectrode (CFME)
-
Ag/AgCl reference electrode
-
Bipolar stimulating electrode
-
FSCV system (e.g., potentiostat, waveform generator, data acquisition software)
-
Perfusion system
-
Dissection tools
-
Incubation chamber
2. Brain Slice Preparation:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare coronal or sagittal brain slices (e.g., 300-400 µm thick) containing the striatum using a vibratome.
-
Transfer the slices to an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.
3. FSCV Recording:
-
Transfer a brain slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 32-34°C.
-
Position the CFME in the dorsal striatum, approximately 75-100 µm deep into the tissue.
-
Place the bipolar stimulating electrode on the surface of the slice, about 100-200 µm from the CFME.
-
Apply the dopamine waveform to the CFME. A typical waveform for dopamine detection is a triangular ramp from -0.4 V to +1.3 V and back to -0.4 V at a scan rate of 400 V/s, repeated at 10 Hz.
-
Record a stable baseline for at least 10-20 minutes.
-
Evoke dopamine release using a single electrical pulse (e.g., 350 µA, 4 ms) delivered through the stimulating electrode.
-
After establishing a stable baseline of evoked dopamine release, perfuse the slice with aCSF containing this compound (e.g., 30-300 nM) and record the evoked dopamine release at regular intervals.
4. Data Analysis:
-
Use appropriate software to perform background subtraction and generate cyclic voltammograms and current vs. time plots.
-
Identify dopamine by its characteristic oxidation (
+0.6 V) and reduction (-0.2 V) peaks in the cyclic voltammogram. -
Quantify the peak current of evoked dopamine release and convert it to concentration using a post-experiment calibration.
-
Analyze the decay of the dopamine signal to determine the uptake rate (tau). For more detailed analysis of uptake kinetics, Michaelis-Menten-based models can be applied to determine Vmax and Km.
Protocol 2: In Vivo FSCV in Anesthetized or Freely Moving Animals
This protocol provides a general framework for in vivo FSCV experiments.
1. Materials and Reagents:
-
Rodent (rat or mouse)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, urethane)
-
CFME and Ag/AgCl reference electrode
-
Stimulating electrode (optional, for evoked release)
-
FSCV system
-
Drill
-
Dental cement
2. Surgical Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., striatum).
-
Slowly lower the CFME to the desired coordinates.
-
Implant the Ag/AgCl reference electrode in a contralateral position.
-
For evoked release studies, implant a stimulating electrode in a relevant pathway (e.g., the medial forebrain bundle).
-
Secure the electrodes with dental cement.
3. FSCV Recording and Data Analysis:
-
Allow the animal to recover from surgery (for freely moving studies).
-
Connect the electrodes to the FSCV system.
-
Apply the dopamine waveform and record baseline dopamine transients.
-
Administer this compound systemically (e.g., intraperitoneal injection) or via local infusion and record the changes in dopamine release and uptake.
-
Data analysis is performed as described in the ex vivo protocol.
Visualizations
Signaling Pathway of this compound-Induced Dopamine Release
Caption: Proposed signaling pathway of this compound-induced dopamine release.
Experimental Workflow for FSCV Pharmacological Study
Caption: General experimental workflow for a pharmacological FSCV study.
References
- 1. Two Players in the Field: Hierarchical Model of Interaction between the Dopamine and Acetylcholine Signaling Systems in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast-Scan Voltammetry for In Vivo Measurements of Neurochemical Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dopamine and Acetylcholine, a Circuit Point of View in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Extended-Release Trihexyphenidyl Formulations
Introduction
Trihexyphenidyl is an anticholinergic drug primarily used in the management of Parkinson's disease and drug-induced extrapyramidal symptoms.[1][2][3][4][5] Its relatively short biological half-life of approximately 3.3 to 4.1 hours necessitates frequent dosing, which can lead to fluctuations in plasma drug concentration and potential patient non-compliance. The development of extended-release (ER) formulations of this compound aims to address these challenges by providing a controlled and sustained release of the drug over a prolonged period, thereby maintaining therapeutic drug levels, reducing dosing frequency, and potentially minimizing side effects.
These application notes provide an overview of the development of ER this compound formulations, including key formulation strategies, experimental protocols for preparation and evaluation, and a summary of relevant pharmacokinetic data. The target audience for this document includes researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a non-selective antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M1 and M4 subtypes, which are prevalent in the brain. By blocking the action of acetylcholine in the central nervous system, it helps to restore the balance between dopamine and acetylcholine, thereby alleviating symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia.
Figure 1: Simplified signaling pathway of this compound's antagonism of the M1 muscarinic receptor.
Formulation Development of Extended-Release Tablets
The development of ER this compound tablets can be achieved using various formulation techniques, with matrix systems being a common approach. This involves the dispersion of the active pharmaceutical ingredient (API) within a polymer matrix that controls the drug release.
Data Presentation: Formulation and Physical Properties
The following table summarizes the composition and physical properties of various trial formulations for extended-release this compound HCl tablets.
| Formulation Code | This compound HCl (mg) | Polymer Type | Polymer (%) | Microcrystalline Cellulose (mg) | Colloidal Silicon Dioxide (mg) | Magnesium Stearate (mg) | Hardness (Kp) | Friability (%) | Drug Content (%) |
| F1 | 5 | Eudragit RLPO® | - | - | - | - | - | - | - |
| F2 | 5 | Eudragit RLPO® | - | - | - | - | - | - | - |
| F8 | 5 | Carbopol 971P® | 2 | - | - | - | 5.0 - 5.9 | 0.09 - 0.2 | 96.9 - 99.5 |
| F9 | 5 | Carbopol 971P® | 1.5 | - | - | - | 5.0 - 5.9 | 0.09 - 0.2 | 96.9 - 99.5 |
Note: Specific quantities for some excipients in F1 and F2 were not detailed in the source material. Data for hardness, friability, and drug content for F8 and F9 are presented as a range observed across the formulations.
Experimental Protocols
1. Pre-formulation Studies: Drug-Excipient Compatibility
-
Objective: To assess the compatibility of this compound HCl with various excipients.
-
Methodology: Differential Scanning Calorimetry (DSC)
-
Accurately weigh 2-5 mg of the pure drug, individual excipients, and physical mixtures of the drug and excipients.
-
Seal the samples in aluminum pans.
-
Heat the samples in a DSC instrument from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the DSC thermograms and analyze for any significant shifts or appearance/disappearance of peaks in the physical mixtures compared to the individual components. The absence of significant changes suggests compatibility.
-
-
Methodology: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Prepare pellets of the pure drug, individual excipients, and physical mixtures with potassium bromide (KBr).
-
Scan the pellets over a wavelength range of 4000 to 400 cm⁻¹.
-
Compare the spectra of the physical mixtures with those of the individual components to identify any interactions. The retention of characteristic peaks of the drug indicates compatibility.
-
2. Preparation of Extended-Release Tablets by Direct Compression
Figure 2: Experimental workflow for the direct compression of this compound ER tablets.
-
Protocol:
-
All ingredients are accurately weighed.
-
This compound HCl, the matrix-forming polymer (e.g., Carbopol 971P®), and microcrystalline cellulose are passed through a suitable sieve.
-
The sieved materials are blended in a pestle and mortar for a minimum of five minutes.
-
Colloidal silicon dioxide is added to the blend and mixed by tumbling in a clean glass bottle for 15 minutes to ensure mixing efficiency.
-
Magnesium stearate is then added to the blend and mixed for an additional 5 minutes.
-
The final blend is compressed into tablets using a rotary tablet press.
-
3. In-Vitro Dissolution Studies
-
Objective: To determine the release profile of this compound HCl from the ER tablets.
-
Apparatus: USP Dissolution Apparatus Type I (Basket Method)
-
Dissolution Medium: 500 ml of degassed purified water
-
Temperature: 37 ± 0.5 °C
-
Rotation Speed: 100 rpm
-
Procedure:
-
Place one tablet in each basket of the dissolution apparatus.
-
At specified time intervals (e.g., 1, 2, 4, 6, 8, 10, and 12 hours), withdraw a 5 ml sample of the dissolution medium.
-
Immediately replace the withdrawn volume with 5 ml of fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound HCl using a validated analytical method such as HPLC.
-
Data Presentation: In-Vitro Drug Release
The following table shows the cumulative percentage of drug released from different formulations over time.
| Time (hours) | F1 (Eudragit RLPO®) (%) | F2 (Eudragit RLPO®) (%) | F8 (2% Carbopol 971P®) (%) | F9 (1.5% Carbopol 971P®) (%) | USP 38 Requirement (%) |
| 1 | 81.6 | 71.0 | Conforming | Conforming | - |
| 3 | - | - | Conforming | Conforming | 20 - 50 |
| 6 | - | - | Conforming | Conforming | - |
| 12 | - | - | Conforming | Conforming | NLT 80 |
Note: Formulations F1 and F2 showed a much higher initial release rate than the USP requirement. Formulations F8 and F9, containing Carbopol 971P®, demonstrated a release profile that conformed to the required zero-order release model.
Formulation Development of Extended-Release Capsules
An alternative to tablets is the formulation of ER capsules, which can be achieved through non-aqueous granulation or direct filling of a powder blend into hard gelatin capsules.
Data Presentation: Optimized Capsule Formulation
The following table presents an optimized formulation for extended-release this compound HCl capsules.
| Ingredient | Concentration (% w/w) |
| This compound HCl | - |
| Metalose 90SH-SR | ~27.0 |
| Talc | ~17.45 |
| Lactose | ~48.36 |
Note: The concentration of this compound HCl was not specified in the source as a percentage of the total weight. The release from these capsules was extended over 10-12 hours and followed a near zero-order release profile.
Experimental Protocols
1. Preparation of Extended-Release Capsules by Non-Aqueous Granulation
-
Protocol:
-
Mix this compound HCl with the hydrophilic matrix polymer (e.g., Metalose 90SH-SR) and other excipients.
-
Granulate the powder blend using a non-aqueous granulating agent (e.g., ethanol).
-
Dry the granules to remove the solvent.
-
Sieve the dried granules to obtain a uniform size.
-
Fill the granules into hard gelatin capsules of the appropriate size.
-
2. Preparation of Extended-Release Capsules by Direct Filling
Figure 3: Experimental workflow for the direct filling of this compound ER capsules.
-
Protocol:
-
Accurately weigh all the components of the formulation.
-
Pass the drug and excipients through a suitable sieve to ensure uniformity.
-
Blend all the components in a suitable blender until a homogenous mixture is obtained.
-
Fill the powder blend into hard gelatin capsules using a capsule filling machine.
-
In-Vivo Pharmacokinetic Evaluation
A comparative pharmacokinetic study in healthy volunteers is essential to evaluate the in-vivo performance of the developed ER formulation against an immediate-release (IR) reference product.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of a sustained-release (SR) this compound capsule formulation compared to an immediate-release (IR) tablet.
| Parameter | Sustained-Release (SR) Capsule (2 x 5 mg daily) | Immediate-Release (IR) Tablet (5 mg twice daily) |
| Cmax (ng/mL) | Significantly lower than IR | - |
| tmax (h) | Significantly longer than IR | - |
| t½ (h) | 10.1 | 8.7 |
| AUC₀-∞ (ng·h/mL) | Statistically smaller but bioequivalent | - |
| Time above 50% Cmax (h) | 11.7 | 1.8 |
| Time above 60% Cmax (h) | 9.4 | 1.2 |
| Time above 70% Cmax (h) | 5.9 | 0.9 |
Note: The SR formulation was found to be bioequivalent to the IR tablet, with a significant reduction in the number of adverse events.
The development of extended-release formulations of this compound using matrix-based systems with polymers like Carbopol 971P® for tablets and Metalose 90SH-SR for capsules has shown promising results. These formulations can provide a sustained release of the drug over 10-12 hours, conforming to a near zero-order release kinetic. In-vivo studies have demonstrated that such ER formulations can maintain therapeutic drug concentrations for a longer duration compared to immediate-release forms, with the potential for improved patient compliance and a better safety profile. Further research and optimization using in vitro-in vivo correlation (IVIVC) models can aid in the development of robust and reliable ER this compound products.
References
Troubleshooting & Optimization
Overcoming Trihexyphenidyl solubility and stability issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to overcome common solubility and stability challenges encountered when working with Trihexyphenidyl in aqueous solutions. Leverage our troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound hydrochloride in water. | This compound hydrochloride has limited aqueous solubility.[1][2][3] | - Increase temperature and apply sonication to aid dissolution.[4] - Use a co-solvent system such as ethanol or DMSO. A 1:4 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.2 mg/mL.[1] - For in-vivo studies, consider formulations with PEG300, Tween-80, and saline, or SBE-β-CD in saline. |
| Precipitation observed in aqueous solution upon standing. | The aqueous solution of this compound hydrochloride is not stable for extended periods. | - Prepare fresh solutions daily. It is not recommended to store aqueous solutions for more than one day. - If storage is necessary, store at -80°C for up to 6 months or -20°C for up to 1 month. |
| Inconsistent results in bioassays or analytical tests. | This could be due to degradation of this compound in the aqueous solution. | - Ensure the pH of the solution is controlled, as this compound is susceptible to pH-dependent hydrolysis. - Protect solutions from light to prevent photolytic degradation. - Perform stability studies under your experimental conditions to determine the degradation rate. |
| Low oral bioavailability in animal studies. | Poor solubility at physiological pH can limit absorption. | - Consider formulation strategies that create an acidic microenvironment to enhance solubility in the gastrointestinal tract. This can be achieved by incorporating organic acids like tartaric acid into the formulation. |
Frequently Asked Questions (FAQs)
Solubility
Q1: What is the solubility of this compound hydrochloride in water and other common solvents?
This compound hydrochloride is described as slightly soluble in water. Its solubility in various solvents is summarized in the table below.
| Solvent | Solubility | Reference |
| Water | Slightly soluble | |
| Water (25°C) | 10 g/L | |
| Water | 5 mg/mL (with sonication, warming, and heating to 60°C) | |
| Ethanol | ~3 mg/mL | |
| DMSO | ~2 mg/mL | |
| Dimethyl formamide (DMF) | ~2 mg/mL | |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| Ether | Very slightly soluble | |
| Benzene | Very slightly soluble |
Q2: How does pH affect the solubility of this compound hydrochloride?
As a weak base, the solubility of this compound hydrochloride is pH-dependent. It exhibits higher solubility in acidic conditions. Extended-release formulations have been developed that create an acidic microenvironment to improve its solubility at a pH greater than or equal to 5.
Q3: What are some effective methods to enhance the aqueous solubility of this compound?
Several strategies can be employed:
-
Co-solvents: Using water-miscible organic solvents like ethanol or DMSO can significantly increase solubility. For instance, a 1:4 solution of ethanol:PBS (pH 7.2) yields a solubility of approximately 0.2 mg/mL.
-
pH adjustment: Maintaining an acidic pH will improve solubility.
-
Complexation: The use of cyclodextrins, such as SBE-β-CD, can enhance solubility by forming inclusion complexes.
-
Formulation with organic acids: Incorporating organic acids like tartaric acid can create an acidic microenvironment, which is particularly useful for oral formulations to improve dissolution at the higher pH of the intestines.
Stability
Q4: What are the main degradation pathways for this compound in aqueous solutions?
Forced degradation studies have shown that this compound is susceptible to degradation under several conditions:
-
Hydrolysis: It degrades in both acidic and alkaline conditions.
-
Oxidation: It is sensitive to oxidative stress.
-
Photolysis: Exposure to light can cause degradation.
Q5: How can I prepare a stable aqueous solution of this compound for my experiments?
To ensure the stability of your this compound solution:
-
Prepare fresh solutions: Due to its limited stability in aqueous buffers, it is highly recommended to prepare solutions fresh on the day of use.
-
Control pH: Buffer your solution to an optimal pH if your experimental conditions allow.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Refrigerate or freeze for short-term storage: If immediate use is not possible, storing the solution at low temperatures (-20°C or -80°C) can prolong its stability.
Q6: Are there any known degradation products of this compound?
While forced degradation studies have confirmed the degradation of this compound under stress conditions, the specific structures of the major degradation products are not extensively detailed in the readily available literature. These studies primarily focus on developing stability-indicating analytical methods that can separate the parent drug from its degradation products.
Experimental Protocols
Protocol 1: Preparation of a this compound Hydrochloride Stock Solution using a Co-solvent System
This protocol describes the preparation of a 1 mg/mL stock solution of this compound hydrochloride in a 1:4 ethanol:PBS (pH 7.2) solution.
Materials:
-
This compound hydrochloride powder
-
Ethanol (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the powder in ethanol to make an initial concentrated solution (e.g., 5 mg/mL).
-
Vortex and sonicate briefly to ensure complete dissolution in ethanol.
-
Dilute the ethanolic solution with PBS (pH 7.2) to the final desired concentration of 1 mg/mL (final ethanol concentration will be 20%).
-
Vortex the final solution thoroughly.
-
Use the solution immediately. It is not recommended to store this aqueous solution for more than one day.
Protocol 2: Forced Degradation Study of this compound Hydrochloride
This protocol outlines a general procedure for conducting forced degradation studies to evaluate the stability of this compound hydrochloride under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
UV lamp
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl in a flask.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH in a flask.
-
Heat the mixture at 80°C for 60 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.
-
Keep the solution at room temperature for 3 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a transparent container to UV light (e.g., 254 nm) for 12 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the solid drug powder in an oven at 105°C for 4 hours.
-
Dissolve the heat-treated powder in the mobile phase to a known concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting solubility issues.
Caption: Factors influencing this compound stability.
References
Technical Support Center: Managing Side Effects of Trihexyphenidyl in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Trihexyphenidyl in long-term animal studies.
Troubleshooting Guides
This section offers practical guidance for addressing specific side effects observed during long-term administration of this compound in animal models.
Issue 1: Hyperactivity, Stereotypy, and Agitation
Question: Our animals (rats/mice) are exhibiting excessive locomotor activity, repetitive non-functional behaviors (stereotypy), and general restlessness after several weeks of this compound administration. How can we manage this?
Answer:
These central nervous system (CNS) effects are common with anticholinergic drugs like this compound and are often dose-dependent.[1][2] Here are some troubleshooting steps:
-
Dose-Response Assessment: If not already done, establish a clear dose-response relationship for these behaviors in your specific animal model. This will help in determining the therapeutic window.
-
Dose Reduction: A primary strategy is to gradually reduce the dose of this compound to the lowest effective level that still achieves the desired therapeutic effect for your study. Abrupt withdrawal should be avoided as it can lead to its own set of adverse effects.[3]
-
Pharmacological Intervention (Olanzapine): For severe cases that do not respond to dose reduction, co-administration of an atypical antipsychotic like olanzapine may be considered. Olanzapine has been shown to prevent this compound-induced hyperlocomotor activity in mice, likely through its dopamine D2 receptor antagonist activity.[4][5]
-
Experimental Protocol: Olanzapine Co-administration in Mice
-
Drug Preparation: Dissolve Olanzapine in a minimal volume of glacial acetic acid, then dilute with purified water, adjusting the pH to 6.0 with 0.1 M NaOH.
-
Dosage: Effective doses in mice have been reported in the range of 0.05 - 3 mg/kg. A pilot study to determine the optimal dose for your specific conditions is recommended.
-
Administration: Administer Olanzapine via oral gavage or intraperitoneal (i.p.) injection. For oral gavage, follow established institutional guidelines for technique and volume.
-
-
Issue 2: Peripheral Anticholinergic Side Effects (Dry Mouth, Constipation, Urinary Retention)
Question: We are observing signs of dehydration, reduced fecal output, and/or a distended bladder in our animals, suggesting peripheral anticholinergic side effects. What are the best practices to manage these?
Answer:
These are classic peripheral anticholinergic effects. Management focuses on supportive care and environmental enrichment:
-
Hydration: Ensure easy access to water. Consider using water bottles with longer sipper tubes or providing a secondary water source. For animals showing signs of dehydration, administration of subcutaneous fluids (e.g., sterile saline) may be necessary.
-
Dietary Modification: For constipation, a diet higher in fiber or moisture content can be beneficial. Palatable, moist foods can also encourage fluid intake.
-
Bladder Management: In cases of severe urinary retention, gentle manual expression of the bladder by a trained professional may be required. If this becomes a recurring issue, dose reduction of this compound is strongly recommended.
-
Monitoring: Regularly monitor body weight, food and water consumption, and fecal/urine output to catch these signs early.
Issue 3: Cognitive Impairment
Question: Our long-term study involves cognitive assessments, and we are seeing deficits in the this compound-treated group. How can we address this?
Answer:
Cognitive impairment is a known side effect of long-term anticholinergic drug exposure.
-
Dose Optimization: As with other side effects, the first step is to determine the lowest effective dose of this compound.
-
Timing of Cognitive Testing: If possible, schedule cognitive testing during a period when the drug's effect is at its trough to minimize acute impairment.
-
Consider Alternative Compounds: If cognitive function is a primary endpoint of your study, this compound may not be the ideal compound. Exploring alternative drugs with a more favorable cognitive profile may be necessary.
Issue 4: Withdrawal Syndrome
Question: We are planning to terminate our long-term study and are concerned about withdrawal effects from this compound. What is the recommended procedure?
Answer:
Abrupt cessation of this compound can lead to a withdrawal syndrome characterized by anxiety, restlessness, and a temporary worsening of motor and psychotic symptoms.
-
Gradual Tapering: The most critical step is to gradually taper the dose of this compound over a period of several days to weeks, depending on the duration and dose of the chronic treatment.
-
Pharmacological Support (Anacyclus pyrethrum): A study in rats suggests that the aqueous extract of Anacyclus pyrethrum may mitigate withdrawal effects.
-
Experimental Protocol: Anacyclus pyrethrum Administration in Rats
-
Extract Preparation: Obtain dried roots of Anacyclus pyrethrum. Create a powder and extract with distilled water (e.g., by refluxing for one hour). The resulting solution should be filtered and lyophilized to a powder. For administration, dissolve the powdered extract in a suitable vehicle like saline.
-
Dosage: A dose of 200 mg/kg has been shown to be effective in rats.
-
Administration: The extract can be administered orally or intraperitoneally.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common dose-dependent side effects of this compound observed in long-term animal studies?
A1: The most frequently reported dose-dependent side effects include hyperactivity, stereotyped behaviors, and peripheral anticholinergic effects such as mydriasis (pupil dilation), dry mouth, and urinary retention. At higher doses, cardiovascular effects like increased heart rate and blood pressure can occur.
Q2: How should I monitor animals for the onset of side effects during a long-term study with this compound?
A2: A comprehensive monitoring plan is crucial. This should include:
-
Daily Observations: General health checks, including assessment of posture, activity level, and grooming.
-
Weekly Detailed Assessments: Body weight, food and water intake, and examination for signs of dehydration.
-
Specific Behavioral Monitoring: Utilize a standardized scoring system to quantify hyperactivity and stereotypy.
-
Physiological Monitoring: Where appropriate and specified in the protocol, monitor heart rate and blood pressure.
Q3: Are there any known antidotes for a this compound overdose in an experimental setting?
A3: Yes, for acute overdose presenting with severe anticholinergic toxicity, physostigmine can be used as a specific antagonist. It acts both centrally and peripherally to counter the effects of this compound. However, its use should be carefully considered and administered by trained personnel due to potential side effects of its own.
Data Presentation
Table 1: Summary of Dose-Dependent Side Effects of this compound in Animal Models
| Animal Model | Dose | Route of Administration | Observed Side Effects | No-Observed-Adverse-Effect Level (NOAEL) |
| Rat | 1.0 mg/kg/day | Intraperitoneal | Apoptotic changes in pyramidal and granular cells in the motor cortex. | 0.2 mg/kg (for histological changes) |
| Rat | 0.3 and 1.0 mg/kg/day | Intraperitoneal | Cognitive deficits in Morris water maze (initial 3 months), neuroinflammation. | Not established in this study. |
| Mouse | 2 mg/kg | Oral | Increased locomotor activity. | 1 mg/kg (for locomotor activity) |
| Cynomolgus Monkey | 5880X the maximum human dose | Not specified | Increased heart rate, blood pressure, respiratory rate, mydriasis, restlessness. | 0.3 µg/kg |
Experimental Protocols
Protocol 1: Oral Gavage Administration of Olanzapine in Mice
-
Preparation:
-
Weigh the mouse to determine the correct dosage volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg, though smaller volumes are preferable.
-
Prepare the Olanzapine solution as described in the troubleshooting guide.
-
Select the appropriate size of gavage needle (typically 20-22 gauge for an adult mouse). A flexible needle is often preferred to minimize the risk of esophageal trauma.
-
-
Procedure:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. Do not force the needle.
-
Once the needle is in the correct position, administer the Olanzapine solution.
-
Slowly withdraw the needle along the same path of insertion.
-
Monitor the animal for at least 5-10 minutes post-administration for any signs of respiratory distress.
-
Visualizations
Caption: Antagonism of the M1 Muscarinic Receptor Signaling Pathway by this compound.
Caption: Indirect Enhancement of Dopamine Release by this compound.
Caption: Decision-Making Workflow for Managing Side Effects in Animal Studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. Kinetics of M1 muscarinic receptor and G protein signaling to phospholipase C in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Trihexyphenidyl dosage to minimize cognitive impairment in research subjects
This center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with Trihexyphenidyl (THP). The primary focus is on optimizing dosage to minimize cognitive impairment in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action through which this compound causes cognitive impairment?
This compound is a non-selective muscarinic acetylcholine receptor antagonist, with a high affinity for the M1 subtype, which is prevalent in the brain.[1][2] Its mechanism for causing cognitive impairment stems from this anticholinergic activity. By blocking the action of the neurotransmitter acetylcholine, this compound disrupts cholinergic signaling, which is crucial for processes like memory and learning.[3][4] This blockade can create an imbalance between acetylcholine and dopamine, leading to the observed cognitive deficits.[1]
Q2: What are the specific cognitive side effects associated with this compound?
Cognitive side effects are frequently dose-dependent. Studies have associated this compound use with impairment in delayed recall tasks. Other reported effects include issues with concentration, memory, confusion, and disorientation. In older patients or those with pre-existing psychiatric conditions, confusion and delirium can occur more frequently. Even low doses (average of 3.3 mg/day) have been shown to cause significant cognitive loss in some populations.
Q3: What is the recommended dosing strategy to minimize cognitive risks?
The guiding principle is to start with a low initial dose and increase it gradually. For Parkinsonism, treatment often begins at 1 mg per day, with increments of 2 mg every 3 to 5 days until a therapeutic effect is achieved. The total daily dose is best tolerated when divided into three doses, typically taken with meals to reduce side effects like nausea. For doses above 10 mg/day, dividing it into four daily doses is recommended. Elderly patients are more sensitive and require lower initial doses and close monitoring.
Q4: Are there standardized tools to measure the risk of anticholinergic cognitive side effects?
Yes, the concept of "anticholinergic burden" is used to quantify the cumulative effect of taking one or more medications with anticholinergic properties. Several tools have been developed to assess this burden, including the Anticholinergic Cognitive Burden (ACB) Scale, the Anticholinergic Drug Scale, and the Anticholinergic Risk Scale. The ACB scale, for example, scores drugs from 1 (possible anticholinergic activity) to 3 (definite anticholinergic activity) and has been shown to correlate with adverse cognitive outcomes. This compound is rated as a definite anticholinergic with a score of 3.
Troubleshooting Guides
Q: A research subject exhibits a sudden, significant cognitive decline after a dose increase. What are the immediate steps?
A: If a subject shows an acute cognitive decline, the first step is to ensure their safety. Reduce the dosage to the last previously tolerated level. If symptoms are severe (e.g., delirium, significant confusion), pausing or discontinuing the medication under medical supervision may be necessary. It is critical to re-evaluate the subject's cognitive status frequently and investigate other potential confounding factors, such as concomitant medications or changes in the underlying condition.
Q: Cognitive performance is highly variable between subjects on the same dose. What factors could be contributing?
A: Several factors can contribute to inter-individual variability. Older subjects (over 60) are known to be more sensitive to the anticholinergic effects of this compound. A subject's baseline cognitive and psychiatric status can also influence their susceptibility. Furthermore, the concurrent use of other drugs with anticholinergic properties (e.g., some antidepressants, antipsychotics) can increase the total anticholinergic burden and enhance the risk of cognitive impairment.
Q: How can we differentiate between this compound-induced cognitive impairment and symptoms of the underlying condition being studied?
A: This requires a robust experimental design.
-
Establish a Thorough Baseline: Before initiating this compound, conduct a comprehensive cognitive assessment over several sessions to establish a stable baseline for each subject.
-
Use Sensitive Assessment Tools: Employ cognitive tests known to be sensitive to anticholinergic effects, particularly those measuring delayed recall, executive function, and attention.
-
Implement a Washout Period: If ethically and scientifically feasible, include a washout period where the drug is tapered and discontinued to see if cognitive function returns to baseline levels. Abrupt withdrawal should be avoided.
Data Presentation
Table 1: Recommended Dosing & Titration Schedules for this compound
| Population | Indication | Initial Dose | Titration Schedule | Typical Maintenance Dose |
| Standard Adult | Parkinson's Disease | 1 mg / day | Increase by 2 mg every 3-5 days | 6-10 mg / day in divided doses |
| Standard Adult | Drug-Induced Extrapyramidal Symptoms | 1 mg / day | Increase as needed until control is achieved | 5-15 mg / day in divided doses |
| Elderly (>60 years) | Any | Start with low doses (e.g., 1 mg / day) | Increase slowly with close monitoring | Lower doses may be required |
Table 2: Cognitive Assessments Sensitive to Anticholinergic Effects
| Cognitive Test | Primary Domain Assessed | Relevance to this compound |
| Montreal Cognitive Assessment (MoCA) | General Cognition, Executive Function | Shown to detect significant cognitive loss even at low THP doses. |
| California Verbal Learning Test (CVLT) | Verbal Learning & Memory (Delayed Recall) | Studies show THP can cause slight impairment in CVLT performance. |
| Stroop Test | Executive Function, Attention | A classic test sensitive to cognitive disruption from anticholinergics like atropine. |
| Trail Making Test (Parts A & B) | Processing Speed, Executive Function | Measures cognitive flexibility, which can be affected by anticholinergic burden. |
| Digit Span Test | Attention, Working Memory | Assesses short-term memory, a domain vulnerable to cholinergic blockade. |
Experimental Protocols
Protocol: Assessing the Cognitive Effects of a this compound Titration Regimen
-
Subject Screening & Selection:
-
Recruit subjects based on the primary study's inclusion/exclusion criteria.
-
Cognitive-Specific Inclusion: Subjects must have a baseline MoCA score ≥ 26 or another standardized cutoff to ensure no pre-existing cognitive impairment.
-
Cognitive-Specific Exclusion: Exclude subjects currently taking other medications with an Anticholinergic Cognitive Burden (ACB) score of 2 or 3. Exclude subjects with a history of delirium or glaucoma.
-
-
Baseline Cognitive Assessment:
-
Conduct two baseline testing sessions separated by at least 48 hours to control for practice effects.
-
Administer a cognitive battery including: MoCA, CVLT, and the Trail Making Test (Parts A and B).
-
The average score from the two sessions will serve as the official baseline.
-
-
Dosing and Titration Schedule:
-
Day 1: Initiate this compound at 1 mg orally.
-
Day 4: If no adverse effects, increase dose to 2 mg/day (1 mg twice daily).
-
Titration: Continue to increase the total daily dose by 2 mg every 3-5 days, dividing the total dose into 2-3 administrations per day.
-
Maximum Dose: Titrate to a pre-defined therapeutic endpoint or a maximum daily dose (e.g., 10 mg/day), whichever comes first.
-
-
Cognitive Monitoring During Titration:
-
Perform a brief cognitive assessment (e.g., MoCA) 24 hours after each dose increase.
-
If a subject's MoCA score drops by more than 3 points from their baseline average, pause titration and hold at the current dose for 3 days before re-testing. If the score remains low, consider dose reduction.
-
Once the final maintenance dose is reached and sustained for one week, repeat the full cognitive battery from Step 2.
-
-
Data Analysis:
-
Use a paired t-test or repeated measures ANOVA to compare baseline cognitive scores with scores on the final maintenance dose.
-
Correlate the total daily dose of this compound with changes in scores for each cognitive test to investigate a dose-response relationship.
-
Document all adverse events, paying special attention to reports of confusion, memory difficulty, or blurred vision.
-
Visualizations
Caption: Mechanism of this compound-induced cognitive impairment via M1 receptor blockade.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting logic for managing adverse cognitive events.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Long-term this compound exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Tachyphylaxis and Tolerance to Trihexyphenidyl in Experimental Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing tachyphylaxis and tolerance to Trihexyphenidyl (THP) in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the difference between tachyphylaxis and tolerance in the context of this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after its administration, which can occur after the initial dose or a series of small doses.[1] Tolerance, on the other hand, develops more slowly over a longer period of repeated drug administration.[1] In the context of this compound, tachyphylaxis might be observed as a diminishing effect within a single experimental session, while tolerance would be evident as a reduced response to the same dose over several days or weeks of treatment.
Q2: What are the primary molecular mechanisms underlying tolerance to this compound?
A2: The primary mechanism of tolerance to anticholinergic drugs like this compound is believed to be an upregulation of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes, in the brain.[2] This is a compensatory response to the prolonged blockade of these receptors, leading to a state of "disuse supersensitivity."[2] An increased number of receptors requires a higher concentration of the antagonist to achieve the same level of receptor blockade and, consequently, the same physiological effect.
Q3: Which experimental models are suitable for studying this compound tolerance?
A3: Rodent models, particularly rats and mice, are the most common for studying tolerance to anticholinergic drugs. Chronic administration of this compound via intraperitoneal (IP) injections or oral gavage can induce a state of tolerance that can be assessed using various behavioral and molecular assays.
Q4: How can I assess the development of tolerance to this compound in my animal model?
A4: Tolerance can be assessed through a combination of behavioral and molecular techniques:
-
Behavioral Assays: Measure a known effect of this compound and observe a decrease in this effect over time with repeated administration. Common assays include:
-
Locomotor Activity: this compound can induce hyperlocomotion. A reduction in the distance traveled or speed after chronic treatment compared to the initial response can indicate tolerance.
-
Catalepsy Models: In models where catalepsy is induced (e.g., by haloperidol), the anti-cataleptic effect of this compound can be measured. A requirement for higher doses of THP to achieve the same anti-cataleptic effect suggests tolerance.
-
Cognitive Tasks: Since this compound can impair cognition, tasks like the Morris water maze or passive avoidance can be used. An improvement in performance despite continued drug administration could indicate tolerance to the cognitive-impairing effects.
-
-
Molecular Assays:
-
Receptor Binding Assays: Quantify the density (Bmax) and affinity (Kd) of muscarinic receptors in specific brain regions (e.g., striatum, cortex). An increase in Bmax for muscarinic receptors in the brains of tolerant animals is a key indicator of tolerance.
-
Gene Expression Analysis: Measure the mRNA levels of muscarinic receptor subtypes to assess if the upregulation is occurring at the transcriptional level.
-
Troubleshooting Guides
Problem 1: Inconsistent or lack of tolerance development in the experimental model.
| Possible Cause | Troubleshooting Steps |
| Inadequate Dosing Regimen | Ensure the dose of this compound is sufficient to produce a consistent initial effect. The dosing frequency and duration of treatment must be long enough to induce receptor upregulation. Review literature for established protocols. For rats, a daily intraperitoneal injection of 0.3 to 1.0 mg/kg for several weeks has been used.[3] |
| Route of Administration | The route of administration can affect bioavailability and consistency of drug levels. Intraperitoneal (IP) or subcutaneous (SC) injections generally provide more consistent plasma levels than oral gavage. |
| Animal Strain and Individual Variability | Different rodent strains can have varying sensitivities to drugs. Ensure you are using a consistent strain. Account for individual variability by using adequate sample sizes and appropriate statistical analysis. |
| Drug Stability | Ensure the this compound solution is properly prepared and stored to maintain its potency throughout the study. |
Problem 2: High variability in behavioral assay results.
| Possible Cause | Troubleshooting Steps |
| Habituation and Acclimatization | Insufficient habituation of animals to the testing environment and procedures can lead to stress-induced variability in behavior. Ensure a proper acclimatization period and handle animals consistently. |
| Circadian Rhythm | The time of day when behavioral testing is conducted can influence activity levels. Perform all behavioral tests at the same time each day to minimize variability. |
| Environmental Factors | Noise, lighting, and temperature in the testing room can affect animal behavior. Maintain a consistent and controlled experimental environment. |
| Subjective Scoring | If using observational scoring, ensure that the observers are properly trained and blinded to the treatment groups to minimize bias. Utilize automated tracking systems where possible. |
Problem 3: Difficulty in interpreting receptor binding assay data.
| Possible Cause | Troubleshooting Steps |
| Inadequate Tissue Preparation | Ensure that brain tissue is dissected and processed consistently to isolate the desired brain region and prepare high-quality membrane fractions for the assay. |
| Issues with Radioligand | Use a high-affinity and specific radioligand for the muscarinic receptors. Ensure the radioligand is not degraded and is used at appropriate concentrations to determine Bmax and Kd accurately. [3H]N-methylscopolamine ([3H]NMS) is a commonly used radioligand for muscarinic receptors. |
| Non-Specific Binding | High non-specific binding can obscure the specific binding signal. Optimize assay conditions (e.g., buffer composition, incubation time, and temperature) to minimize non-specific binding. This is determined by measuring binding in the presence of a saturating concentration of a non-labeled competing ligand. |
| Incorrect Data Analysis | Use appropriate non-linear regression analysis to fit the saturation binding data and derive Bmax and Kd values. Ensure that the model used is appropriate for the data. |
Experimental Protocols
Protocol 1: Induction of this compound Tolerance in Rats
Objective: To induce a state of tolerance to the locomotor effects of this compound in rats.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Open field apparatus with automated tracking system
-
Animal scale
-
Syringes and needles for IP injection
Procedure:
-
Habituation: Acclimate rats to the housing facility for at least one week. Handle the rats daily for 3-5 minutes to reduce stress. Habituate the rats to the open field apparatus for 10 minutes on two consecutive days prior to the start of the experiment.
-
Baseline Locomotor Activity: On the first day of the experiment, inject a control group with sterile saline (1 ml/kg, IP) and a treatment group with this compound (e.g., 1 mg/kg, IP). Immediately place each rat in the open field apparatus and record locomotor activity (total distance traveled) for 60 minutes.
-
Chronic Treatment: For the next 14-21 days, administer daily IP injections of either saline or this compound at the same dose.
-
Assessment of Tolerance: On the day after the last chronic injection, repeat the procedure from Day 1, injecting both groups with this compound (1 mg/kg, IP) and measuring locomotor activity.
-
Data Analysis: Compare the locomotor response to this compound on the first day with the response on the final day. A significant reduction in the locomotor-stimulating effect of this compound in the chronically treated group compared to their initial response and to the response of the saline-treated group (which receives THP for the first time on the final day) indicates the development of tolerance.
Protocol 2: Quantification of Muscarinic Receptor Upregulation using Radioligand Binding Assay
Objective: To determine the density (Bmax) and affinity (Kd) of muscarinic receptors in the striatum of this compound-tolerant and control rats.
Materials:
-
Brain tissue (striatum) from tolerant and control rats (from Protocol 1)
-
[3H]N-methylscopolamine ([3H]NMS) as the radioligand
-
Atropine as the non-labeled competitor for non-specific binding determination
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Dissect the striatum on ice and homogenize in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a constant amount of membrane protein (e.g., 100 µg).
-
Add increasing concentrations of [3H]NMS (e.g., 0.01-5 nM) to these tubes.
-
For each concentration of [3H]NMS, prepare a parallel set of tubes containing a high concentration of atropine (e.g., 1 µM) to determine non-specific binding.
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding as a function of the radioligand concentration.
-
Use non-linear regression analysis (e.g., one-site binding hyperbola) to fit the data and determine the Bmax (maximum number of binding sites) and Kd (dissociation constant, a measure of affinity).
-
Compare the Bmax and Kd values between the this compound-tolerant and control groups. An increase in Bmax in the tolerant group is indicative of receptor upregulation.
-
Data Presentation
| Parameter | Control Group | This compound-Tolerant Group | p-value |
| Initial Locomotor Response (meters) | 150 ± 15 | 155 ± 18 | >0.05 |
| Final Locomotor Response (meters) | 145 ± 20 | 85 ± 12 | <0.01 |
| Muscarinic Receptor Density (Bmax, fmol/mg protein) | 350 ± 30 | 520 ± 45 | <0.01 |
| Muscarinic Receptor Affinity (Kd, nM) | 0.8 ± 0.1 | 0.85 ± 0.12 | >0.05 |
| Fictional data for illustrative purposes. |
Visualizations
References
Technical Support Center: Mitigation of Trihexyphenidyl-Induced Xerostomia in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Trihexyphenidyl-induced xerostomia in animal studies. The information is tailored for scientists and drug development professionals to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced xerostomia?
A1: this compound is a non-selective muscarinic receptor antagonist. In the salivary glands, it blocks M3 muscarinic acetylcholine receptors on acinar cells. This action inhibits the downstream signaling cascade that normally leads to saliva secretion, resulting in the clinical symptom of xerostomia, or dry mouth.
Q2: What are the common animal models used to study xerostomia?
A2: Rats and mice are the most common animal models for studying xerostomia. Specific strains such as Wistar or Sprague-Dawley rats and C57BL/6 mice are frequently used. These models are well-characterized for salivary gland function studies.
Q3: Which sialogogues are effective in mitigating this compound-induced xerostomia in animal models?
A3: Muscarinic agonists are the primary choice for mitigating anticholinergic-induced xerostomia. Pilocarpine and cevimeline are two such agents that have demonstrated efficacy in animal models by directly stimulating the muscarinic receptors that this compound blocks.[1][2] Pilocarpine is a non-selective muscarinic agonist, while cevimeline shows a higher affinity for M3 receptors, which are predominant in salivary glands.[3]
Q4: Are there potential side effects of the mitigating agents I should be aware of in my animal studies?
A4: Yes, both pilocarpine and cevimeline can have systemic effects due to the widespread distribution of muscarinic receptors. Potential side effects in animal models include hypothermia (especially with higher doses of cevimeline), as well as changes in heart rate, blood pressure, and respiratory rate.[1] It is crucial to monitor these parameters, especially when using doses at the higher end of the effective range.
Troubleshooting Guides
Issue 1: Inconsistent or insufficient induction of xerostomia with this compound.
-
Possible Cause 1: Incorrect Dosage. The dosage of this compound may be too low to effectively block the muscarinic receptors in the salivary glands.
-
Troubleshooting Tip: Review the literature for effective doses of this compound in your chosen animal model. Doses in the range of 0.1-2 mg/kg (oral) have been used in rats and mice to study its effects on motor function, and higher doses may be required to consistently induce xerostomia.[4] A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.
-
-
Possible Cause 2: Route of Administration. The route of administration can affect the bioavailability and onset of action of this compound.
-
Troubleshooting Tip: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections generally lead to a more rapid and consistent systemic exposure compared to oral administration. Consider switching to an injection-based route if you are not seeing the desired effect with oral dosing.
-
-
Possible Cause 3: Timing of Salivary Flow Measurement. The timing of your salivary flow measurement relative to this compound administration is critical.
-
Troubleshooting Tip: The peak effect of this compound will depend on the route of administration. For i.p. injections, the effect is likely to be seen within 30-60 minutes. Conduct a time-course experiment to identify the window of maximal salivary inhibition.
-
Issue 2: High variability in salivary flow measurements.
-
Possible Cause 1: Inconsistent Anesthesia. The depth of anesthesia can influence autonomic nervous system activity and thus salivary flow.
-
Troubleshooting Tip: Use a consistent and reliable anesthetic protocol. Isoflurane is a good option as the depth of anesthesia can be carefully controlled. If using injectable anesthetics like a ketamine/xylazine cocktail, ensure accurate dosing based on the animal's body weight and allow for a consistent induction period before measurements.
-
-
Possible Cause 2: Inaccurate Saliva Collection. Incomplete collection of saliva can lead to underestimation of the flow rate.
-
Troubleshooting Tip: Use a standardized method for saliva collection. The use of pre-weighed cotton swabs or microcapillary tubes placed at the oral cavity is a common and reliable technique. Ensure the animal is positioned to allow for pooling of saliva for easier collection.
-
-
Possible Cause 3: Stress-induced Salivation. Handling stress prior to anesthesia can stimulate salivation and affect baseline measurements.
-
Troubleshooting Tip: Acclimatize the animals to the experimental procedures and handling to minimize stress. A consistent and calm handling technique is essential.
-
Issue 3: Lack of significant reversal of xerostomia with sialogogues.
-
Possible Cause 1: Insufficient Dose of Sialogogue. The dose of pilocarpine or cevimeline may not be high enough to overcome the competitive antagonism of this compound.
-
Troubleshooting Tip: Consult the dose-response data for pilocarpine and cevimeline in your animal model. You may need to use a higher dose of the agonist to effectively compete with this compound at the muscarinic receptor.
-
-
Possible Cause 2: Timing of Sialogogue Administration. The sialogogue may be administered too early or too late relative to the peak effect of this compound.
-
Troubleshooting Tip: Administer the sialogogue during the period of maximal salivary inhibition by this compound, as determined by your time-course experiment.
-
-
Possible Cause 3: Receptor Desensitization. Prolonged or high-dose administration of a muscarinic agonist can lead to receptor desensitization.
-
Troubleshooting Tip: If you are conducting a chronic study, consider intermittent dosing of the sialogogue to avoid receptor downregulation.
-
Data Presentation
Table 1: Recommended Dosages of this compound for Inducing Anticholinergic Effects in Rodents
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Reference(s) |
| Rat | Oral | 0.1 - 0.2 | |
| Rat | Intraperitoneal | 0.2 - 1.0 | |
| Mouse | Oral | 1 - 2 | |
| Mouse | Subcutaneous | 20 |
Table 2: Effective Dosages of Sialogogues for Stimulating Salivation in Rodents
| Sialogogue | Animal Model | Route of Administration | Effective Dosage Range (mg/kg) | Reference(s) |
| Pilocarpine | Rat | Intraperitoneal | 0.1 - 1.0 | |
| Pilocarpine | Rat | Intravenous | 1.5 (supra-maximal) | |
| Pilocarpine | Rat | Intradermal | 0.2 - 0.8 | |
| Cevimeline | Rat | Intradermal | 10 - 30 | |
| Cevimeline | Rat | Oral | 10 |
Experimental Protocols
Protocol 1: Induction of Xerostomia with this compound and Measurement of Salivary Flow
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) using a consistent protocol (e.g., isoflurane or ketamine/xylazine i.p.). Apply ophthalmic ointment to the eyes to prevent drying.
-
This compound Administration: Administer this compound at the predetermined dose and route.
-
Incubation Period: Allow for a 30-60 minute incubation period for the this compound to take effect.
-
Baseline Saliva Collection: Collect baseline (inhibited) saliva for a defined period (e.g., 5-15 minutes) using a pre-weighed cotton swab placed in the oral cavity.
-
Saliva Quantification: Determine the amount of saliva collected by re-weighing the cotton swab. The difference in weight corresponds to the volume of saliva (assuming a density of 1 g/mL).
-
Sialogogue Administration: Administer the mitigating agent (pilocarpine or cevimeline) via the desired route (e.g., i.p.).
-
Stimulated Saliva Collection: Immediately after sialogogue administration, begin collecting stimulated saliva using a new pre-weighed cotton swab for a defined period.
-
Data Analysis: Calculate the salivary flow rate (μL/min) for both baseline and stimulated conditions.
Visualizations
References
- 1. Effects of pilocarpine hydrochloride and cevimeline on submandibular/sublingual salivation in rat xerostomia model produced by X-ray irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of cevimeline and different concentration of gum arabic on parotid salivary gland function in methotrexate-induced xerostomia: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sustained improvement of motor function in hemiparkinsonian rats chronically treated with low doses of caffeine or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Trihexyphenidyl experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trihexyphenidyl. The following information is designed to address common issues and inconsistencies that may arise during in vitro and in vivo experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you might encounter.
I. In Vitro Assays (Receptor Binding & Functional Assays)
Question: My radioligand binding assay for this compound shows high non-specific binding. What are the potential causes and solutions?
Answer: High non-specific binding (NSB) can obscure your specific binding signal. Here are common causes and troubleshooting steps:
-
Issue: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or below the dissociation constant (Kd). For initial experiments, a concentration of 0.1 x Kd is a good starting point.
-
-
Issue: Insufficient blocking of non-specific sites.
-
Solution: Incorporate a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer. Pre-coating your filter plates with a solution of an agent like polyethyleneimine (PEI) can also reduce binding to the filter itself.
-
-
Issue: Inadequate washing.
-
Solution: Increase the number and/or volume of your wash steps. Using ice-cold wash buffer can help minimize the dissociation of the specifically bound radioligand.
-
-
Issue: Hydrophobicity of the radioligand or this compound.
-
Solution: Consider adding a small amount of a mild detergent to your wash buffer to reduce non-specific hydrophobic interactions.
-
Question: I am observing very low or no specific binding in my this compound competition assay. What should I check?
Answer: A lack of specific binding can be due to several factors related to your reagents and protocol:
-
Issue: Degraded or inactive receptor preparation.
-
Solution: Ensure your cell membranes or tissue homogenates have been stored correctly at -80°C and have not undergone multiple freeze-thaw cycles. Confirm receptor expression using a method like western blotting.
-
-
Issue: Incorrect buffer composition.
-
Solution: The pH and ionic strength of your binding buffer are critical. Optimize these parameters for the specific muscarinic receptor subtype you are studying.
-
-
Issue: Incubation time is too short.
-
Solution: Ensure your binding reaction has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time.
-
Question: My functional assay results (e.g., IP1 accumulation or cAMP inhibition) with this compound are highly variable between replicates. What could be the cause?
Answer: High variability in functional assays often points to issues with cell handling or assay setup:
-
Issue: Inconsistent cell seeding.
-
Solution: Ensure a single-cell suspension before plating and mix the cell suspension between pipetting steps to maintain uniformity. Allow adherent cells to settle at room temperature before incubation.
-
-
Issue: Poor cell health.
-
Solution: Only use cells that are in their logarithmic growth phase and have high viability. Stressed or overly confluent cells will respond poorly and inconsistently.
-
-
Issue: Pipetting errors.
-
Solution: Regularly calibrate your pipettes. For small volumes or viscous solutions, consider using reverse pipetting techniques to improve accuracy.
-
II. In Vivo Behavioral Assays
Question: I am seeing high variability in locomotor activity in the Open Field Test after this compound administration. How can I reduce this?
Answer: Behavioral studies are sensitive to a variety of factors. Here’s how to improve consistency:
-
Issue: Animal-related factors.
-
Solution: Use animals from the same strain, sex, and a narrow age and weight range. House animals under the same conditions and ensure they are properly acclimated to the testing room and equipment before the experiment.[1]
-
-
Issue: Inconsistent drug administration.
-
Solution: Ensure accurate dosing calculations and consistent administration route and timing for all animals. The time between drug administration and the behavioral test should be kept constant.[1]
-
-
Issue: Environmental factors.
Question: The immobility time in my Forced Swim Test with this compound-treated mice is not consistent. What should I consider?
Answer: The Forced Swim Test is sensitive to procedural details:
-
Issue: Water temperature.
-
Solution: Maintain a consistent water temperature (typically 24-25°C) for all trials, as temperature can affect activity levels.[4]
-
-
Issue: Pre-test session.
-
Solution: For a two-day protocol, ensure the pre-test session on day one is of a consistent duration for all animals. This initial exposure helps to stabilize the immobility behavior on the test day.
-
-
Issue: Observer bias.
-
Solution: If scoring manually, ensure the observer is blinded to the treatment groups. Using automated video tracking software can also reduce bias.
-
III. Drug Stability and Analysis
Question: My HPLC analysis of this compound is showing inconsistent peak areas or retention times. What could be the problem?
Answer: Inconsistent HPLC results can be due to issues with the sample, mobile phase, or the instrument itself:
-
Issue: Sample degradation.
-
Solution: this compound is known to be sensitive to acidic, basic, and oxidative conditions. Ensure your samples are prepared fresh and stored appropriately (protected from light and at a cool temperature) if not analyzed immediately.
-
-
Issue: Mobile phase variability.
-
Solution: Prepare the mobile phase fresh daily and ensure it is thoroughly mixed and degassed. Small changes in mobile phase composition or pH can lead to shifts in retention time.
-
-
Issue: Column issues.
-
Solution: A contaminated guard column or a void in the analytical column can cause peak splitting or tailing. Regularly flush your column and replace the guard column as needed.
-
Data Presentation
The following tables summarize quantitative data for this compound from various experimental assays.
Table 1: Muscarinic Receptor Binding Affinities of this compound
| Receptor Subtype | Preparation | Radioligand | pKi / pA2 | Reference |
| M1 | Rat Cerebral Cortex | [3H]-Pirenzepine | 8.87 (pKi) | |
| M1 | Rabbit Vas Deferens | - | 10.1 (pA2 for (R)-enantiomer) | |
| M2 | Rat Myocardium | - | 7.64 (pA2 for (R)-enantiomer) | |
| M2 | Guinea-pig Atrium | - | - | |
| M3 | - | - | - | |
| M4 | Rat Striatum | - | 8.75 (pA2 for (R)-enantiomer) | |
| M5 | - | - | - |
Table 2: Functional Activity and In Vivo Effects of this compound
| Assay | Model System | Effect | Value | Reference |
| Dopamine Release | Mouse Striatum (ex vivo) | Increase in Dopamine Release | WT: ~65% increase, Dyt1: ~35% increase | |
| Nicotinic Receptor Antagonism | Dyt1 Mouse Model | Inhibition of Dopamine Release | IC50: 12.26 nM | |
| Glutamatergic/GABAergic Transmission | Primary Hippocampal Cultures | Inhibition of EPSC/IPSC Frequency | IC50: 6.3 µM | |
| Methamphetamine-induced Dopamine Release | Mouse Nucleus Accumbens | Reduction of DA Increase | From 698% to 293% |
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
This protocol is a general guideline for a competition binding assay to determine the affinity of this compound for muscarinic receptors.
-
Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex for M1 receptors) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Assay Buffer
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-Methylscopolamine).
-
Increasing concentrations of unlabeled this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-labeled muscarinic antagonist (e.g., atropine).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific counts from all other counts. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value.
Open Field Test for Locomotor Activity
This protocol outlines the procedure for assessing spontaneous locomotor activity in mice following this compound administration.
-
Apparatus: A square or circular arena (e.g., 40x40 cm) with walls high enough to prevent escape. The arena is often made of a non-reflective material and can be equipped with infrared beams or a video tracking system to monitor movement.
-
Acclimation: Bring the mice to the testing room at least 30-60 minutes before the start of the experiment to allow them to acclimate to the new environment.
-
Drug Administration: Administer this compound (e.g., 1 or 2 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection). Place the animal back in its home cage for a set period before testing (e.g., 30 minutes).
-
Testing: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 15-60 minutes). Key parameters to measure include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
-
Data Analysis: Analyze the collected data to compare the effects of different doses of this compound to the vehicle control group.
Signaling Pathways and Workflows
Muscarinic Receptor Signaling Pathways
This compound is a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are divided into two main signaling families:
-
M1, M3, and M5 receptors couple to Gq proteins, leading to the activation of Phospholipase C (PLC).
-
M2 and M4 receptors couple to Gi proteins, leading to the inhibition of Adenylyl Cyclase (AC).
Figure 1. Gq-coupled muscarinic receptor signaling pathway.
Figure 2. Gi-coupled muscarinic receptor signaling pathway.
Troubleshooting Workflow for Inconsistent Behavioral Data
This logical diagram provides a step-by-step approach to diagnosing the source of inconsistent results in behavioral experiments with this compound.
Figure 3. Decision tree for troubleshooting behavioral assays.
References
Technical Support Center: Co-administration of Trihexyphenidyl and Levodopa in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Trihexyphenidyl in conjunction with Levodopa in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Reduced Therapeutic Efficacy of Levodopa
Symptom: A diminished or delayed motor symptom improvement in subjects after Levodopa administration when co-administered with this compound.
Possible Cause: this compound, an anticholinergic agent, can delay gastric emptying. This increases the time Levodopa spends in the gastrointestinal tract, leading to its deactivation and a subsequent decrease in absorption.[1] Studies have shown that this can reduce Levodopa's peak serum concentrations by 16% to 20%.[1]
Troubleshooting Steps:
-
Stagger Administration Times: Administer this compound either 30-60 minutes before or after Levodopa administration to avoid simultaneous presence in the stomach.
-
Dietary Considerations: Ensure subjects are on a consistent diet, as high-protein meals can also interfere with Levodopa absorption.[1]
-
Dosage Adjustment: If the reduced efficacy persists, a carefully considered dosage adjustment of either or both drugs may be necessary. It is recommended to consult established protocols and consider a reduction in the this compound dosage first.[1]
-
Monitor and Record: Meticulously document any changes in motor symptoms using a standardized scale, such as the Unified Parkinson's Disease Rating Scale (UPDRS) Part III, at regular intervals post-administration to quantify the therapeutic response.
Issue 2: Onset or Increase in Involuntary Movements (Dyskinesia)
Symptom: The appearance or exacerbation of involuntary, erratic, writhing movements of the face, arms, legs, or trunk in research subjects.
Possible Cause: The combination of this compound and Levodopa can sometimes lead to an increase in drug-induced involuntary movements.[1]
Troubleshooting Steps:
-
Immediate Dosage Review: The dosage of both this compound and Levodopa should be re-evaluated. A reduction in the dosage of one or both drugs is often necessary to mitigate dyskinesia.
-
Gradual Dose Reduction: If a decision is made to reduce the dosage, it should be done gradually. Abrupt withdrawal of this compound can lead to a sudden worsening of Parkinsonian symptoms.
-
Symptom Assessment: Quantify the severity and frequency of dyskinetic movements using a validated scale to track the response to dosage adjustments.
-
Consider Amantadine: In some clinical contexts, Amantadine has been used to reduce Levodopa-induced dyskinesia. Depending on the experimental design, this could be a consideration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of this compound when used with Levodopa in a research setting?
A1: When used concurrently with Levodopa, the recommended total daily dose of this compound is typically in the range of 3 to 6 mg, administered in divided doses. It is crucial to start with a low dose and titrate upwards based on the subject's response and the specific experimental protocol.
Q2: How should I adjust the dosage of this compound and Levodopa over the course of an experiment?
A2: Dosage adjustments should be made empirically and with caution. If side effects emerge or if there is a change in the therapeutic response, the dosages of both drugs may need to be reduced. Any adjustments should be made gradually, particularly when reducing the dose of this compound, to avoid a rebound in motor symptoms.
Q3: What are the most common side effects to monitor for when co-administering this compound and Levodopa?
A3: Common side effects are primarily due to the anticholinergic properties of this compound and can include dry mouth, blurred vision, dizziness, nausea, nervousness, constipation, drowsiness, and difficulty urinating. It is also important to monitor for an increase in involuntary movements.
Q4: Can this compound be administered at the same time as Levodopa?
A4: While they can be administered concurrently, it is important to be aware that this compound can delay the absorption of Levodopa. For experimental consistency, it may be preferable to standardize the administration times with a set interval between the two compounds.
Data Presentation
Table 1: Recommended Dosage Adjustments for Co-administration
| Drug | Initial Daily Dose (with Levodopa) | Recommended Daily Maintenance Dose (with Levodopa) | Maximum Recommended Daily Dose (Postencephalitic Parkinsonism) |
| This compound | 1 mg | 3 - 6 mg in divided doses | Up to 12 - 15 mg |
Table 2: Summary of a Comparative Study on Motor Symptom Improvement
| Parameter | This compound (4 mg) | Levodopa/Carbidopa (200/50 mg) |
| Mean Age of Participants (years) | 57.9 ± 7.8 | 57.9 ± 7.8 |
| Mean Duration of Illness (years) | 5.1 ± 3.6 | 5.1 ± 3.6 |
| % Improvement in Tremor (UPDRS-III Sub-score) | 53.8 ± 22.8 | 67.1 ± 22.9 |
| % Improvement in Total UPDRS-III Score | 27.0 ± 14.7 | 61.3 ± 14.4 |
| % Improvement in Bradykinesia (UPDRS-III Sub-score) | 22.2 ± 27.2 | 67.9 ± 32.1 |
| % Improvement in Rigidity (UPDRS-III Sub-score) | 29.5 ± 28.0 | 65.3 ± 25.5 |
Data extracted from a prospective study comparing the effectiveness of this compound and Levodopa on motor symptoms in Parkinson's disease patients.
Experimental Protocols
Protocol: Assessing Motor Symptom Response to this compound and Levodopa
This protocol is based on a study by Sahoo et al. (2020).
1. Subject Recruitment and Criteria:
-
Inclusion Criteria: Patients diagnosed with Parkinson's disease according to established clinical diagnostic criteria (e.g., Movement Disorders Society criteria) who are currently taking or have previously taken this compound.
-
Exclusion Criteria: History of cognitive or behavioral abnormalities, urinary disturbances, benign prostatic hyperplasia, angle-closure glaucoma, cardiac illness, or postural hypotension. A baseline Montreal Cognitive Assessment (MoCA) score of ≤ 26 should also be an exclusion criterion.
2. Baseline Assessment:
-
Withhold all anti-parkinsonian medications for a minimum of 12 hours overnight (OFF state).
-
Assess the severity of motor signs using the Unified Parkinson's Disease Rating Scale, Part III (UPDRS-III).
3. This compound (THP) Challenge:
-
In the OFF state, administer a single 4 mg oral dose of this compound.
-
Assess motor response using the UPDRS-III at 30, 60, 90, and 120 minutes post-administration.
4. Levodopa (LD) Challenge:
-
After a washout period of at least 48 hours, bring the subject back in an overnight OFF state.
-
Administer a single oral dose of Levodopa/Carbidopa (e.g., 200/50 mg).
-
Assess motor response using the UPDRS-III at 60 minutes post-administration.
5. Data Analysis:
-
Calculate the percentage improvement in the total UPDRS-III score and sub-scores (tremor, bradykinesia, rigidity, axial) for both THP and LD challenges compared to the baseline OFF state.
-
Statistical analysis can be performed to compare the efficacy of the two treatments.
Visualizations
References
Potential for neuroleptic malignant syndrome with abrupt Trihexyphenidyl withdrawal in animal models
Welcome to the technical support center for researchers investigating the neurological effects of Trihexyphenidyl (THP) withdrawal. This resource provides troubleshooting guides and frequently asked questions (FAQs) related to the potential for inducing Neuroleptic Malignant Syndrome (NMS)-like symptoms in animal models following abrupt discontinuation of THP.
Frequently Asked Questions (FAQs)
Q1: Is there a direct, validated animal model for Neuroleptic Malignant Syndrome (NMS) induced by this compound (THP) withdrawal?
A1: Currently, there are no published, validated animal models that specifically replicate the full spectrum of NMS symptoms (hyperthermia, rigidity, autonomic dysfunction) solely through the abrupt withdrawal of this compound. Research in animal models has primarily documented a withdrawal syndrome characterized by anxiety-like behaviors, increased stress hormones, and oxidative stress.[1] Clinical case reports in humans have described NMS occurring after THP discontinuation, suggesting a plausible, yet unproven, causative link that researchers are now exploring in preclinical models.[2][3][4][5]
Q2: What is the proposed mechanism for THP withdrawal-induced NMS?
A2: The leading hypothesis is centered on a "cholinergic rebound" phenomenon. Chronic administration of an anticholinergic agent like THP leads to an upregulation and sensitization of muscarinic acetylcholine receptors. Abrupt withdrawal is thought to cause a sudden surge in cholinergic activity. In the striatum, acetylcholine has an inhibitory effect on dopamine release. This hypercholinergic state could therefore induce a functional hypodopaminergic condition, mimicking the primary pathology of NMS, which is often caused by dopamine D2 receptor blockade.
Q3: We've withdrawn THP in our rat model but are only observing anxiety and stress-related behaviors, not NMS-like hyperthermia or rigidity. What are we missing?
A3: This outcome is consistent with existing animal literature. The threshold for inducing NMS-like symptoms may be higher than for anxiety. Consider the following factors:
-
Concurrent Neuroleptic Use: Most clinical cases of NMS with THP withdrawal occurred in patients also taking antipsychotic medication. The underlying dopamine receptor blockade from a neuroleptic may be a critical predisposing factor.
-
Environmental Stressors: An established animal model for NMS required both drug administration (haloperidol and atropine) and an environmental stressor (heat exposure at 35°C) to induce hyperthermia and muscle rigidity.
-
Animal Species and Strain: The susceptibility to NMS-like symptoms can vary significantly between different species and strains.
-
Dosage and Duration: The dose of THP and the duration of chronic administration may not have been sufficient to induce the degree of cholinergic receptor upregulation needed for a severe rebound effect.
Q4: What key biomarkers should we measure when attempting to model NMS-like symptoms post-THP withdrawal?
A4: Key biomarkers to assess the development of an NMS-like state include:
-
Core Body Temperature: For detecting hyperthermia.
-
Serum Creatine Kinase (CK): An indicator of rhabdomyolysis (muscle breakdown), a hallmark of NMS.
-
Muscle Rigidity: Can be quantified using electromyography (EMG) or behavioral scoring scales.
-
Autonomic Function: Monitor heart rate and blood pressure.
-
Stress Hormones: Cortisol (corticosterone in rodents) levels can indicate physiological stress.
-
Oxidative Stress Markers: Malondialdehyde (MDA) for lipid peroxidation and enzymes like Superoxide Dismutase (SOD) and Catalase (CAT) for antioxidant capacity have been shown to be altered in THP withdrawal.
Troubleshooting Guides
Issue: No Significant Hyperthermia Observed Post-Withdrawal
-
Problem: The animal's core body temperature does not rise to levels indicative of an NMS-like state after THP discontinuation.
-
Possible Causes & Solutions:
-
Insufficient Cholinergic Rebound: The treatment duration or dose of THP may be too low. Consider increasing the duration of administration (e.g., from 14 to 28 days) before withdrawal.
-
Lack of Predisposing Factors: As suggested by clinical reports, a state of underlying dopamine blockade may be necessary. Consider a "two-hit" model where animals are also treated with a low dose of a D2 antagonist like haloperidol.
-
Environmental Conditions: The ambient housing temperature may be too stable. Introducing a controlled environmental stressor, such as a temporary increase in ambient temperature, has been shown to be effective in other NMS models.
-
Issue: Inconsistent or Absent Muscle Rigidity
-
Problem: Animals do not display quantifiable muscle rigidity (e.g., lead-pipe rigidity) after THP withdrawal.
-
Possible Causes & Solutions:
-
Measurement Sensitivity: Subjective observational scoring can be unreliable. Implement quantitative measures like electromyography (EMG) to detect increases in muscle tone that may not be visually apparent.
-
Functional Dopamine Deficiency: The cholinergic rebound may not be potent enough to sufficiently suppress dopaminergic activity. Assess dopamine and its metabolites (DOPAC, HVA) in the striatum via microdialysis or post-mortem tissue analysis to confirm a hypodopaminergic state.
-
Confounding Behavioral Effects: Withdrawal may induce hyperactivity or anxiety-like behaviors that mask subtle rigidity. Ensure behavioral assessments for rigidity are conducted in a low-stress, quiet environment.
-
Experimental Protocols & Data
Protocol: this compound Withdrawal-Induced Anxiety in Rats
This protocol is adapted from a study that successfully induced a withdrawal syndrome characterized by anxiety and biochemical changes, which can serve as a baseline for further NMS-related experiments.
-
Subjects: Male Wistar rats (200-250g).
-
Acclimatization: Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C) for at least one week prior to the experiment.
-
Drug Administration:
-
Treatment Group: this compound hydrochloride (THP) administered at a dose of 5 mg/kg/day via oral gavage for 21 consecutive days.
-
Control Group: Vehicle (e.g., saline) administered on the same schedule.
-
-
Withdrawal Phase: After the 21-day treatment period, administration of THP is abruptly ceased. Behavioral and biochemical testing is conducted during the subsequent 48-72 hours.
-
Key Measurements:
-
Behavioral: Open Field Test (OFT) and Elevated Plus Maze (EPM) to assess anxiety-like behavior.
-
Biochemical: Blood collection for analysis of serum cortisol/corticosterone. Brain tissue (e.g., striatum, prefrontal cortex) dissection for analysis of oxidative stress markers (MDA, SOD, CAT).
-
Quantitative Data from Animal Withdrawal Studies
The following tables summarize biochemical changes observed in rats following abrupt withdrawal from chronic this compound administration (5 mg/kg/day for 21 days), as reported in the literature.
Table 1: Serum Cortisol Levels
| Group | Mean Cortisol (mg/L) | Standard Deviation |
| Vehicle Control | 6.30 | ± 0.20 |
| THP Withdrawal | 12.46 | ± 0.46 |
Table 2: Brain Oxidative Stress Markers
| Marker | Brain Region | Vehicle Control | THP Withdrawal | Units |
| MDA | Not Specified | 11.01 ± 1.20 | 35.61 ± 3.43 | nmol g⁻¹ FM |
Note: Data are presented as mean ± standard deviation. MDA = Malondialdehyde.
Visualizations: Pathways and Workflows
Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism by which abrupt this compound withdrawal may lead to an NMS-like state through cholinergic rebound and subsequent dopamine suppression.
Caption: Hypothesized cholinergic rebound leading to an NMS-like state.
Proposed Experimental Workflow
This diagram outlines a potential workflow for an experiment designed to test the hypothesis that THP withdrawal can induce NMS-like symptoms in a predisposed animal model.
Caption: Proposed workflow for modeling NMS-like symptoms post-THP withdrawal.
References
- 1. This compound Alters Its Host’s Metabolism, Neurobehavioral Patterns, and Gut Microbiome Feedback Loop—The Modulating Role of Anacyclus pyrethrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of neurolepric malignant syndrome on trihexphenidyl discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroleptic malignant syndrome after abrupt discontinuation of neuroleptic and anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Cognitive Assessments of Trihexyphenidyl: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for conducting and troubleshooting preclinical assessments of trihexyphenidyl's (THP) impact on cognitive function. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental hurdles, and standardized protocols for key behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound relevant to cognitive function?
This compound is a non-selective muscarinic acetylcholine receptor antagonist, exhibiting a higher affinity for the M1 subtype, which is highly expressed in brain regions crucial for learning and memory, such as the cerebral cortex and hippocampus. By blocking these receptors, this compound interferes with cholinergic neurotransmission, a pathway vital for cognitive processes.[1] Some studies also suggest that this compound may modulate nicotinic acetylcholine receptor neurotransmission, leading to an indirect enhancement of dopamine release in the striatum.
Q2: What are the expected effects of this compound on cognitive function in preclinical models?
The effects of this compound on cognition in preclinical studies are often dose-dependent and can vary based on the specific cognitive domain being assessed and the duration of treatment. Generally, as an anticholinergic drug, this compound is expected to induce cognitive deficits. For instance, studies have shown that THP-treated rats can exhibit significantly longer escape latencies in the Morris water maze during the initial months of testing, indicating impaired spatial learning.[2][3] However, some studies have reported a restoration of this behavioral deficit with long-term treatment.[2][3]
Q3: What are the common behavioral tests used to assess the cognitive impact of this compound?
Commonly employed behavioral paradigms include:
-
Morris Water Maze (MWM): To assess spatial learning and memory.
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behaviors.
-
Forced Swim Test (FST): Used to assess for antidepressant-like effects or behavioral despair.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound on various behavioral and cognitive parameters.
Table 1: Effect of this compound on Locomotor Activity and Anxiety-Like Behavior (Open Field Test)
| Animal Model | THP Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Swiss Albino Mice | 2 | Oral | Increased locomotor activity. | |
| Sprague-Dawley Rats | 0.3 and 1.0 | Intraperitoneal | No significant initial difference, but tendencies confirmed with MWM probe tests over time. |
Table 2: Effect of this compound on Spatial Learning and Memory (Morris Water Maze)
| Animal Model | THP Dose (mg/kg/day) | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 1.0 | Initial 3 months | Significantly extended mean escape latencies. | |
| Sprague-Dawley Rats | 1.0 | 4-6 months | Restoration of the initial behavioral deficit. |
Table 3: Effect of this compound in the Forced Swim Test
| Animal Model | THP Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Swiss Albino Mice | 1 and 2 | Oral | Decreased immobility time. |
Experimental Protocols
Morris Water Maze (MWM)
Objective: To assess hippocampal-dependent spatial learning and memory.
Methodology:
-
Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (20-24°C). A hidden escape platform is submerged approximately 1 cm below the water surface.
-
Acquisition Phase:
-
Mice or rats are trained over several days (e.g., 5-7 days) with multiple trials per day (e.g., 4 trials).
-
For each trial, the animal is placed into the pool at one of four quasi-random start locations (N, S, E, W).
-
The animal is allowed to swim freely to find the hidden platform. The time to reach the platform (escape latency) is recorded.
-
If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Open Field Test (OFT)
Objective: To assess locomotor activity and anxiety-like behavior.
Methodology:
-
Apparatus: A square arena (e.g., 80 cm x 80 cm x 40 cm) with the floor divided into a grid of equal squares. The center of the arena is designated as the "center zone."
-
Procedure:
-
The animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10 minutes).
-
A video tracking system records the animal's movement.
-
-
Parameters Measured:
-
Locomotor Activity: Total distance traveled, number of squares crossed.
-
Anxiety-Like Behavior: Time spent in the center zone, number of entries into the center zone, rearing frequency.
-
Forced Swim Test (FST)
Objective: To assess antidepressant-like effects.
Methodology:
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level where the animal cannot touch the bottom or escape.
-
Procedure:
-
The animal is placed in the water for a 6-minute session.
-
Behavior is typically recorded during the last 4 minutes of the session.
-
-
Parameter Measured:
-
Immobility Time: The duration for which the animal remains floating with only minimal movements necessary to keep its head above water. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Troubleshooting Guide
Issue 1: High variability in Morris Water Maze performance within the same treatment group.
-
Possible Cause: Inconsistent environmental cues, stress levels, or handling procedures.
-
Troubleshooting Steps:
-
Ensure that distal cues in the testing room remain constant throughout the experiment.
-
Handle all animals consistently and minimize stress before and during testing.
-
Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Check for visual or motor impairments in outlier animals using a cued version of the MWM.
-
Issue 2: this compound-treated animals show increased locomotor activity in the Open Field Test, potentially confounding the interpretation of cognitive tests.
-
Possible Cause: The psychostimulant-like effects of this compound, potentially mediated by dopamine signaling.
-
Troubleshooting Steps:
-
Always conduct an Open Field Test to assess baseline locomotor activity before cognitive testing.
-
If hyperactivity is observed, consider it as a potential confounding factor when interpreting results from other tests like the Morris Water Maze.
-
In your analysis, you may need to statistically control for differences in locomotor activity.
-
Issue 3: Unexpected lack of cognitive deficit after this compound administration.
-
Possible Cause: The dose of this compound may be too low, or the cognitive test may not be sensitive enough to detect the specific deficits induced. It is also possible that tolerance develops with chronic administration.
-
Troubleshooting Steps:
-
Conduct a dose-response study to determine the optimal dose for inducing cognitive impairment in your specific animal model and task.
-
Consider using a more challenging cognitive task or a battery of tests to assess different cognitive domains.
-
Be aware of the duration of treatment, as some studies suggest that initial cognitive deficits may be restored over time.
-
Visualizations
Caption: A typical experimental workflow for preclinical cognitive assessment of this compound.
Caption: Simplified signaling pathway of the M1 muscarinic acetylcholine receptor antagonized by this compound.
References
- 1. Drugs with a negative impact on cognitive functions (Part 2): drug classes to consider while prescribing in CKD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term this compound exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Strategies to minimize off-target effects of Trihexyphenidyl in cellular assays
Welcome to the technical support center for researchers utilizing Trihexyphenidyl (THP) in cellular assays. This resource provides guidance on identifying and minimizing off-target effects to ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a centrally acting antimuscarinic agent.[1] Its primary mechanism involves the non-selective antagonism of muscarinic acetylcholine receptors (mAChRs), with a higher affinity for the M1 and M4 subtypes.[2] By blocking these receptors, particularly the M1 subtype found in the brain, it helps restore the balance between the neurotransmitters acetylcholine and dopamine, which is crucial for motor control.[3]
Q2: What are the known or potential off-target effects of this compound in cellular assays?
A2: While its primary targets are muscarinic receptors, this compound can interact with other cellular components, especially at higher concentrations. These interactions can lead to off-target effects. Known off-target interactions include effects on nicotinic acetylcholine receptors, dopamine receptors, and sigma (σ1) receptors.[1][4] Additionally, at micromolar concentrations, it may inhibit voltage-gated sodium channels and suppress glutamatergic and GABAergic synaptic transmissions through mechanisms independent of muscarinic receptors.
Q3: How can I differentiate between on-target muscarinic effects and off-target effects in my assay?
A3: Differentiating on-target from off-target effects is critical. A key strategy is to use a combination of controls. This includes testing this compound in a cell line that does not express the intended muscarinic receptor target; any effect observed would be, by definition, off-target. Another approach is a rescue experiment, where the on-target effect is blocked by a well-characterized, highly selective M1 antagonist. If the cellular phenotype persists even when the M1 receptor is blocked, it is likely an off-target effect.
Q4: What is a recommended starting concentration range for this compound in in vitro studies to minimize off-target effects?
A4: The optimal concentration is highly dependent on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect. Start with a wide range of concentrations, spanning from nanomolar to high micromolar, to identify the therapeutic window. High doses should be avoided as they are more likely to induce off-target effects and general cytotoxicity. For example, one study noted THP-induced suppression of synaptic currents with an IC50 of 6.3 µM, suggesting significant non-muscarinic effects at this concentration.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound in cellular assays.
Problem 1: High or Unexpected Cytotoxicity Observed
| Possible Cause | Troubleshooting Strategy |
| Off-Target Toxicity | The observed cell death may not be related to muscarinic receptor antagonism. High concentrations of THP can have broad cytotoxic effects. |
| Solvent Toxicity | The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. |
| Compound Instability | This compound may degrade in the culture medium over the course of the experiment, leading to toxic byproducts. |
Solution Workflow for Unexpected Cytotoxicity
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound interactions with the dopamine D1-selective receptor agonist SKF-82958 and the D2-selective receptor agonist N-0923 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative efficacy of Trihexyphenidyl and benztropine in Parkinson's models
A Comparative Guide to the Efficacy of Trihexyphenidyl and Benztropine in Preclinical Parkinson's Models
This guide offers an objective comparison of this compound and benztropine, two centrally acting anticholinergic drugs, based on their performance in preclinical models relevant to Parkinson's disease. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data to inform research and development decisions.
Introduction
Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to a dopamine deficit in the striatum.[1] This deficit creates an imbalance between the dopaminergic and cholinergic systems, with a relative overactivity of acetylcholine.[2][3] Anticholinergic drugs like this compound and benztropine aim to restore this balance by blocking muscarinic acetylcholine receptors, thereby alleviating some of the motor symptoms of PD, particularly tremor and rigidity.[3][4] While both drugs share a primary mechanism of action, notable differences in their pharmacological profiles may influence their efficacy and side-effect profiles. This guide provides a comparative analysis of their preclinical data.
Mechanism of Action
Both this compound and benztropine are antagonists of muscarinic acetylcholine receptors. This compound is considered a selective antagonist for the M1 muscarinic receptor subtype, whereas benztropine exhibits a broader affinity for various muscarinic receptor subtypes. A key distinction in their mechanisms is that benztropine also has a high affinity for the dopamine transporter (DAT) and inhibits dopamine reuptake. This dual action suggests that benztropine may not only counter cholinergic hyperactivity but also enhance dopaminergic neurotransmission.
Data Presentation
In Vitro Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and benztropine for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.
| Receptor | This compound (Ki, nM) | Benztropine (Ki, nM) | Reference |
| Muscarinic M1 | 1.0 | 0.4 | |
| Muscarinic M2 | 10 | 2.0 | |
| Muscarinic M3 | 10 | 1.0 | |
| Muscarinic M4 | 2.0 | 0.7 | |
| Muscarinic M5 | 5.0 | 1.0 | |
| Dopamine Transporter (DAT) | >10,000 | 28 | |
| Histamine H1 | 200 | 3.0 |
Data sourced from a comparative analysis by Benchchem.
Efficacy in Animal Models of Parkinsonism
A common preclinical model for assessing antiparkinsonian drug efficacy is the haloperidol-induced catalepsy model in rodents. Haloperidol, a dopamine D2 receptor antagonist, induces a state of catalepsy that mimics some of the motor deficits seen in Parkinson's disease. While direct head-to-head comparative studies in this model are limited in the publicly available literature, data from separate studies can provide insights into their individual efficacies. It is important to note that variations in experimental protocols make direct comparisons challenging.
Experimental Protocols
Haloperidol-Induced Catalepsy in Rats
This model is widely used to screen for drugs with potential efficacy against the extrapyramidal symptoms associated with dopamine blockade.
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration:
-
Haloperidol is typically dissolved in a vehicle like saline and administered intraperitoneally (i.p.) at a dose of 0.5-1.5 mg/kg to induce catalepsy.
-
Test compounds (this compound or benztropine) are administered, often i.p. or orally, at various doses prior to the catalepsy assessment.
-
-
Catalepsy Assessment:
-
Catalepsy is measured at set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).
-
A common method is the bar test, where the rat's forepaws are placed on a horizontal bar raised a few centimeters above the surface.
-
The time it takes for the rat to remove both paws from the bar is recorded. A cut-off time (e.g., 180 seconds) is usually set.
-
-
Data Analysis: The cataleptic score or the latency to descend from the bar is measured. The ability of the test compound to reduce the cataleptic score or the descent latency compared to a vehicle-treated control group is determined. ED50 values (the dose that produces 50% of the maximal effect) can be calculated to compare the potency of the drugs.
Mandatory Visualization
Caption: Signaling pathways in Parkinson's disease and the sites of action for this compound and benztropine.
Caption: Experimental workflow for the haloperidol-induced catalepsy model.
Conclusion
Both this compound and benztropine are effective in preclinical models of parkinsonism, primarily through their anticholinergic activity. Benztropine's additional mechanism of dopamine transporter inhibition presents a unique pharmacological profile that may offer advantages in certain contexts, although this requires further investigation. The choice between these agents in a research or clinical setting may depend on the specific symptoms being targeted and the desired pharmacological profile. Further head-to-head comparative studies in various preclinical models of Parkinson's disease are warranted to fully elucidate their relative efficacy and therapeutic potential.
References
Validating the M1 Receptor Selectivity of Trihexyphenidyl In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Trihexyphenidyl's in vitro performance against other muscarinic receptor antagonists, supported by experimental data. We delve into its binding affinity and functional selectivity for the M1 muscarinic acetylcholine receptor, a key target in various neurological disorders.
M1 Receptor Antagonist Binding Affinity Profile
The following table summarizes the binding affinities (Ki in nM) of this compound and other common muscarinic antagonists across the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate a higher binding affinity. This data has been compiled from in vitro radioligand binding studies on cloned human muscarinic receptors.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| This compound | 8.9 | 100 | 30.2 | 12.6 | 126 | [1] |
| Pirenzepine | 17 | 589 | 209 | 72 | 170 | [1] |
| Atropine | 1.1 | 1.8 | 1.4 | 1.1 | 2.0 | [1] |
| Dicyclomine | 3.7 | 45.7 | 20.0 | 20.0 | 63.1 | [1] |
Note: Data from Dörje et al., 1991, represents the (R)-enantiomer of this compound which is the more active form.[1]
Functional Selectivity of this compound
In functional assays, this compound demonstrates a clear antagonism of M1 receptor-mediated responses. Studies have shown that this compound, along with Pirenzepine and Dicyclomine, has a significantly greater ability to inhibit M1-receptor mediated physiological responses compared to its effect on responses mediated by other muscarinic receptor subtypes. For instance, these compounds are more potent at inhibiting ganglionic responses mediated by M1 receptors than at blocking peripheral muscarinic responses in the heart and smooth muscle. In contrast, Atropine shows little to no selectivity in functional assays, antagonizing all subtypes with similar potency. The rank order of M1 selectivity in functional studies is generally reported as Pirenzepine > Dicyclomine > this compound > Atropine.
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the M1 muscarinic receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the M1 muscarinic receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Radioligand: [3H]-Pirenzepine (a selective M1 antagonist radioligand).
-
Cell Membranes: Membranes prepared from cells expressing the human M1 muscarinic receptor.
-
Test Compound: this compound or other comparator compounds.
-
Non-specific Binding Control: Atropine (at a high concentration, e.g., 1 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [3H]-Pirenzepine, and cell membranes.
-
Non-specific Binding: Assay buffer, [3H]-Pirenzepine, cell membranes, and a high concentration of Atropine.
-
Competition Binding: Assay buffer, [3H]-Pirenzepine, cell membranes, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly separate the bound and free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the M1 receptor-mediated signaling cascade.
Objective: To determine the functional potency of a test compound in antagonizing M1 receptor activation by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the M1 signaling pathway.
Materials:
-
Cells: A cell line stably expressing the human M1 muscarinic receptor.
-
Agonist: A known M1 receptor agonist (e.g., Carbachol).
-
Test Compound: this compound or other comparator compounds.
-
Assay Kit: A commercially available IP-One HTRF assay kit.
-
Cell Culture Medium and Reagents.
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Seeding: Seed the M1-expressing cells into a 96-well or 384-well plate and culture overnight.
-
Compound Addition:
-
For antagonist testing, pre-incubate the cells with serial dilutions of the test compound for a specified time (e.g., 15-30 minutes).
-
Add the M1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Incubation: Incubate the plate for a time sufficient to allow for IP1 accumulation (e.g., 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.
-
Signal Measurement: Incubate the plate to allow for the detection reaction to reach equilibrium and then measure the HTRF signal using a compatible plate reader.
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Plot the HTRF signal against the logarithm of the test compound concentration.
-
Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced IP1 accumulation.
-
M1 Receptor Signaling Pathway
The M1 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling pathways.
References
Trihexyphenidyl vs. Other Anticholinergic Agents for Dystonia: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of trihexyphenidyl and other anticholinergic agents in the treatment of dystonia, supported by available experimental data.
Dystonia, a movement disorder characterized by sustained or intermittent muscle contractions causing abnormal movements and postures, is often treated with anticholinergic medications. These drugs work by blocking the action of acetylcholine, a neurotransmitter involved in muscle contraction. This compound is the most extensively studied and commonly prescribed anticholinergic for dystonia; however, several other agents are also utilized. This guide synthesizes the available clinical data to compare their efficacy and adverse effect profiles.
Mechanism of Action: Restoring Neurotransmitter Balance
The therapeutic effect of anticholinergic agents in dystonia is primarily attributed to their ability to block muscarinic acetylcholine receptors, particularly the M1 subtype, within the basal ganglia.[1][2] This action is thought to correct an imbalance between the neurotransmitters acetylcholine and dopamine in the striatum, a key brain region for motor control.[1][3] this compound, for instance, may also help to normalize the release of dopamine in the striatum.[2]
References
- 1. High-dosage anticholinergic therapy in dystonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medical treatment of dystonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers Publishing Partnerships | A narrative review: clinical trials in therapeutic interventions for dystonia (2020 - 2025) [frontierspartnerships.org]
Trihexyphenidyl as a Positive Control for Anticholinergic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Trihexyphenidyl with other anticholinergic agents, serving as a valuable resource for selecting an appropriate positive control in anticholinergic activity assays. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in research and drug development.
Introduction to Anticholinergic Activity and the Role of Positive Controls
Anticholinergic agents are compounds that block the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways, mediating a wide range of physiological functions.[1] The evaluation of a compound's anticholinergic activity is a critical step in drug development to assess both therapeutic potential and potential adverse effects, such as dry mouth, blurred vision, and cognitive impairment.
In vitro and in vivo assays for anticholinergic activity rely on the use of a positive control, a compound with well-characterized anticholinergic properties, to validate the assay's performance and provide a benchmark for comparing the potency of test compounds. This compound, a non-selective muscarinic receptor antagonist with a higher affinity for the M1 subtype, is frequently used for this purpose.[2]
Comparative Analysis of Anticholinergic Agents
The selection of an appropriate positive control depends on the specific research question and the muscarinic receptor subtype of interest. This section provides a comparative overview of this compound and other commonly used anticholinergic agents.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of an antagonist for a receptor is typically expressed as the inhibition constant (Ki), which represents the concentration of the antagonist that occupies 50% of the receptors in the absence of the agonist. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of this compound and other anticholinergic agents for the five human muscarinic receptor subtypes.
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | ~3.7-14 [3] | Low Affinity[3] | Intermediate Affinity | High Affinity | Low Affinity |
| Atropine | 1.27±0.36 | 3.24±1.16 | 2.21±0.53 | 0.77±0.43 | 2.84±0.84 |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 |
| Pirenzepine | 21 | 310 | Low Affinity | 62 | Low Affinity |
| Oxybutynin | High Affinity | Low Affinity | High Affinity | - | - |
| Tolterodine | 0.75 | 1.6 | 2.7-3.3 | - | - |
Functional Antagonist Potency
The functional potency of an antagonist is often determined using a Schild analysis, which provides a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist concentration-response curve. A higher pA2 value indicates a more potent antagonist.
| Compound | Tissue/Receptor | pA2 Value |
| This compound | M1 (Rabbit Vas Deferens) | 10.1-10.6 (for (R)-(-)-enantiomer) |
| Atropine | Human Umbilical Vein (M1/M3) | 9.67 |
| Pirenzepine | M1 (Rabbit Vas Deferens) | 8.49 |
| Pirenzepine | M2 (Rat Left Atria) | 6.63 |
| Pirenzepine | M3 (Rat Ileum) | - |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to guide researchers in their experimental design.
Radioligand Binding Assay (Competition Assay)
This assay measures the affinity of a test compound for a specific receptor subtype by quantifying its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO-K1 cells).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
Test compound (e.g., this compound) and a known non-selective antagonist for determining non-specific binding (e.g., Atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Cell harvester and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) is used instead of the test compound.
-
Incubate the plate at room temperature (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: After drying the filters, add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Schild Analysis
This assay determines the functional potency of an antagonist by measuring its ability to inhibit the physiological response induced by a muscarinic agonist in an isolated tissue preparation.
Objective: To determine the pA2 value of a test compound.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum, rabbit vas deferens).
-
Muscarinic agonist (e.g., carbachol, acetylcholine).
-
Test compound (antagonist).
-
Organ bath system with a transducer to measure tissue contraction.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
Procedure:
-
Tissue Preparation: Mount the isolated tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with periodic washes.
-
Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the organ bath and recording the tissue response (e.g., contraction).
-
Antagonist Incubation: Wash the tissue and incubate it with a fixed concentration of the antagonist for a predetermined time to allow for equilibrium.
-
Agonist Concentration-Response Curve (in the presence of Antagonist): Generate a second cumulative concentration-response curve for the agonist in the presence of the antagonist.
-
Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
Calculate the Dose Ratio (DR) for each antagonist concentration: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflow
Muscarinic Receptor Signaling Pathways
Muscarinic receptors mediate their effects by coupling to different G-proteins. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: Muscarinic receptor signaling pathways.
Experimental Workflow for Anticholinergic Activity Screening
The following diagram illustrates a typical workflow for screening compounds for anticholinergic activity.
Caption: Radioligand binding assay workflow.
Conclusion
This compound serves as a suitable positive control for assessing anticholinergic activity, particularly for studies focused on the M1 muscarinic receptor subtype. However, its selectivity profile should be considered when investigating effects on other receptor subtypes. For broader, non-selective anticholinergic profiling, atropine is a classic choice due to its comparable affinity across all muscarinic subtypes. The selection of the most appropriate positive control should be guided by the specific aims of the study, the receptor subtype of interest, and the desired functional readout. The data and protocols provided in this guide are intended to assist researchers in making these critical decisions for robust and reliable experimental outcomes.
References
A Comparative Analysis of Trihexyphenidyl for the Treatment of Motor Symptoms
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a cross-study validation of Trihexyphenidyl's effects on motor symptoms, comparing its performance against other therapeutic alternatives. The information is supported by experimental data from clinical trials to facilitate informed research and development decisions.
This compound, an anticholinergic agent, has long been a therapeutic option for various movement disorders, including Parkinson's disease and dystonia.[1][2] It primarily functions by blocking muscarinic acetylcholine receptors in the central nervous system, helping to restore the balance between acetylcholine and dopamine, which is crucial for motor control.[3][4] While it has demonstrated efficacy in improving certain motor symptoms, particularly tremor and rigidity, its use is often limited by a notable side-effect profile.[5] This guide synthesizes findings from multiple studies to offer a comparative perspective on its clinical utility.
Quantitative Comparison of this compound and Alternatives
The following tables summarize the quantitative outcomes from clinical studies comparing this compound with other therapeutic agents for motor symptom improvement.
Table 1: this compound vs. Levodopa for Motor Symptoms in Parkinson's Disease
| Parameter | This compound (4 mg) | Levodopa/Carbidopa (200/50 mg) |
| Mean Age of Patients (years) | 57.9 ± 7.8 | 57.9 ± 7.8 |
| Mean Duration of Illness (years) | 5.1 ± 3.6 | 5.1 ± 3.6 |
| % Improvement in Total UPDRS-III Score | 27.0 ± 14.7 | 61.3 ± 14.4 |
| % Improvement in Tremor Sub-score | 53.8 ± 22.8 | 67.1 ± 22.9 |
| % Improvement in Bradykinesia Sub-score | 22.2 ± 27.2 | 67.9 ± 32.1 |
| % Improvement in Rigidity Sub-score | 29.5 ± 28.0 | 65.3 ± 25.5 |
| % Improvement in Axial Sub-score | 8.1 ± 13.3 | 50.7 ± 16.0 |
Data from a study involving 20 patients with Parkinson's disease.
Table 2: this compound vs. Benapryzine for Motor Symptoms in Parkinson's Disease
| Parameter | This compound | Benapryzine |
| Number of Patients | 10 | 10 |
| Improvement from Initial Disability (%) | 27.2 to 64.9 | 29.5 to 64.4 |
| Significant Difference in Effect on Most Parkinsonian Symptoms | No | No |
| Common Anticholinergic Side Effects | More frequent | Significantly fewer (except sialorrhea) |
Data from a crossover clinical trial in 10 Parkinsonian patients.
Table 3: this compound vs. Botulinum Toxin Type A for Cervical Dystonia
| Parameter | This compound | Botulinum Toxin Type A |
| Number of Patients | 33 | 33 |
| Mean Daily Dose of this compound | 16.25 mg (range, 4 to 24) | N/A |
| Objective and Subjective Benefit | Less favorable | More favorable |
| Tolerability | Less tolerated | Better tolerated |
Data from a randomized, double-blind, double-dummy, parallel group study.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. Comparison of this compound and Levodopa in Parkinson's Disease
-
Study Design : A prospective study was conducted with 20 patients diagnosed with Parkinson's disease according to the Movement Disorders Society clinical diagnostic criteria.
-
Procedure :
-
Patients who were currently taking or had previously taken this compound were recruited.
-
An initial assessment of motor symptoms was performed using the Unified Parkinson's Disease Rating Scale Part III (UPDRS-III) after an overnight medication "OFF" state.
-
Patients were administered a single 4 mg dose of this compound. UPDRS-III assessments were repeated at 30, 60, 90, and 120 minutes post-administration.
-
After a 48-hour interval, patients were in an overnight "OFF" state again and then received a single dose of Levodopa/carbidopa (200/50 mg).
-
UPDRS-III was assessed one hour after Levodopa administration.
-
-
Data Analysis : The percentage reduction in the total UPDRS-III score and its sub-scores (tremor, bradykinesia, rigidity, and axial) were calculated and compared between the two treatments.
2. Crossover Clinical Trial of this compound and Benapryzine in Parkinson's Disease
-
Study Design : A crossover clinical trial involving ten patients with Parkinson's disease over a four-month period.
-
Procedure :
-
Patients were randomly assigned to receive either this compound or Benapryzine for the first treatment period.
-
Following the initial treatment period, there was a washout period.
-
Patients were then switched to the alternate medication for the second treatment period.
-
-
Data Analysis : The improvement from initial disability was calculated for each drug. The effects on various Parkinsonian symptoms and the incidence of side effects were compared between the two treatments.
3. Comparison of this compound and Botulinum Toxin Type A in Cervical Dystonia
-
Study Design : A randomized, multicentre, double-blind, double-dummy, two-arm, parallel study with 66 patients naive to Botulinum toxin A with idiopathic cervical dystonia.
-
Procedure :
-
Patients were randomly assigned to one of two treatment groups: this compound or Botulinum toxin Type A.
-
The this compound group received a mean daily dose of 16.25 mg (ranging from 4 to 24 mg).
-
The Botulinum toxin Type A group received injections at the start of the trial.
-
Both groups were assessed for objective and subjective improvement in symptoms and for the incidence of adverse effects.
-
-
Data Analysis : The efficacy and tolerability of the two treatments were compared.
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
This compound is a non-selective muscarinic acetylcholine receptor antagonist, with a higher affinity for the M1 subtype. In movement disorders like Parkinson's, a reduction in dopamine leads to a relative overactivity of acetylcholine. This compound helps to rebalance this by blocking the action of acetylcholine, primarily at M1 receptors in the striatum. Some studies also suggest it may indirectly enhance dopamine release.
Caption: Signaling pathway of this compound's anticholinergic action.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two drugs on motor symptoms.
References
- 1. Frontiers Publishing Partnerships | A narrative review: clinical trials in therapeutic interventions for dystonia (2020 - 2025) [frontierspartnerships.org]
- 2. This compound - The Movement Disorders Prescriber's Guide to Parkinson's Disease [cambridge.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
A Preclinical Showdown: Trihexyphenidyl vs. Amantadine in Neurological Disorder Models
In the landscape of pharmacological interventions for neurological disorders such as Parkinson's disease, both Trihexyphenidyl and Amantadine have long been subjects of scientific inquiry. While clinical applications guide their current use, a granular understanding of their comparative performance in preclinical settings is crucial for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of these two agents, drawing upon available preclinical data to illuminate their mechanisms, efficacy in various models, and the experimental frameworks used to evaluate them.
At a Glance: Key Mechanistic and Therapeutic Differences
This compound, a synthetic anticholinergic agent, primarily exerts its effects by blocking muscarinic acetylcholine receptors, thereby helping to restore the balance between cholinergic and dopaminergic systems in the basal ganglia.[1] It is often employed to alleviate tremor and rigidity.[2] Amantadine, on the other hand, presents a more complex pharmacological profile. It is known to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, and also influences dopaminergic and noradrenergic systems.[3][4] Preclinical evidence also points to its role in neuroprotection through various mechanisms, including anti-inflammatory and antioxidant effects.[5]
Comparative Efficacy in Preclinical Models
Direct head-to-head preclinical studies comparing this compound and Amantadine are limited. However, by examining data from independent studies using similar models, a comparative picture begins to emerge.
Motor Function and Symptomatic Relief
In models of motor dysfunction, both drugs have demonstrated efficacy, albeit through different mechanisms. This compound has been shown to increase locomotor activity in mice, an effect that appears to be dopamine-dependent. In a mouse model of DYT1 dystonia, this compound was found to rescue deficits in dopamine neurotransmission.
Amantadine has also shown efficacy in animal models of Parkinson's disease. For instance, it has been shown to reverse hindlimb rigidity induced by reserpine in preclinical models. While both drugs can improve motor symptoms, their effectiveness on specific symptoms like tremor and rigidity can differ, as has been observed in clinical settings.
Table 1: Comparative Effects on Motor Function in Preclinical Models
| Parameter | This compound | Amantadine | Animal Model | Key Findings |
| Locomotor Activity | Increased | Not consistently reported to increase | Mice | This compound (2 mg/kg) significantly increased distance traveled in the open field test. |
| Dopamine Release | Increased striatal dopamine release | Enhances dopamine release | Mouse model of DYT1 dystonia; Animal brain studies | This compound increased dopamine release by 35-65%. Amantadine has been shown to increase dopamine release from nerve endings. |
| Antidepressant-like Effects | Decreased immobility time | Decreased immobility time | Mouse Forced Swim Test | This compound at 2 mg/kg decreased immobility. Amantadine (20-80 mg/kg) exerted an anti-immobility effect. |
| Neuroleptic-Induced Parkinsonism | Effective | Equally effective | Rat striatum studies; Clinical studies in psychiatric patients | Both drugs showed efficacy in treating drug-induced parkinsonism. |
Neuroprotective Effects
Amantadine has a more extensively documented profile for neuroprotection in preclinical studies. Its mechanisms are thought to involve NMDA receptor antagonism, which can mitigate excitotoxicity, as well as anti-inflammatory and antioxidant actions. Some studies suggest its neuroprotective effects may be independent of NMDA receptor blockade and instead mediated through actions on glial cells and neurotrophic factors.
Preclinical studies on the neuroprotective effects of this compound are less abundant. While its primary mechanism is anticholinergic, some research suggests it may also have effects on glutamatergic and GABAergic synaptic transmissions, which could be relevant in the context of neuroprotection.
Table 2: Comparative Neuroprotective and Mechanistic Data
| Parameter | This compound | Amantadine | Method | Key Findings |
| Primary Mechanism | Muscarinic Acetylcholine Receptor Antagonist | NMDA Receptor Antagonist; Dopaminergic & Noradrenergic actions | Receptor Binding Assays | This compound has a high affinity for M1 muscarinic receptors. Amantadine is a non-competitive NMDA receptor antagonist. |
| Neuroprotection | Limited direct evidence | Demonstrated in various models | In vitro and in vivo models of neuronal injury | Amantadine shows neuroprotective activity through antioxidant, anti-inflammatory, and biochemical mechanisms. |
| Receptor Specificity | Non-selective muscarinic antagonist, higher affinity for M1. Also inhibits α7 nicotinic and NMDA receptors. | Non-competitive NMDA receptor antagonist. Also interacts with sigma-1 receptors and aromatic l-amino acids decarboxylase (AADC). | In vitro binding and functional assays | This compound's blockade of NMDA receptors may contribute to its efficacy in certain conditions. Amantadine's multi-target profile likely contributes to its broad spectrum of effects. |
Experimental Protocols
A critical component of interpreting preclinical data is understanding the methodologies employed. Below are summaries of key experimental protocols used in studies of this compound and Amantadine.
Open Field Test (for Locomotor Activity)
-
Animal Model: Adult male and female Swiss Albino mice (25-30 g).
-
Drug Administration: this compound (1 or 2 mg/kg) or saline (control) administered orally.
-
Procedure: Mice are placed in an open field apparatus, and their locomotor activity (e.g., distance traveled) is recorded over a 60-minute period.
-
Purpose: To assess the effects of a drug on spontaneous motor activity and exploration.
Forced Swim Test (for Antidepressant-like Effects)
-
Animal Model: Adult male and female Swiss Albino mice.
-
Drug Administration: this compound (1 or 2 mg/kg) or Amantadine (e.g., 20 mg/kg) administered prior to the test.
-
Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured over a set period. A decrease in immobility time is interpreted as an antidepressant-like effect.
-
Purpose: A common screening tool for potential antidepressant medications.
Fast Scan Cyclic Voltammetry (for Dopamine Release)
-
Model: Ex vivo brain slices (e.g., from a mouse model of DYT1 dystonia).
-
Procedure: Electrical stimulation is used to evoke dopamine release in the striatum, which is then measured using a carbon-fiber microelectrode. The effects of drug application (e.g., this compound) on the amount of dopamine released are quantified.
-
Purpose: To directly measure real-time changes in neurotransmitter release in specific brain regions.
In Vivo Microdialysis (for Neurotransmitter Efflux)
-
Animal Model: Freely moving mice (e.g., a model of DYT1 dystonia).
-
Procedure: A microdialysis probe is implanted into a specific brain region (e.g., striatum). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed for neurotransmitter content (e.g., dopamine) using techniques like HPLC.
-
Purpose: To measure extracellular levels of neurotransmitters in the brain of a conscious animal.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Amantadine are best visualized through their interactions with key neurotransmitter systems.
Conclusion
This comparative guide, based on available preclinical data, underscores the distinct yet sometimes overlapping profiles of this compound and Amantadine. This compound's actions are predominantly centered on the cholinergic system, with downstream effects on dopamine. Amantadine boasts a broader, multi-target mechanism involving NMDA receptor antagonism and direct modulation of the dopamine system, which may contribute to its neuroprotective properties. For researchers and drug development professionals, these preclinical findings offer a foundational understanding for designing future studies, including much-needed direct comparative investigations, to further delineate the therapeutic potential of these and novel compounds for neurological disorders.
References
- 1. (R,S)-trihexyphenidyl, acting via a muscarinic receptor-independent mechanism, inhibits hippocampal glutamatergic and GABAergic synaptic transmissions: Potential relevance for treatment of organophosphorus intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential antidepressant effect of amantadine: a review of preclinical studies and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
Unlocking Motor Recovery: A Comparative Guide to the Synergistic Effects of Trihexyphenidyl and Caffeine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Trihexyphenidyl (THP) and caffeine in preclinical animal models, offering a valuable resource for researchers investigating novel therapeutic strategies for motor disorders such as Parkinson's disease. By combining a muscarinic antagonist (this compound) with an adenosine receptor antagonist (caffeine), studies have demonstrated a potentiation of therapeutic effects at subthreshold doses, potentially minimizing the adverse side effects associated with higher-dose monotherapy. This guide synthesizes key experimental findings, details the methodologies employed, and explores the underlying neurobiological mechanisms of this synergistic interaction.
Quantitative Data Summary
The following tables summarize the key quantitative data from a pivotal study investigating the synergistic effects of this compound and caffeine in a reserpine-induced rat model of Parkinson's disease. This model mimics the motor deficits, specifically hypokinesia, observed in Parkinson's disease.
Table 1: Effects on Horizontal Locomotion in Reserpinized Rats
| Treatment Group | Dose | Mean Horizontal Locomotion (% of Control) | Standard Error of the Mean (SEM) |
| Vehicle (Control) | N/A | 100% | N/A |
| Reserpine + Water | N/A | 14% | 5% |
| Reserpine + Caffeine | 1 mg/kg | Not significantly different from Reserpine + Water | N/A |
| Reserpine + this compound | 0.1 mg/kg | Not significantly different from Reserpine + Water | N/A |
| Reserpine + Caffeine + this compound | 1 mg/kg + 0.1 mg/kg | 141% | 19% |
Data sourced from Moo-Puc et al. (2004).[1][2][3][4]
Table 2: Effects on Vertical Exploration in Reserpinized Rats
| Treatment Group | Dose | Mean Vertical Exploration (% of Control) | Standard Error of the Mean (SEM) |
| Vehicle (Control) | N/A | 100% | N/A |
| Reserpine + Water | N/A | 15% | 10% |
| Reserpine + Caffeine | 1 mg/kg | Not significantly different from Reserpine + Water | N/A |
| Reserpine + this compound | 0.1 mg/kg | Not significantly different from Reserpine + Water | N/A |
| Reserpine + Caffeine + this compound | 1 mg/kg + 0.1 mg/kg | 82% | 17% |
Data sourced from Moo-Puc et al. (2004).[1]
Comparative Analysis:
The data clearly demonstrates that subthreshold doses of caffeine (1 mg/kg) and this compound (0.1 mg/kg), which are ineffective on their own, exhibit a remarkable synergistic effect when administered together. The combination treatment not only reversed the reserpine-induced hypokinesia but restored horizontal locomotion to levels comparable to non-reserpinized control animals. Similarly, vertical exploratory behavior was significantly recovered.
It is important to note that a subsequent study by the same research group using a chronic treatment regimen in a unilateral 6-hydroxydopamine (6-OHDA) model of Parkinson's disease in rats did not find a synergistic effect of the combination on forelimb use in the stepping, cylinder, or staircase tests. This suggests that the synergistic effects may be specific to the animal model, the behavioral paradigm, and the dosing regimen.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key experiments cited in the evaluation of this compound and caffeine synergy.
Reserpine-Induced Hypokinesia Model
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Hypokinesia: A single intraperitoneal (i.p.) injection of reserpine (5 mg/kg) is administered to deplete central stores of monoamines, including dopamine, leading to a state of profound akinesia and catalepsy.
-
Drug Administration: 24 hours after reserpine administration, animals are treated with either distilled water (vehicle), caffeine (1 mg/kg, i.p.), this compound (0.1 mg/kg, i.p.), or a combination of caffeine and this compound at these doses.
-
Behavioral Testing: 30 minutes after drug administration, locomotor activity is assessed.
Open Field Test for Locomotor and Exploratory Activity
-
Apparatus: A square or circular arena (e.g., 1m x 1m) with walls to prevent escape. The arena is often made of a non-reflective material and can be equipped with infrared sensors or a video tracking system to monitor movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 30-60 minutes prior to the test.
-
Each rat is placed individually in the center of the open field arena.
-
Spontaneous locomotor and exploratory activity is recorded for a set duration, typically ranging from 5 to 60 minutes.
-
-
Parameters Measured:
-
Horizontal Locomotion: The total distance traveled or the number of infrared beam breaks in the horizontal plane.
-
Vertical Exploration (Rearing): The number of times the animal rears on its hind legs, often measured by breaks in a higher set of infrared beams.
-
Thigmotaxis: The tendency of the animal to remain close to the walls of the arena, which can be an indicator of anxiety. A thigmotaxis index can be calculated to assess anxiety-like behavior.
-
Mandatory Visualizations
Proposed Signaling Pathway for Synergy
The synergistic interaction between this compound and caffeine is thought to occur within the striatum, a key brain region for motor control. This interaction likely involves the heteromerization of adenosine A2A receptors and muscarinic M1 receptors on the same neurons, leading to an integrated modulation of neuronal excitability and dopamine signaling.
Caption: Proposed synergistic signaling pathway of caffeine and this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the synergistic effects of this compound and caffeine in an animal model of Parkinson's disease.
Caption: Standard experimental workflow for assessing drug synergy.
References
A Head-to-Head Comparison of Trihexyphenidyl and Biperiden on Motor Activity
For Researchers, Scientists, and Drug Development Professionals
Trihexyphenidyl and biperiden are two anticholinergic agents frequently employed in the management of Parkinson's disease and drug-induced extrapyramidal symptoms. Both agents act as antagonists at muscarinic acetylcholine receptors, thereby helping to restore the dopaminergic-cholinergic balance in the striatum, which is crucial for motor control. While both drugs are considered to have similar efficacy, this guide provides a detailed comparison of their effects on motor activity, supported by available experimental data and methodologies.
Quantitative Data on Motor Activity
Direct head-to-head clinical trials providing quantitative data on the motor activity of this compound versus biperiden are limited in the published literature. However, studies comparing these drugs to other agents or placebo offer valuable insights into their individual efficacy. The available data suggests a comparable effect on motor symptoms, particularly tremor.
| Parameter | This compound | Biperiden | Key Findings & Citations |
| Overall Motor Improvement | Significant improvement in UPDRS-III total score. In one study, a 4 mg dose resulted in a 27.0 ± 14.7% reduction in the total UPDRS-III score in Parkinson's disease patients. | Effective in reducing extrapyramidal symptoms. Studies have shown it to be as effective as other antiparkinsonian agents in relieving neuroleptic-induced extrapyramidal symptoms. | While direct comparative data is scarce, both drugs are established as effective in improving motor function.[1][2][3][4] |
| Tremor | Demonstrates a notable effect on tremor. The same study showed a 53.8 ± 22.8% improvement in the tremor sub-score of the UPDRS-III. | Also effective in reducing tremor. One study noted that biperiden significantly reduced the amplitude of resting, postural, and action tremors. | Both agents are recognized for their significant anti-tremor properties.[1] |
| Rigidity | Moderate improvement in rigidity, with a reported 29.5 ± 28.0% improvement in the UPDRS-III rigidity sub-score. | A study comparing biperiden to a dopamine agonist found that biperiden did not significantly improve rigidity. | This compound may have a more pronounced effect on rigidity compared to biperiden, although more direct comparative studies are needed. |
| Akinesia/Bradykinesia | Modest improvement in bradykinesia, with a 22.2 ± 27.2% improvement in the UPDRS-III bradykinesia sub-score. | Similar to rigidity, the aforementioned study did not find a significant improvement in akinesia with biperiden treatment. | Both drugs appear to have a less pronounced effect on akinesia and bradykinesia compared to their impact on tremor. |
| Stimulation of Motor Activity | A study in mice demonstrated that this compound clearly stimulated motor activity. | The same study in mice also showed that biperiden clearly stimulated motor activity. | In animal models, both drugs have been shown to increase overall motor activity. |
UPDRS-III: Unified Parkinson's Disease Rating Scale, Motor Examination section.
Experimental Protocols
The following is a representative experimental protocol for a clinical trial comparing the effects of this compound and biperiden on motor activity, based on methodologies from various studies.
Study Design: A double-blind, randomized, crossover study.
Participants: Patients with a confirmed diagnosis of idiopathic Parkinson's disease or individuals experiencing drug-induced extrapyramidal symptoms. Key exclusion criteria would include a history of hypersensitivity to anticholinergic drugs, narrow-angle glaucoma, and significant cognitive impairment.
Intervention:
-
Treatment Arm 1: Oral administration of this compound (e.g., 5 mg).
-
Treatment Arm 2: Oral administration of biperiden (e.g., 4 mg).
-
Placebo Arm: Oral administration of a placebo.
A washout period of at least one week would separate each treatment phase in the crossover design.
Outcome Measures:
-
Primary Outcome: Change in the total score of the Unified Parkinson's Disease Rating Scale, Motor Examination (UPDRS-III).
-
Secondary Outcomes:
-
Changes in UPDRS-III sub-scores for tremor, rigidity, and bradykinesia.
-
Motor activity and coordination assessed by tests such as the finger-tapping speed test.
-
Assessment of drug-induced movement disorders using the Simpson-Angus Scale (SAS) or the Abnormal Involuntary Movement Scale (AIMS).
-
Evaluation of side effects using a standardized checklist and visual analog scales.
-
Procedure:
-
Baseline Assessment: Prior to drug administration, baseline motor function is assessed using the designated scales and tests.
-
Drug Administration: Participants receive a single oral dose of the assigned treatment (this compound, biperiden, or placebo).
-
Post-Dose Assessments: Motor function assessments are repeated at standardized time points post-administration (e.g., 1, 2, and 4 hours) to capture the peak effect of the drugs.
-
Data Analysis: Statistical analysis is performed to compare the changes in motor scores from baseline between the three treatment groups.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for both this compound and biperiden involves the blockade of muscarinic acetylcholine receptors, particularly the M1 subtype, in the striatum. This action helps to counteract the relative overactivity of the cholinergic system that occurs in dopamine-depleted states like Parkinson's disease.
Caption: M1 Muscarinic Receptor Antagonism Pathway.
The following diagram illustrates a typical workflow for a comparative clinical study.
Caption: Comparative Clinical Trial Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. No difference in the effect of biperiden and amantadine on parkinsonian- and tardive dyskinesia-type involuntary movements: a double-blind crossover, placebo-controlled study in medicated chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Assessing the Long-Term Neuroinflammatory Impact of Trihexyphenidyl: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the long-term neurological consequences of medications is paramount. This guide provides a comparative analysis of the neuroinflammatory effects of long-term exposure to Trihexyphenidyl (THP), a commonly prescribed anticholinergic drug for Parkinson's disease, and its therapeutic alternatives. The information presented herein is supported by experimental data from preclinical studies to aid in the objective assessment of these compounds.
Executive Summary
Long-term administration of this compound has been linked to a significant neuroinflammatory response in the brain. Preclinical evidence demonstrates that chronic THP exposure can trigger microglial activation, alter the expression of immune-related genes, and contribute to a pro-inflammatory environment. In contrast, while alternatives such as Levodopa and Amantadine are not without their own neurological effects, the current body of research suggests their long-term impact on neuroinflammation may differ from that of THP. This guide synthesizes the available data to provide a clear comparison of these agents, offering valuable insights for future drug development and therapeutic strategies.
Comparative Analysis of Neuroinflammatory Effects
The following tables summarize the key findings from preclinical studies investigating the long-term effects of this compound and its alternatives on markers of neuroinflammation.
Table 1: Impact on Microglial Activation
| Drug | Animal Model | Duration of Treatment | Key Findings on Microglial Activation | Citation(s) |
| This compound | Aging Rat | 7 months | Significant increase in the expression of microglial activation markers CD11b and CD68 in the cortex and hippocampus, indicating a shift to a pro-inflammatory phenotype. | [1] |
| Levodopa | Rat (6-OHDA lesion model) | 21 days | Increased number of CD11b-positive microglial cells with activated morphology in the striatum and pallidum. | [2] |
| Amantadine | Rat (sepsis-induced brain injury model) | Single dose | Reversed the increase in inflammatory cell infiltrates. | [3] |
Table 2: Effects on Pro-inflammatory Cytokine Levels
| Drug | Animal Model | Duration of Treatment | Key Findings on Cytokine Levels | Citation(s) |
| This compound | Aging Rat | 7 months | Downregulation of genes related to immune response and antigen presentation. | [1] |
| Levodopa | Rat (6-OHDA lesion model) | Not specified | Associated with an increased expression of pro-inflammatory cytokines. | [2] |
| Amantadine | Rat (sepsis-induced brain injury model) | Single dose | Significantly reversed the increase in TNF-α, IL-1β, and IL-18 gene expression. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
For the purpose of reproducibility and methodological comparison, detailed protocols for key experiments are provided below.
Immunohistochemistry for Microglial Activation Markers (CD11b/CD68)
1. Tissue Preparation:
-
Animals are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in a graded sucrose solution.
-
40µm free-floating sections are cut on a cryostat.
2. Staining Procedure:
-
Sections are washed in PBS and then incubated in a blocking solution (e.g., 10% normal goat serum with 0.3% Triton X-100 in PBS) for 1 hour at room temperature.
-
Sections are then incubated with the primary antibody (e.g., rabbit anti-CD11b or mouse anti-CD68) diluted in blocking solution overnight at 4°C.
-
After washing, sections are incubated with the appropriate biotinylated secondary antibody for 2 hours at room temperature.
-
Sections are then incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.
-
The signal is visualized using a diaminobenzidine (DAB) substrate kit.
-
Sections are mounted on slides, dehydrated, and coverslipped.
3. Quantitative Analysis:
-
Images are captured using a brightfield microscope.
-
The number of CD11b or CD68 positive cells is quantified in specific brain regions (e.g., cortex and hippocampus) using image analysis software.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from dissected brain tissue (e.g., hippocampus) using a suitable RNA isolation kit.
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
2. qRT-PCR:
-
The qRT-PCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Specific primers for the target cytokine genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene (e.g., GAPDH) are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Levels
1. Sample Preparation:
-
Brain tissue is homogenized in a lysis buffer containing protease inhibitors.
-
The homogenate is centrifuged, and the supernatant is collected.
-
The total protein concentration of the supernatant is determined using a protein assay kit.
2. ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the target cytokine and incubated overnight.
-
The plate is washed and blocked to prevent non-specific binding.
-
Standards and samples are added to the wells and incubated for 2 hours.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added and incubated for 1 hour.
-
The plate is washed again, and a substrate solution is added to produce a colorimetric reaction.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength using a microplate reader.
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion and Future Directions
The available evidence strongly suggests that long-term exposure to this compound induces a neuroinflammatory response characterized by microglial activation and altered immune gene expression in the brain. While alternative antiparkinsonian drugs like Levodopa and Amantadine also exhibit effects on the central nervous system's inflammatory state, the nature and extent of these effects appear to differ.
For drug development professionals, these findings underscore the importance of evaluating the long-term neuroinflammatory potential of new chemical entities targeting the central nervous system. Future research should focus on direct, long-term comparative studies of different antiparkinsonian medications in relevant animal models to provide a clearer understanding of their relative risks and benefits concerning neuroinflammation. Such studies will be instrumental in developing safer and more effective therapeutic strategies for neurodegenerative diseases.
References
- 1. Long-term this compound exposure alters neuroimmune response and inflammation in aging rat: relevance to age and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glial activation is associated with l-DOPA induced dyskinesia and blocked by a nitric oxide synthase inhibitor in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amantadine reduces sepsis-induced brain injury via NLRP3/caspase-1 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Trihexyphenidyl in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comprehensive comparison of validated analytical methods for the determination of Trihexyphenidyl, an anticholinergic drug used in the management of Parkinson's disease, in various biological samples.
Overview of Analytical Techniques
Several analytical techniques have been successfully employed for the quantification of this compound, each with its own set of advantages and limitations. The most common methods include Gas Chromatography (GC) coupled with various detectors, and High-Performance Liquid Chromatography (HPLC) often paired with Mass Spectrometry (MS). The choice of method typically depends on the required sensitivity, selectivity, sample throughput, and the availability of instrumentation.
Quantitative Performance Comparison
The following tables summarize the key validation parameters for different analytical methods used to quantify this compound in biological samples, primarily plasma and serum.
Table 1: Gas Chromatography (GC) Based Methods
| Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Precision (%RSD) |
| GC-FTD [1] | Biological Fluids | Not Specified | 50-100 pg/mL | Not Specified | Not Specified | Not Specified |
| GC-NPD [2] | Plasma, Urine | Not Specified | 2 ng/mL (this compound), 1 ng/mL (Metabolite) | Not Specified | Not Specified | 4-7%[2] |
| GC-MS [3] | Plasma | 5-100 ng/mL[3] | Not Specified | Not Specified | Not Specified | Acceptable for pharmacokinetic trials |
Table 2: Liquid Chromatography (LC) Based Methods
| Method | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Precision (%RSD) |
| UPLC-MS/MS | Human Plasma | 0.1-40 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified |
| LC-ESI-MS | Human Serum | Up to 1,323 ng/mL | <0.1 ng/mL | Not Specified | >95% | Not Specified |
| RP-HPLC (UV) | Combined Dosage Form | 2-12 µg/mL | 0.10 µg/mL | 0.35 µg/mL | 98.19–101.38% | Repeatability: 0.868%, Intermediate: 1.212% |
| RP-HPLC (UV) | Pharmaceutical Formulations | 50-250 µg/mL | 0.0172 µg/mL | 0.212 µg/mL | 99.48% | Not Specified |
| RP-HPLC (UV) | Bulk and Pharmaceutical Formulations | 5-25 µg/mL | 0.0377 µg/mL | 0.113 µg/ml | 99.18% | Repeatability: 0.647666% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for sample preparation and analysis based on the cited literature.
Sample Preparation
The initial step in analyzing biological samples is the extraction of the analyte from the complex matrix. Common techniques for this compound include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation: This is a rapid and simple method for sample cleanup.
-
Protocol: To a volume of human plasma, methanol is added as a precipitant. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant, containing this compound, is then further processed or directly injected into the analytical instrument. This method was utilized in a UPLC-MS/MS study.
-
-
Liquid-Liquid Extraction (LLE): LLE is a common technique used to separate compounds based on their differential solubilities in two immiscible liquids.
-
Protocol: To a plasma sample, an internal standard is added. The sample is then mixed with an organic solvent mixture (e.g., diethylether: dichloromethane 70:30 v/v). After vortexing and centrifugation, the organic layer containing the analyte is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.
-
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample cleanup and concentration.
-
Protocol: A biological sample (e.g., human serum) is loaded onto an SPE cartridge. Interfering substances are washed away, and the analyte of interest is then eluted with a suitable solvent. This technique provides a cleaner sample compared to protein precipitation and was used in an LC-ESI-MS method for stereoselective determination of this compound.
-
Chromatographic and Detection Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol: Following extraction from plasma, the sample is analyzed by GC-MS. The gas chromatograph separates this compound from other components, and the mass spectrometer provides specific detection and quantification. Bupivacaine has been used as an internal standard in such methods. A method using a nitrogen-phosphorus detector (NPD) has also been described for the simultaneous quantification of this compound and its hydroxylated metabolite in plasma and urine.
-
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):
-
Protocol: After protein precipitation, the extracted sample is injected into a UPLC system. Chromatographic separation is achieved on a C8 column with a mobile phase consisting of an aqueous solution with formic acid and ammonium acetate, and an organic phase of acetonitrile-water. Detection is performed using an electrospray ionization (ESI) source in positive ion and multiple reaction monitoring (MRM) modes.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection:
-
Protocol: This method is often used for the analysis of pharmaceutical dosage forms but can be adapted for biological samples after rigorous cleanup. Isocratic separation is achieved on a C18 column with a mobile phase such as Methanol: Sodium Acetate in water (80:20, v/v). The injection volume is typically 20μl, and UV detection is carried out at a specific wavelength, for instance, 232nm.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for the analysis of this compound in biological samples and the logical relationship between different analytical approaches.
Caption: General workflow for this compound analysis in biological samples.
Caption: Decision logic for selecting an appropriate analytical method.
Conclusion
The choice of an analytical method for the quantification of this compound in biological samples is a critical decision that impacts the reliability and applicability of the resulting data. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them ideal for pharmacokinetic studies where low concentrations are expected. GC-based methods also provide good sensitivity and have been historically well-established. RP-HPLC with UV detection, while being less sensitive, can be a cost-effective and robust option for the analysis of pharmaceutical formulations and may be suitable for biological samples if adequate sample cleanup and concentration steps are employed. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific analytical needs.
References
- 1. Capillary gas chromatography of this compound, procyclidine and cycrimine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantification of this compound and its hydroxylated metabolite by gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of this compound from plasma using a mass-selective detector and electron-impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trihexyphenidyl in a Research Environment
Essential safety and logistical information for the proper disposal of Trihexyphenidyl is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a step-by-step guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this compound waste. The primary principle in managing laboratory waste is to establish a disposal plan before beginning any research activities.[1]
Hazardous Waste Determination
Before disposal, a crucial first step is to determine if the this compound waste is considered hazardous. Businesses and research laboratories that generate pharmaceutical waste are required to make this determination.[2] This can be done through generator knowledge of the chemical constituents or by laboratory analysis.[2] While this compound is not explicitly listed as a hazardous waste in all contexts, it is the generator's responsibility to make a final determination.[2] Factors that could classify it as hazardous include ignitability, corrosivity, reactivity, or toxicity.[2]
Disposal Procedures for this compound Waste
The appropriate disposal method for this compound depends on its classification as hazardous or non-hazardous.
Non-Hazardous this compound Waste
If determined to be non-hazardous, the following procedure, which is a best practice for all pharmaceutical waste to prevent environmental contamination and misuse, should be followed.
Step-by-Step Disposal Protocol:
-
Do Not Flush: It is prohibited to flush hazardous waste pharmaceuticals down drains. For non-hazardous waste, it is also a best practice not to sewer them.
-
Render Unusable:
-
For solid forms (pills, tablets), dissolve them in water or rubbing alcohol.
-
Mix the dissolved or liquid this compound with an undesirable substance such as used coffee grounds, dirt, or kitty litter. This makes the drug less appealing to children and pets and unrecognizable to individuals who might intentionally search through trash.
-
-
Containment: Place the mixture in a sealable container, such as a resealable plastic bag or an empty can, to prevent leakage.
-
Final Disposal: The sealed container can then be disposed of in the regular laboratory or municipal trash.
-
De-identification: Before disposing of the original packaging, be sure to scratch out all personal or sensitive information to protect privacy.
Hazardous this compound Waste
If the this compound waste is determined to be hazardous, it must be managed according to the Resource Conservation and Recovery Act (RCRA) regulations.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix hazardous waste with non-hazardous waste.
-
Labeling and Containment:
-
Hazardous pharmaceutical waste should be collected in black containers clearly labeled "hazardous waste pharmaceuticals".
-
Ensure containers are leak-proof and have a secure lid.
-
-
Storage: Store the hazardous waste in a designated, well-ventilated area, away from incompatible materials. Laboratories should minimize the amount of hazardous waste stored and adhere to storage limits (e.g., not exceeding 55 gallons of hazardous waste or one quart of acute hazardous waste at one time).
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved disposal facility or a licensed hazardous waste management company. A manifest system will be used to track the waste from generation to its final disposal, with a certificate of destruction provided.
-
Training: All personnel handling hazardous waste must receive training on proper handling, emergency procedures, and disposal regulations.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and protective clothing.
-
Containment and Cleanup:
-
Absorb the spill with an inert material, such as paper towels, diatomite, or universal binders.
-
Decontaminate the surfaces and equipment by scrubbing with alcohol.
-
-
Disposal of Cleanup Materials: All materials used for spill cleanup should be treated as hazardous waste and disposed of accordingly.
Data Summary Table
| Waste Type | Container | Disposal Method | Key Regulations/Best Practices |
| Non-Hazardous this compound | Sealable plastic bag or other sealed container | Municipal/Laboratory Trash | Mix with an undesirable substance to render unusable. Do not flush. |
| Hazardous this compound | Black, labeled, leak-proof container | Incineration via a licensed hazardous waste facility | Segregate from other waste types. Adhere to storage limits. Follow EPA RCRA Subpart P guidelines. |
| Spill Cleanup Materials | Black, labeled, leak-proof container | Incineration via a licensed hazardous waste facility | Treat all cleanup materials as hazardous waste. |
Disposal Workflow
Caption: this compound Disposal Decision Workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
